Product packaging for Stemoninine(Cat. No.:)

Stemoninine

Cat. No.: B1255639
M. Wt: 389.5 g/mol
InChI Key: UINUUSQOLRQGNF-KLDYRVGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stemoninine has been reported in Stemona japonica, Stemona tuberosa, and Stemona sessilifolia with data available.
an antitussive agent isolated from the roots of Stemona tuberosa;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO5 B1255639 Stemoninine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

(1S,2R,3S,4R,6R,11S)-3-ethyl-3'-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one

InChI

InChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3/t12-,14-,15-,16-,17+,18-,19+,22-/m0/s1

InChI Key

UINUUSQOLRQGNF-KLDYRVGWSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2[C@@H]3CC[C@H](N3CCC[C@H]2O[C@]14C=C(C(=O)O4)C)[C@@H]5C[C@@H](C(=O)O5)C

Canonical SMILES

CCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C

Synonyms

stemoninine

Origin of Product

United States

Foundational & Exploratory

The Intricate Architecture of Stemoninine: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical structure, spectroscopic properties, and biological activities of Stemoninine, a prominent member of the Stemona alkaloids.

This compound, a complex polycyclic alkaloid isolated from the roots of various Stemona species, has garnered significant interest within the scientific community for its unique structural framework and notable biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry, and presents available data on its spectroscopic characterization and antitussive properties, tailored for researchers, scientists, and drug development professionals.

Core Chemical Structure and Stereochemistry

This compound possesses a complex tetracyclic core, characterized by a fused perhydro-aza-azulene and a spiro-butyrolactone moiety. Its systematic IUPAC name is (1S,2R,3S,4R,6R,11S)-3-ethyl-3'-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one.[1] The molecule is distinguished by a high degree of stereochemical complexity, featuring multiple chiral centers that define its three-dimensional architecture.

PropertyValue
Molecular Formula C₂₂H₃₁NO₅[1]
Molecular Weight 389.48 g/mol
IUPAC Name (1S,2R,3S,4R,6R,11S)-3-ethyl-3'-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one[1]
CAS Number 6879-01-2
Natural Sources Stemona japonica, Stemona tuberosa, Stemona sessilifolia[1]

The intricate arrangement of its stereocenters is crucial for its biological activity and presents a formidable challenge for total synthesis.

Below is a 2D representation of the chemical structure of this compound.

Stemoninine_Structure This compound

Caption: 2D Chemical Structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in defining the connectivity and stereochemistry of the this compound molecule. The proton NMR spectrum exhibits a complex pattern of signals in both the aliphatic and olefinic regions, corresponding to the numerous protons in distinct chemical environments. 2D NMR techniques, such as COSY, HSQC, and HMBC, have been crucial in assembling the molecular framework by establishing proton-proton and proton-carbon correlations.

Expected ¹H NMR Spectral Features:

  • Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.0-4.0 ppm) corresponding to the protons of the tetracyclic core and the ethyl and methyl substituents.

  • Olefinic Protons: Signals in the downfield region characteristic of the protons on the unsaturated butyrolactone ring.

  • Methine Protons: Several distinct methine signals corresponding to the numerous chiral centers.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Resonances in the downfield region (δ 170-180 ppm) corresponding to the two lactone carbonyl groups.

  • Olefinic Carbons: Signals for the sp² hybridized carbons of the unsaturated butyrolactone ring.

  • Aliphatic Carbons: A multitude of signals in the upfield region representing the sp³ hybridized carbons of the core structure and substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula. The fragmentation pattern can offer insights into the connectivity of the molecule.

Ionm/z (Expected)
[M+H]⁺ 390.2275
[M+Na]⁺ 412.2094

The fragmentation of this compound under mass spectrometric conditions would likely involve characteristic losses of the side chains and cleavages within the intricate ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Lactone) ~1750-1780
C=C (Alkene) ~1650
C-O (Ether/Lactone) ~1000-1300
C-H (sp³, sp²) ~2850-3100

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and total synthesis of this compound are not consistently reported in a standardized format. However, a general overview of the methodologies employed is presented below.

Isolation from Natural Sources

This compound is typically isolated from the roots of Stemona species. A general workflow for its extraction and purification is as follows:

Isolation_Workflow Start Dried and Powdered Stemona Roots Extraction Extraction with Methanol or Ethanol Start->Extraction AcidBase Acid-Base Partitioning to Separate Alkaloids Extraction->AcidBase Chromatography Column Chromatography (Silica Gel, Alumina) AcidBase->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification This compound Pure this compound Purification->this compound

Caption: General workflow for the isolation of this compound.

A patented method describes the use of supercritical CO₂ extraction for obtaining this compound from the tuber of Stemona. This process involves pulverizing the crude drug, alkalizing it, and then performing the extraction under specific temperature and pressure conditions, followed by alcohol precipitation and recrystallization.

Total Synthesis

The total synthesis of this compound is a complex undertaking that has been approached by several research groups. Key strategies often involve the stereoselective construction of the intricate polycyclic core. Some of the notable reactions employed in these syntheses include:

  • Staudinger-aza-Wittig reaction: For the formation of the perhydroazepine ring system.

  • Iodine-induced tandem cyclization: To construct the pyrrolidino-butyrolactone framework.

  • Diels-Alder reaction: To build key carbocyclic rings.

These synthetic routes provide valuable platforms for the generation of this compound analogs for structure-activity relationship studies.

Biological Activity and Signaling Pathways

This compound is primarily recognized for its potent antitussive (cough-suppressing) properties.

Antitussive Activity

Studies have demonstrated that this compound exhibits significant antitussive effects. In a key preclinical study, this compound showed strong antitussive activity in a citric acid-induced cough model in guinea pigs. This effect is a hallmark of the Stemona alkaloids and has led to their traditional use in treating respiratory ailments.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying the antitussive action of this compound is not yet fully elucidated. However, the activity of many centrally acting antitussives is known to involve the modulation of neuronal signaling within the brainstem's cough center. It is hypothesized that this compound may interact with specific receptors or ion channels in this region to suppress the cough reflex.

Antitussive_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Brainstem) Irritant Airway Irritant (e.g., Citric Acid) Sensory Vagal Afferent Nerves Irritant->Sensory CoughCenter Cough Center Sensory->CoughCenter Efferent Efferent Nerves to Respiratory Muscles CoughCenter->Efferent This compound This compound This compound->CoughCenter Inhibition Cough Cough Efferent->Cough

Caption: Hypothesized central mechanism of this compound's antitussive action.

Further research is required to identify the specific molecular targets of this compound and the downstream signaling cascades it modulates to exert its therapeutic effect. Understanding these pathways will be critical for the development of novel and more effective antitussive drugs.

Conclusion

This compound stands as a testament to the structural diversity and therapeutic potential of natural products. Its complex chemical architecture, while posing a significant synthetic challenge, offers a unique scaffold for the design of new therapeutic agents. The confirmed antitussive activity of this compound warrants further investigation into its mechanism of action, which could unveil novel targets for the treatment of cough and other respiratory conditions. This technical guide provides a foundational understanding of the chemical and biological properties of this compound, serving as a valuable resource for scientists engaged in natural product chemistry, medicinal chemistry, and drug discovery.

References

Stemoninine: A Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemoninine is a prominent member of the Stemona alkaloids, a structurally diverse family of natural products isolated from the Stemonaceae plant family. These alkaloids are characterized by a unique pyrrolo[1,2-a]azepine core structure and exhibit a range of interesting biological activities, most notably antitussive properties. This technical guide provides an in-depth overview of the natural sources of this compound, details the experimental protocols for its isolation and purification, and explores the current understanding of its proposed biosynthetic pathway. Quantitative data, experimental workflows, and biogenetic relationships are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound and its related alkaloids are exclusively found in plants of the Stemona genus, which are native to Southeast Asia, China, Japan, and Northern Australia. The roots of these plants are the primary source of these compounds. Various species have been identified as producers of this compound and its structural analogs.

The primary plant sources reported to contain this compound include:

  • Stemona tuberosa[1][2]

  • Stemona sessilifolia[3]

  • Stemona japonica

Alongside this compound, a variety of other this compound-type alkaloids have been isolated, suggesting a closely related biosynthetic origin. A summary of these related compounds and their sources is provided in Table 1.

Table 1: this compound-Type Alkaloids and Their Natural Sources

Alkaloid Name Natural Source(s) Reference(s)
This compound Stemona tuberosa, S. sessilifolia, S. japonica [1][3]
Bisdehydrothis compound Stemona tuberosa, S. sessilifolia [1][3]
Isobisdehydrothis compound Stemona tuberosa [1]
Bisdehydroneothis compound Stemona tuberosa [1]
This compound A Stemona sessilifolia [3]

| this compound B | Stemona sessilifolia |[3] |

Quantitative Analysis

The concentration of this compound and its derivatives can vary significantly between different species and even among different populations of the same species, influenced by geography and environmental conditions. While comprehensive quantitative data across all species is not widely available, studies focusing on specific species provide insight into typical yields.

Table 2: Quantitative Data for Selected Stemona Alkaloids

Alkaloid Plant Species Yield (% dry weight of roots) Reference(s)
Stemocurtisine Stemona curtisii 0.0353 – 0.1949% [4]
Stemofoline Stemona curtisii 0.0733 – 0.1689% [4]
This compound Stemona tuberosa Data not specified in reviewed literature.

| Tuberostemonine | Stemona tuberosa | Data not specified in reviewed literature. | |

Note: Specific yield percentages for this compound were not detailed in the reviewed literature, but it is often isolated as a major alkaloid from the mentioned sources.

Biosynthesis Pathway

The complete biosynthetic pathway of this compound has not yet been fully elucidated through enzymatic or genetic studies. However, a plausible pathway has been proposed based on the common structural features of Stemona alkaloids and general principles of alkaloid biosynthesis.[5] To date, biosynthetic proposals remain largely hypothetical, with no dedicated tracer studies or enzymatic assays published.[5]

The core of all Stemona alkaloids is the pyrrolo[1,2-a]azepine nucleus.[6][7] It is hypothesized that this central scaffold originates from amino acid precursors.

Proposed Precursors

The biosynthesis is believed to start from L-ornithine or its metabolic precursor, L-glutamic acid .[8][9] These amino acids are common starting points for the formation of pyrrolidine rings in other alkaloid classes, which is a key structural component of the pyrrolo[1,2-a]azepine core.

Formation of the Core Structure

The proposed pathway involves the following key stages:

  • Formation of a Pyrrolidine Intermediate: L-ornithine is cyclized and reduced to form a pyrrolidine ring, a common step in alkaloid biosynthesis.

  • Chain Elongation and Azepine Ring Formation: The pyrrolidine intermediate is likely combined with a polyketide-derived chain or terpenoid units. A subsequent intramolecular cyclization (e.g., a Mannich-type reaction) would form the seven-membered azepine ring fused to the pyrrolidine, yielding the characteristic pyrrolo[1,2-a]azepine core.

  • Tailoring and Functionalization: Once the core structure is formed, a series of "tailoring" enzymes (e.g., P450 monooxygenases, reductases, transferases) would modify the scaffold. These modifications include the addition of the two side chains, which are further processed to form the terminal lactone rings characteristic of this compound.

The structural diversity of alkaloids within a single plant suggests a branched pathway where common intermediates are channeled towards different final products like this compound, tuberostemonine, or stemoamide through the action of specific tailoring enzymes.

This compound Biosynthesis Pathway precursor L-Ornithine / L-Glutamic Acid pyrrolidine Pyrrolidine Intermediate precursor->pyrrolidine Cyclization & Reduction core_scaffold Pyrrolo[1,2-a]azepine Core Scaffold pyrrolidine->core_scaffold Chain Elongation & Azepine Formation intermediate Hydroxylated Intermediate core_scaffold->intermediate Hydroxylation & Side-Chain Addition branch_point intermediate->branch_point This compound This compound other_alkaloids Other Stemona Alkaloids (e.g., Tuberostemonine) branch_point->this compound Lactonization branch_point->other_alkaloids Further Tailoring

A proposed biosynthetic pathway for this compound.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources follows a multi-step process involving extraction, acid-base partitioning, and chromatography. The following is a generalized protocol synthesized from methodologies reported in the literature.[1][2][3]

Step 1: Extraction
  • Preparation of Plant Material: Air-dried and powdered roots of the Stemona species are used as the starting material.

  • Solvent Extraction: The powdered root material is exhaustively extracted with an organic solvent. Methanol (MeOH) or ethanol (EtOH) are commonly used. This can be done by percolation at room temperature for several days or by refluxing for several hours to increase efficiency.

  • Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated syrup or solid residue.

Step 2: Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl or H₂SO₄). This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • Defatting: The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral compounds like fats, waxes, and sterols. The aqueous layer containing the protonated alkaloids is retained.

  • Basification and Re-extraction: The acidic aqueous layer is made alkaline by the addition of a base (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents again.

  • Extraction of Crude Alkaloids: The basic solution is then repeatedly extracted with a moderately polar organic solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Final Concentration: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield a crude alkaloid mixture. A patent also describes the use of supercritical CO₂ extraction as an alternative method for this initial step.[10]

Step 3: Chromatographic Purification
  • Column Chromatography (CC): The crude alkaloid mixture is subjected to silica gel column chromatography. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol or acetone). Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • Fraction Pooling: Fractions with similar TLC profiles are combined. This compound-containing fractions are identified by comparison with a standard, if available.

  • Further Purification: The combined fractions are often further purified using additional chromatographic techniques, such as preparative TLC (pTLC) or High-Performance Liquid Chromatography (HPLC), until pure this compound is obtained.

Step 4: Structure Elucidation and Verification

The structure of the isolated compound is confirmed using a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to determine the complete chemical structure and relative stereochemistry.[11]

  • X-ray Crystallography: To unambiguously determine the three-dimensional structure and absolute configuration.[1]

Isolation Workflow start Powdered Stemona Roots extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract partition Acid-Base Partitioning (Acidify -> Defat -> Basify -> Re-extract) crude_extract->partition crude_alkaloids Crude Alkaloid Mixture partition->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Enriched this compound Fractions column_chrom->fractions prep_hplc Preparative HPLC / pTLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound elucidation Structural Elucidation (NMR, MS, X-ray) pure_compound->elucidation final_structure Verified Structure elucidation->final_structure

A general experimental workflow for this compound isolation.

Conclusion and Future Outlook

This compound remains a molecule of significant interest due to its unique chemical architecture and biological activity. While its natural sources are well-established in several Stemona species, a full understanding of its biosynthesis is lacking. Future research, employing modern techniques such as transcriptomics, proteomics, and gene silencing, could identify the specific enzymes and genes involved in the this compound pathway.[12][13] Elucidating these enzymatic steps would not only deepen our fundamental understanding of plant biochemistry but could also pave the way for producing this compound and novel analogs through metabolic engineering or synthetic biology approaches, offering a sustainable alternative to extraction from wild plant sources.

References

The Stemoninine Alkaloid: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stemoninine group of alkaloids, derived from the plant genus Stemona, represents a class of structurally complex natural products with a long history of use in traditional medicine, particularly for respiratory ailments. This technical guide provides a comprehensive overview of the discovery, history, and chemistry of this compound alkaloids. It details their isolation from natural sources and the synthetic strategies developed for their production. The guide summarizes the known biological activities, with a focus on their antitussive properties, and presents available quantitative data on their efficacy. Furthermore, it explores the current understanding of their mechanism of action and discusses potential signaling pathways that may be involved in their therapeutic effects. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, highlighting the therapeutic potential of this compound alkaloids and identifying areas for future investigation.

Discovery and History

The use of plants from the Stemonaceae family has been documented for centuries in traditional Chinese and other Southeast Asian medical practices.[1] The roots of these plants, commonly known as "Bai Bu" in China, have been traditionally used to treat respiratory conditions, including cough.[2] The scientific investigation into the active constituents of these plants led to the discovery of a unique class of polycyclic alkaloids, among which this compound is a prominent member.

The first isolation of alkaloids from Stemona species marked a significant step in understanding the chemical basis of their medicinal properties.[3] Over the years, numerous this compound-type alkaloids have been isolated and structurally elucidated from various Stemona species, including Stemona tuberosa, Stemona japonica, and Stemona sessilifolia.[1][4][5] These discoveries have spurred interest in their complex chemical structures and potential pharmacological activities.

Physicochemical Properties

PropertyDataSource
Molecular Formula C₂₂H₃₁NO₅PubChem[4]
Molecular Weight 389.5 g/mol PubChem[4]
IUPAC Name (1S,2R,3S,4R,6R,11S)-3-ethyl-3'-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-oxa-10-azatricyclo[8.3.0.0²,⁶]tridecane-4,5'-furan]-2'-onePubChem[4]

Experimental Protocols

Isolation of this compound from Stemona tuberosa

While specific, detailed protocols are often proprietary or vary between research groups, a general methodology for the isolation of this compound alkaloids can be outlined as follows. This protocol is a composite of techniques described in the literature.[1][6][7]

Objective: To extract and isolate this compound from the dried roots of Stemona tuberosa.

Materials:

  • Dried and powdered roots of Stemona tuberosa

  • Methanol (MeOH)

  • 2% Sulfuric Acid (H₂SO₄)

  • Ammonia solution (NH₃·H₂O)

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane gradients)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Extraction: The powdered roots of Stemona tuberosa are exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Extraction: The crude extract is suspended in 2% H₂SO₄ and filtered. The acidic aqueous solution is then washed with chloroform to remove non-alkaloidal compounds. The aqueous layer is basified with ammonia solution to a pH of 9-10 and then extracted with chloroform.

  • Drying and Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude alkaloid fraction.

  • Column Chromatography: The crude alkaloid fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol or other suitable solvent systems of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification by HPLC: Fractions containing this compound are pooled and further purified by preparative HPLC to yield the pure compound.

Total Synthesis of this compound

The total synthesis of this compound and related alkaloids is a significant challenge in organic chemistry due to their complex, stereochemically rich structures. Several synthetic strategies have been developed. The following is a conceptual outline of a synthetic approach based on published methodologies.[8][9]

Key Synthetic Strategies:

  • Staudinger-aza-Wittig Reaction: This reaction is a key step in forming the central perhydroazepine ring system of the this compound core.[8]

  • Iodine-Induced Tandem Cyclization: This strategy is employed to construct the pyrrolidino-butyrolactone framework.[8]

  • Diels-Alder/Schmidt Reaction: A tandem Diels-Alder/azido-Schmidt reaction sequence provides rapid access to the core skeleton shared by several Stemona alkaloids.

General Workflow:

The synthesis typically involves the convergent assembly of complex acyclic precursors, which are then cyclized to form the characteristic ring systems of this compound. The stereochemistry is carefully controlled at each step to achieve the desired natural product.

Biological Activity and Quantitative Data

The most well-documented biological activity of this compound alkaloids is their antitussive effect.[1][7][10]

Antitussive Activity

Studies have demonstrated that this compound exhibits significant antitussive activity in animal models.[1][7] The efficacy of this compound and its related alkaloids has been quantified in citric acid-induced cough models in guinea pigs.

CompoundAdministration RouteID₅₀ (mmol/kg)Source
Stemoninoamide Oral & Intraperitoneal0.33 & 0.26[1]
This compound Oral & IntraperitonealStrong Activity (ID₅₀ not specified)[1][7]

ID₅₀: The dose that causes a 50% reduction in the number of coughs.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound's antitussive effect is an area of active research. Current evidence suggests that this compound acts on the peripheral cough reflex pathway.[2] This is in contrast to some other Stemona alkaloids, such as croomine, which appear to act centrally.[2]

Proposed Peripheral Mechanism of Action

The cough reflex is initiated by the stimulation of sensory nerve endings in the airways. These signals are transmitted via the vagus nerve to the cough center in the brainstem, which then coordinates the motor response of coughing. A peripheral antitussive agent would act by inhibiting the initial activation of these sensory nerves or by blocking the transmission of the signal along the vagus nerve. The exact molecular target of this compound within this peripheral pathway has not yet been elucidated.

Logical Relationship of the Proposed Peripheral Antitussive Mechanism

G cluster_airway Airway Lumen cluster_sensory_neuron Sensory Neuron Irritant Irritant Sensory_Receptors Sensory Receptors Irritant->Sensory_Receptors Stimulates Vagus_Nerve Vagus Nerve Sensory_Receptors->Vagus_Nerve Signal Transmission This compound This compound This compound->Sensory_Receptors Inhibits (Proposed) Brainstem Brainstem Cough Center Vagus_Nerve->Brainstem Cough_Response Cough Response Brainstem->Cough_Response Initiates

Caption: Proposed peripheral action of this compound on the cough reflex.

Potential for Neuroprotective Effects and Associated Signaling Pathways

While the primary focus of this compound research has been on its antitussive properties, other alkaloids have been shown to possess neuroprotective effects. The structural complexity of this compound suggests that it may interact with various biological targets, including those in the nervous system. Although no specific studies have directly investigated the neuroprotective signaling pathways of this compound, we can hypothesize potential pathways based on the known mechanisms of other neuroprotective natural products.

Potential signaling pathways that could be investigated for this compound include:

  • PI3K/Akt Pathway: This is a crucial cell survival pathway that is often modulated by neuroprotective agents.

  • Nrf2-ARE Pathway: This pathway is a key regulator of the cellular antioxidant response, and its activation can protect neurons from oxidative stress.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

Further research is required to determine if this compound interacts with these or other signaling pathways to exert any neuroprotective effects.

Hypothetical Neuroprotective Signaling Cascade

G cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2-ARE Pathway This compound This compound Receptor Unknown Receptor This compound->Receptor Hypothetical Interaction PI3K PI3K Receptor->PI3K Nrf2 Nrf2 Receptor->Nrf2 Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival (Neuroprotection) Akt->Cell_Survival ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Response Antioxidant Response ARE->Antioxidant_Response

References

Biological Activity of Stemoninine from Stemona tuberosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the principal biological activities of stemoninine, a major alkaloid isolated from the roots of Stemona tuberosa. It covers its antitussive, anti-inflammatory, and insecticidal properties, presenting available quantitative data, detailed experimental methodologies, and relevant biochemical pathways.

Antitussive Activity

This compound is renowned for its potent antitussive (cough-suppressing) effects, a primary reason for the use of Stemona tuberosa in traditional medicine.[1][2] Studies confirm that this compound exhibits strong activity in preclinical models, comparable to other major alkaloids from the same plant, such as croomine and neotuberostemonine.

Mechanism of Action

The antitussive effect of this compound is primarily mediated through a peripheral mechanism.[3] It acts on the afferent limb of the cough reflex arc, which involves the sensory nerves in the airways that detect irritants.[4] By inhibiting the activation of these peripheral nerves, this compound reduces the signaling cascade that leads to the cough response in the brainstem. This is distinct from centrally-acting antitussives like codeine, which directly suppress the cough center in the brain.[4][5]

Quantitative Data: Antitussive Activity of Stemona Alkaloids
CompoundAdministration RouteID₅₀ (mmol/kg)SpeciesModel
This compoundOral & IntraperitonealNot ReportedGuinea PigCitric Acid-Induced Cough
Compound 59 (Alkaloid)Oral & Intraperitoneal0.26Guinea PigCitric Acid-Induced Cough[2]
Compound 65 (Alkaloid)Oral & Intraperitoneal0.33Guinea PigCitric Acid-Induced Cough[2]
StemokerrinIntraperitoneal~62% inhibition at 70 mg/kgGuinea PigCitric Acid-Induced Cough[2]
NeotuberostemonineNot SpecifiedSignificant ActivityGuinea PigCitric Acid-Induced Cough[6]
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This is the standard preclinical model for evaluating the efficacy of potential antitussive agents.[1][6]

Objective: To quantify the reduction in cough frequency in response to a chemical irritant after administration of a test compound.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Test compound (this compound) and vehicle control (e.g., saline)

  • Positive control (e.g., Codeine phosphate, Dextromethorphan)

  • Citric acid solution (0.4 M in saline)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis equipment

Procedure:

  • Acclimatization: Animals are acclimatized to the plethysmograph chamber for several minutes daily for 2-3 days prior to the experiment.

  • Baseline Cough Response: Each guinea pig is placed in the chamber and exposed to a nebulized aerosol of 0.4 M citric acid for a fixed period (e.g., 7 minutes).[7] The number of coughs is recorded to establish a baseline response. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes.[8]

  • Dosing: Animals are randomly assigned to groups and administered the test compound (this compound), vehicle, or positive control via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Challenge: After a set pretreatment time (e.g., 30-60 minutes), the animals are re-exposed to the citric acid aerosol under the same conditions as the baseline measurement.[7]

  • Data Analysis: The number of coughs post-treatment is counted. The antitussive activity is calculated as the percentage inhibition of the cough response compared to the vehicle control group.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Analysis acclimate Acclimatize Guinea Pigs to Plethysmograph baseline Induce Baseline Cough (0.4M Citric Acid Aerosol) acclimate->baseline dosing Administer Compound (this compound, Vehicle, Control) wait Pretreatment Period (30-60 min) dosing->wait challenge Re-challenge with Citric Acid Aerosol wait->challenge record Record Cough Count (Sound & Pressure) challenge->record analyze Calculate Percent Cough Inhibition record->analyze

Workflow for Citric Acid-Induced Cough Assay.

Anti-inflammatory Activity

Stemona alkaloids, including those from S. tuberosa, possess anti-inflammatory properties. The primary mechanism identified is the inhibition of nitric oxide (NO), a key inflammatory mediator, in immune cells such as macrophages.

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory action of this compound is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory response.[9][10] The expression of these enzymes is controlled by the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

In response to an inflammatory stimulus like lipopolysaccharide (LPS), a cascade is initiated that leads to the degradation of IκBα, the inhibitory protein bound to NF-κB.[11] This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS and COX-2.[12] this compound is believed to interfere with this pathway, preventing NF-κB activation and thereby suppressing the expression of iNOS and subsequent production of nitric oxide.[12][13]

G lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex Activation tlr4->ikk ikba IκBα Phosphorylation & Degradation ikk->ikba nfkb NF-κB (p50/p65) Translocation to Nucleus ikba->nfkb gene Pro-inflammatory Gene Transcription nfkb->gene inos iNOS / COX-2 Expression gene->inos no Nitric Oxide (NO) Production inos->no This compound This compound This compound->inhibition

Inhibition of the NF-κB Signaling Pathway.
Quantitative Data: Anti-inflammatory Activity of Stemona Alkaloids

Specific IC₅₀ (median inhibitory concentration) values for this compound's anti-inflammatory activity are not well-documented. However, studies on extracts and other alkaloids from the Stemona genus demonstrate the potent NO-inhibiting capacity of this chemical class.

Compound/ExtractIC₅₀ (µM)IC₅₀ (µg/mL)Cell LineModel
This compoundNot ReportedNot Reported--
Stemajapine C (S. japonica)13.75 ± 0.24-RAW 264.7LPS-Induced NO Production
Stemajapine A (S. japonica)19.73 ± 3.53-RAW 264.7LPS-Induced NO Production
S. javanica Extract-PotentJ774.1LPS-Induced NO Production[4]
Stemofoline (S. javanica)-ActiveJ774.1Suppresses iNOS expression[4]
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay

This in vitro assay is widely used to screen compounds for anti-inflammatory activity by measuring the inhibition of NO production in macrophages.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound) dissolved in DMSO

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • MTT or WST-8 reagent for cell viability assay

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for an additional 24 hours. A negative control (no LPS) and a positive control (LPS only) are included.

  • Nitrite Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume (100 µL) of Griess Reagent is added to each well.

  • Absorbance Reading: The plate is incubated for 10 minutes at room temperature, and the absorbance is measured at 540 nm. The nitrite concentration is calculated using a sodium nitrite standard curve.

  • Cell Viability: A parallel plate is treated identically, and cell viability is assessed using an MTT or WST-8 assay to ensure that the observed NO reduction is not due to cytotoxicity.

  • Data Analysis: The percentage inhibition of NO production is calculated for each concentration, and the IC₅₀ value is determined from the dose-response curve.

Insecticidal & Acetylcholinesterase (AChE) Inhibitory Activity

The traditional use of Stemona roots as a natural insecticide is supported by modern scientific studies. This toxicity is largely attributed to the plant's unique alkaloid profile, which can act as neurotoxins in insects by inhibiting the enzyme acetylcholinesterase (AChE).

Mechanism of Action

Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect. This is a common mechanism of action for many commercial organophosphate and carbamate insecticides. While direct quantitative data for this compound's AChE inhibition is scarce, this pathway is a well-established target for Stemona alkaloids.

Quantitative Data: Insecticidal & AChE Inhibitory Activity

Specific LC₅₀ (median lethal concentration) or AChE inhibition IC₅₀ values for this compound are not well-defined in the available literature. The table below presents data for other natural insecticides and AChE inhibitors to provide a reference for the range of potencies typically observed in these assays.

Compound / ExtractActivity TypeLC₅₀ / IC₅₀ ValueTarget Organism / EnzymeAssay Type
This compoundInsecticidal/AChENot ReportedVarious Insects / AChE-
Flubendiamide (Insecticide)Insecticidal0.027 ppm (24h)Aphis craccivoraResidual Film
Clothianidin (Insecticide)Insecticidal0.031 ppm (24h)Aphis craccivoraResidual Film
Rivastigmine (Drug)AChE Inhibition71.1 µME. electricus AChE[6]Ellman's Method
Physostigmine (Drug)AChE Inhibition0.2 µME. electricus AChE[6]Ellman's Method
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound)

  • 96-well microplate and reader (412 nm)

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Phosphate buffer.

    • Test compound solution at various concentrations.

    • DTNB solution.

    • AChE enzyme solution.

  • Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is started by adding the substrate, ATCI, to all wells.

  • Kinetic Measurement: The absorbance at 412 nm is measured immediately and then kinetically over several minutes. The rate of color change is proportional to the AChE activity.

  • Data Analysis: The rate of reaction for each inhibitor concentration is compared to the control (no inhibitor). The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

G cluster_prep Preparation cluster_react Reaction cluster_analyze Analysis prep Prepare Reagents in 96-Well Plate: 1. Buffer 2. This compound 3. DTNB 4. AChE Enzyme preincubate Pre-incubate (15 min) start Initiate Reaction (Add Substrate ATCI) preincubate->start measure Kinetic Measurement (Absorbance at 412 nm) start->measure calc Calculate Reaction Rates & Percent Inhibition ic50 Determine IC₅₀ Value from Dose-Response Curve calc->ic50

Workflow for Acetylcholinesterase Inhibition Assay.

Conclusion

This compound, a prominent alkaloid from Stemona tuberosa, exhibits a range of significant biological activities that warrant further investigation for drug development. Its potent, peripherally-acting antitussive properties present a promising avenue for developing novel cough therapies with potentially fewer central nervous system side effects. Furthermore, its demonstrated ability to modulate inflammatory pathways, specifically by inhibiting nitric oxide production likely via the NF-κB signaling cascade, highlights its potential as an anti-inflammatory agent. While its traditional use as an insecticide is linked to acetylcholinesterase inhibition, more quantitative research is required to fully characterize its potency and spectrum of activity in these areas. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this compelling natural product.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stemona alkaloids represent a structurally diverse and unique class of natural products isolated exclusively from the Stemonaceae family.[1] These plants have a long history of use in traditional medicine, particularly in China and other Southeast Asian countries, for treating respiratory ailments and as insecticides.[2] Phytochemical investigations have identified alkaloids and stilbenoids as the major bioactive constituents.[3] Structurally, Stemona alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus, often with terminal lactone rings.[1] To date, over 250 Stemona alkaloids have been isolated and classified into various groups based on their skeletal structures.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of stemoninine and its related alkaloids, focusing on their antitussive, insecticidal, and anti-inflammatory activities, with detailed experimental protocols and mechanistic insights.

Antitussive Activity

The most prominent and well-documented pharmacological effect of this compound and related alkaloids is their potent antitussive activity.[2] Various extracts and isolated compounds from Stemona species, particularly Stemona tuberosa, have demonstrated significant cough suppressant effects in preclinical models.[3]

Quantitative Antitussive Data

The antitussive potency of several this compound-type alkaloids has been evaluated, primarily using the citric acid-induced cough model in guinea pigs. The data reveals significant activity for this compound and its analogues.

AlkaloidAdministration RouteID₅₀ (mg/kg)Potency Compared to Codeine Phosphate (ID₅₀)Reference
This compound Intraperitoneal (i.p.)12.51.2 x (ID₅₀ = 15 mg/kg)[5]
Oral (p.o.)250.4 x (ID₅₀ = 10 mg/kg)[5]
Stemoninoamide Intraperitoneal (i.p.)12.51.2 x (ID₅₀ = 15 mg/kg)[5]
Oral (p.o.)250.4 x (ID₅₀ = 10 mg/kg)[5]
Neotuberostemonine Intraperitoneal (i.p.)12.5-[6]
Neostenine Intraperitoneal (i.p.)25-[6]
Croomine --Similar potency to this compound[7]
Tuberostemonine --Weaker potency than this compound[7]
Mechanism of Antitussive Action

Studies suggest that Stemona alkaloids exert their antitussive effects through both central and peripheral mechanisms.[7] The cough reflex is a complex process involving sensory receptors in the airways, afferent nerves, a "cough center" in the brainstem, and efferent nerves that trigger the physical act of coughing.[8]

  • Peripheral Action: this compound, neotuberostemonine, and tuberostemonine appear to act on the peripheral part of the cough reflex pathway.[7] This may involve modulating the excitability of sensory receptors in the respiratory tract.

  • Central Action: Croomine, another related alkaloid, acts on central sites within the cough reflex pathway and has been shown to cause central respiratory depression, which could account for some adverse effects reported for the herb.[7]

Antitussive_Mechanism cluster_peripheral Peripheral Nervous System (Airways) cluster_cns Central Nervous System (Brainstem) cluster_motor Motor Output stimuli Cough Stimuli (e.g., Citric Acid) receptors Sensory Receptors stimuli->receptors Activates cough_center Cough Center receptors->cough_center Afferent Signal muscles Respiratory Muscles cough_center->muscles Efferent Signal cough Cough muscles->cough Contraction This compound This compound, Neotuberostemonine This compound->receptors Inhibits croomine Croomine croomine->cough_center Inhibits

Figure 1: Proposed sites of action for Stemona alkaloids in the cough reflex pathway.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This is the standard model for evaluating the antitussive activity of this compound and its derivatives.[5][6]

1. Animals: Male guinea pigs (e.g., Dunkin-Hartley strain), weighing 250-300g, are used. 2. Acclimatization: Animals are acclimatized to the experimental conditions for several days before the study. 3. Apparatus: A transparent, sealed plethysmograph box connected to a nebulizer and a pressure transducer is used. 4. Cough Induction:

  • Each guinea pig is placed in the plethysmograph box.
  • A 0.1 M solution of citric acid is aerosolized into the box for a fixed period (e.g., 3 minutes).
  • The number of coughs is recorded by observing the characteristic explosive respiratory sound and pressure changes detected by the transducer. 5. Drug Administration:
  • A baseline cough response to citric acid is established for each animal.
  • Test compounds (e.g., this compound) or a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.). Codeine phosphate is often used as a positive control. 6. Post-Treatment Challenge: At a specified time after drug administration (e.g., 60 minutes), the citric acid challenge is repeated. 7. Data Analysis: The percentage inhibition of the cough response is calculated for each animal by comparing the pre-treatment and post-treatment cough counts. The dose that produces 50% inhibition (ID₅₀) is then determined.

start [label="Start: Select Guinea Pigs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimate [label="Acclimatize Animals"]; baseline [label="Establish Baseline Cough Response\n(Citric Acid Aerosol Challenge)"]; group [label="Divide into Treatment Groups\n(Vehicle, this compound, Positive Control)"]; administer [label="Administer Test Compounds\n(Oral or Intraperitoneal)"]; wait [label="Waiting Period\n(e.g., 60 minutes)"]; challenge [label="Post-Treatment Cough Challenge\n(Citric Acid Aerosol)"]; record [label="Record Number of Coughs"]; analyze [label="Calculate % Inhibition and ID₅₀"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> acclimate; acclimate -> baseline; baseline -> group; group -> administer; administer -> wait; wait -> challenge; challenge -> record; record -> analyze; analyze -> end; }

Figure 2: Experimental workflow for the guinea pig antitussive assay.

Insecticidal Activity

The traditional use of Stemona roots for killing insects and lice is supported by scientific studies demonstrating the insecticidal properties of their constituent alkaloids.[2]

Quantitative Insecticidal Data

While extensive quantitative data for this compound is less available in the provided search results, the protostemonine group of alkaloids is noted for potent insecticidal activity.[3] The general methodology involves determining the lethal concentration (LC₅₀) or lethal dose (LD₅₀) against various insect pests.

Alkaloid GroupActivityTarget PestsReference
Protostemonine-type Potent InsecticidalGeneral insect pests[3]
General Stemona Extracts Insecticidal & AntifeedantVarious insects[3]
Mechanism of Insecticidal Action

The insecticidal mechanism of many plant-derived alkaloids involves the disruption of the insect's nervous system. A primary target is the nicotinic acetylcholine receptor (nAChR), which is crucial for synaptic transmission in the insect central nervous system.[9][10] While the precise mechanism for this compound is not fully elucidated in the provided context, it is hypothesized to act as a neurotoxin.

Binding of alkaloids to nAChRs can lead to:

  • Antagonism: Blocking the receptor, which prevents the neurotransmitter acetylcholine from binding, leading to paralysis.[11]

  • Agonism/Overstimulation: Persistently activating the receptor, causing continuous nerve impulses, convulsions, and eventual death.

This disruption of cholinergic signaling is a common mechanism for insecticides.[10]

Insecticidal_Mechanism cluster_synapse Insect Cholinergic Synapse presynaptic Presynaptic Neuron ach Acetylcholine (ACh) postsynaptic Postsynaptic Neuron nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds signal Normal Signal Transmission nachr->signal Leads to disruption Signal Disruption (Paralysis/Death) nachr->disruption Results in This compound This compound This compound->nachr Blocks/Interferes

Figure 3: Hypothesized neurotoxic mechanism via nicotinic acetylcholine receptor (nAChR).
Experimental Protocol: Insecticidal Bioassays

Standard methods to evaluate insecticidal activity include contact toxicity and stomach toxicity (antifeedant) assays.[12][13]

1. Test Insects: Select relevant pest species (e.g., larvae of Ectropis obliqua or stored product pests like Sitophilus oryzae).[10][12] 2. Compound Preparation: Dissolve this compound or other alkaloids in an appropriate solvent to create a series of concentrations. 3. Contact Toxicity Assay:

  • Apply a specific volume of the test solution directly to the dorsal thorax of the insect.
  • Alternatively, coat a surface (e.g., filter paper in a petri dish) with the test solution, allow the solvent to evaporate, and then introduce the insects.
  • Observe mortality at set time intervals (e.g., 24, 48, 72 hours). 4. Stomach Toxicity (Antifeedant) Assay:
  • Incorporate the test compound into the insects' diet (e.g., by coating leaves for herbivorous insects).
  • Provide the treated diet to the insects.
  • A control group receives a diet treated only with the solvent.
  • Measure mortality and/or the amount of food consumed over a period. 5. Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) using probit analysis.

Anti-inflammatory Activity

Recent studies have begun to explore the anti-inflammatory potential of Stemona alkaloids, expanding their known pharmacological profile beyond traditional uses.[2][14]

Quantitative Anti-inflammatory Data

Certain maistemonine-class alkaloids from Stemona japonica have shown promising anti-inflammatory effects in vitro.

AlkaloidAssayIC₅₀ (µM)Positive Control (Dexamethasone)Reference
Stemjapine A Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages19.711.7 µM[15]
Stemjapine C Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages13.811.7 µM[15]
Experimental Protocol: In Vitro Anti-inflammatory Assay

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture: Murine macrophage cell line RAW 264.7 is cultured under standard conditions. 2. Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere. 3. Treatment:

  • Cells are pre-treated with various concentrations of the test alkaloids (e.g., Stemjapine A, C) for a short period (e.g., 1 hour).
  • Inflammation is then induced by adding LPS (1 µg/mL).
  • Control wells include cells with media only, cells with LPS only, and cells with LPS plus a positive control (e.g., dexamethasone). 4. Incubation: The plates are incubated for 24 hours. 5. NO Measurement (Griess Assay):
  • The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
  • The absorbance is read at ~540 nm. 6. Cell Viability (e.g., MTT Assay): A parallel assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds. 7. Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-only control, and the IC₅₀ value is determined.

Pharmacokinetics and Clinical Status

Despite the well-documented preclinical activities, information on the pharmacokinetics and clinical development of this compound is limited.[16] Some studies have begun to investigate the intestinal absorption of this compound-type alkaloids using Caco-2 cell models to predict oral bioavailability.[16] However, there are no records of this compound or its direct derivatives currently in active clinical trials for any indication.[17][18][19] The development of natural products often faces challenges related to synthesis, bioavailability, and safety, which may explain the current preclinical status.

Conclusion

This compound and related alkaloids from the Stemona genus possess a compelling pharmacological profile, with robust preclinical evidence supporting their potent antitussive and insecticidal activities, and emerging evidence for anti-inflammatory effects. The primary mechanism for antitussive action involves a combination of central and peripheral modulation of the cough reflex, while the insecticidal properties are likely due to neurotoxicity via interference with cholinergic pathways. While these compounds hold significant therapeutic and agrochemical potential, further research into their pharmacokinetics, safety, and mechanism of action is required to translate these findings into clinical or commercial applications.

References

Stemoninine: An In-depth Technical Guide to its Known Insecticidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemoninine, a prominent member of the Stemona alkaloids, has garnered significant interest for its potential as a natural insecticide. This technical guide provides a comprehensive overview of the current knowledge regarding the insecticidal properties of this compound and related compounds. While direct quantitative data and specific mechanistic studies on this compound are limited, this document consolidates available information on closely related Stemona alkaloids to infer its potential efficacy and mode of action. Detailed experimental protocols for the extraction, isolation, and bioassay of these compounds are provided to facilitate further research. Additionally, this guide visualizes key insecticidal signaling pathways and experimental workflows to support the design of future investigations into the insecticidal potential of this compound.

Introduction

The increasing demand for sustainable and environmentally benign pest management strategies has driven research into plant-derived insecticides. The genus Stemona has long been recognized in traditional medicine for its therapeutic properties, and modern scientific investigations have revealed the potent insecticidal activities of its characteristic alkaloids.[1] this compound, a complex polycyclic alkaloid, is a representative compound from this family. This guide aims to provide a detailed technical resource for researchers exploring the insecticidal applications of this compound, summarizing existing data, and providing the necessary methodological framework for future studies.

Quantitative Insecticidal Activity

AlkaloidBioassay TypeParameterValue (ppm)Target InsectSource
DidehydrostemofolineChronic FeedingLC500.84Spodoptera littoralis (neonate larvae)[2]
EC500.46Spodoptera littoralis (neonate larvae)[2]
StemofolineChronic FeedingLC502.04Spodoptera littoralis (neonate larvae)[2]
2'-HydroxystemofolineChronic FeedingLC50>10Spodoptera littoralis (neonate larvae)[2]
TuberostemonineChronic FeedingLC50>10Spodoptera littoralis (neonate larvae)[2]

Note: The data presented above is for Stemona alkaloids structurally related to this compound and should be used as a comparative reference. Further research is required to determine the specific LC50 and EC50 values for this compound against a range of insect pests.

Mechanism of Action: A Neurotoxic Hypothesis

While the precise molecular target of this compound has not been definitively identified, the primary mode of action for many botanical insecticides is neurotoxicity.[3][4] Based on the activity of other Stemona alkaloids, it is hypothesized that this compound may also target the insect nervous system. Some Stemona alkaloids have been shown to interact with the nicotinic acetylcholine receptor (nAChR).[2]

Potential Neurological Targets

The insect nervous system presents several key targets for insecticides:

  • Acetylcholinesterase (AChE): Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and death.[5]

  • Gamma-Aminobutyric Acid (GABA) Receptors: These ligand-gated chloride ion channels are the primary sites of inhibitory neurotransmission in the insect central nervous system. Blockage of these receptors leads to hyperexcitation and convulsions.[6]

  • Voltage-Gated Sodium Channels (VGSCs): These channels are crucial for the initiation and propagation of action potentials. Modulation of these channels can lead to paralysis.[7]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are excitatory receptors in the insect central nervous system. Agonists or antagonists of nAChRs can disrupt normal nerve function.[8]

The following diagram illustrates the potential neurotoxic mechanisms of action for insecticides.

Insect_Nervous_System_Targets cluster_synapse Synaptic Cleft cluster_axon Axon Presynaptic Presynaptic Neuron ACh Acetylcholine Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (Potential Target) ACh->AChE Hydrolyzed by nAChR Nicotinic ACh Receptor (Potential Target) ACh->nAChR Binds to AChE->ACh Inactivation nAChR->Postsynaptic Excitation GABA_Receptor GABA Receptor (Potential Target) Na_Channel Voltage-Gated Sodium Channel (Potential Target) This compound This compound This compound->AChE Inhibition? This compound->nAChR Modulation? This compound->GABA_Receptor Blockage? This compound->Na_Channel Blockage?

Potential neurotoxic targets of this compound in the insect nervous system.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a general method for the extraction and isolation of this compound from Stemona species, adapted from published procedures.[9][10]

Materials:

  • Dried and powdered roots of Stemona tuberosa

  • 95% Ethanol

  • 2% Hydrochloric acid (HCl)

  • Ammonia solution

  • Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., petroleum ether-acetone gradients)

Procedure:

  • Extraction: Macerate the powdered root material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

  • Acid-Base Partitioning: a. Concentrate the ethanol extract under reduced pressure. b. Suspend the residue in 2% HCl and partition with an immiscible organic solvent (e.g., diethyl ether) to remove neutral and acidic components. c. Basify the aqueous acidic layer with ammonia solution to a pH of 9-10. d. Extract the alkaloids with dichloromethane.

  • Chromatographic Separation: a. Concentrate the dichloromethane extract to obtain the crude alkaloid mixture. b. Subject the crude extract to silica gel column chromatography. c. Elute the column with a gradient of petroleum ether-acetone to separate the different alkaloid fractions. d. Monitor the fractions by thin-layer chromatography (TLC) and combine similar fractions. e. Further purify the this compound-containing fractions using repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

Extraction_Workflow Plant_Material Dried, Powdered Stemona Roots Extraction Maceration with 95% Ethanol Plant_Material->Extraction Concentration1 Concentrate Ethanol Extract Extraction->Concentration1 Acidification Suspend in 2% HCl Concentration1->Acidification Partition1 Partition with Organic Solvent Acidification->Partition1 Basification Basify Aqueous Layer with Ammonia Partition1->Basification Partition2 Extract with Dichloromethane Basification->Partition2 Concentration2 Concentrate Dichloromethane Extract Partition2->Concentration2 Chromatography Silica Gel Column Chromatography Concentration2->Chromatography Purification Further Purification (HPLC) Chromatography->Purification This compound Pure this compound Purification->this compound

General workflow for the extraction and isolation of this compound.

Insecticidal Bioassays

The following are standard bioassay protocols that can be adapted to evaluate the insecticidal activity of this compound.[11][12]

This method is suitable for assessing the toxicity of a compound when ingested by leaf-chewing insects like Spodoptera littoralis or Plutella xylostella.

Materials:

  • Test insects (e.g., 3rd instar larvae)

  • Host plant leaves

  • This compound solutions of varying concentrations in an appropriate solvent (with a surfactant like Tween-80)

  • Control solution (solvent + surfactant)

  • Petri dishes lined with moist filter paper

Procedure:

  • Prepare a series of dilutions of this compound.

  • Dip host plant leaves into each test solution for a standardized time (e.g., 10 seconds).

  • Allow the leaves to air dry.

  • Place one treated leaf into each petri dish.

  • Introduce a known number of larvae (e.g., 10) into each petri dish.

  • Seal the petri dishes and incubate under controlled conditions (temperature, humidity, photoperiod).

  • Record larval mortality at regular intervals (e.g., 24, 48, 72 hours).

  • Calculate LC50 values using probit analysis.

This method assesses the toxicity of a compound through direct contact with the insect cuticle.

Materials:

  • Test insects

  • This compound solutions of varying concentrations in a volatile solvent (e.g., acetone)

  • Micro-applicator

  • Holding containers with food and water

Procedure:

  • Anesthetize the test insects (e.g., with CO2).

  • Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to a specific area of the insect's body (e.g., the dorsal thorax).

  • Place the treated insects in holding containers.

  • Record mortality at regular intervals.

  • Calculate LD50 values.

Bioassay_Workflow cluster_leafdip Leaf-Dip Bioassay cluster_topical Topical Application Bioassay Prepare_Solutions_LD Prepare this compound Dilutions Dip_Leaves Dip Host Plant Leaves Prepare_Solutions_LD->Dip_Leaves Dry_Leaves Air Dry Leaves Dip_Leaves->Dry_Leaves Introduce_Insects_LD Introduce Larvae to Petri Dishes Dry_Leaves->Introduce_Insects_LD Incubate_LD Incubate under Controlled Conditions Introduce_Insects_LD->Incubate_LD Record_Mortality_LD Record Mortality Incubate_LD->Record_Mortality_LD Prepare_Solutions_TA Prepare this compound Dilutions Anesthetize Anesthetize Insects Prepare_Solutions_TA->Anesthetize Apply_Solution Apply Solution with Micro-applicator Anesthetize->Apply_Solution Hold_Insects Place in Holding Containers Apply_Solution->Hold_Insects Record_Mortality_TA Record Mortality Hold_Insects->Record_Mortality_TA

References

Preliminary Studies on the Bioactivity of Stemoninine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemoninine, a prominent alkaloid derived from the roots of Stemona species, particularly Stemona tuberosa, has emerged as a compound of significant interest in the field of natural product chemistry and pharmacology. Traditionally used in Chinese medicine for its respiratory benefits, recent scientific investigations have begun to elucidate the specific bioactivities of this complex molecule. This technical guide provides a comprehensive overview of the preliminary in-vitro and in-vivo studies on this compound's bioactivity, with a focus on its antitussive properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Bioactivity of this compound: Antitussive Effects

The most well-documented bioactivity of this compound is its potent antitussive (cough-suppressing) effect. Preliminary studies have demonstrated its efficacy in established animal models of cough.

Quantitative Data Summary

While specific quantitative data such as IC50 values for this compound's antitussive activity are not extensively detailed in publicly available literature, a key study by Lin et al. (2008) reports that this compound, along with the related alkaloid stemoninoamide, exhibited strong antitussive activity in a citric acid-induced guinea pig cough model following both oral and intraperitoneal administration[1]. Further research is required to quantify this activity in terms of percentage inhibition at various concentrations.

In the broader context of Stemona alkaloids, quantitative data for other bioactivities have been reported, which may provide a comparative framework for future this compound research.

Table 1: Bioactivity of a Related Stemona Alkaloid (Stemoninoamide)

BioactivityAssayTest Organism/Cell LineResultReference
AntitussiveCitric Acid-Induced CoughGuinea PigStrong ActivityLin et al., 2008[1]

Table 2: Bioactivities of Other Stemona Alkaloids

AlkaloidBioactivityAssayTest Organism/Cell LineResult (IC50/LC50)
StemofolineInsecticidalChronic feeding bioassaySpodoptera littoralis larvaeLC50: 2.4 ppm
DidehydrostemofolineInsecticidalChronic feeding bioassaySpodoptera littoralis larvaeNot specified, but noted as a major active compound
Stemajapine CAnti-inflammatoryLPS-induced nitric oxide (NO) productionRAW264.7 macrophagesIC50: 13.8 µM
Stemajapine AAnti-inflammatoryLPS-induced nitric oxide (NO) productionRAW264.7 macrophagesIC50: 19.7 µM

Experimental Protocols

Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs

This in-vivo assay is a standard method for evaluating the efficacy of potential antitussive agents.

Principle: Citric acid aerosol acts as a tussigen, irritating the upper respiratory tract and inducing a cough reflex in conscious guinea pigs. The efficacy of a test compound is determined by its ability to reduce the number of coughs compared to a control group.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized to the experimental conditions to minimize stress-induced responses.

  • Test Compound Administration: this compound is administered either orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control (e.g., saline) and a positive control (e.g., codeine) are included in parallel.

  • Cough Induction: At a predetermined time after compound administration (e.g., 30-60 minutes), the guinea pigs are individually placed in a whole-body plethysmograph chamber. A nebulizer is used to deliver a consistent concentration of citric acid aerosol (e.g., 0.4 M) into the chamber for a fixed duration (e.g., 10 minutes).

  • Data Acquisition: The number of coughs is recorded by a trained observer and/or through specialized software that analyzes the characteristic sound and pressure changes associated with coughing.

  • Data Analysis: The percentage inhibition of the cough response is calculated for each dose of the test compound relative to the vehicle control.

Mechanism of Action

Preliminary investigations suggest that this compound's antitussive effect is mediated through a peripheral mechanism. Studies on the action sites of various Stemona alkaloids on the cough reflex pathway in guinea pigs indicated that this compound, along with neotuberostemonine and tuberostemonine, acted on the peripheral part of the cough reflex pathway[2]. This is in contrast to other alkaloids like croomine, which appear to have a central action[2]. The precise molecular targets and signaling pathways involved in this compound's peripheral antitussive action remain to be elucidated.

Visualizations

Experimental Workflow for Bioactivity Screening of this compound

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis & Elucidation cluster_development Drug Development plant_material Stemona tuberosa Roots extraction Solvent Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract isolation Chromatographic Isolation crude_extract->isolation This compound Pure this compound isolation->this compound in_vivo_assay In-Vivo Antitussive Assay (Citric Acid-Induced Cough) This compound->in_vivo_assay in_vitro_assay In-Vitro Assays (e.g., Anti-inflammatory, Insecticidal) This compound->in_vitro_assay data_collection Quantitative Data Collection (% Inhibition, IC50) in_vivo_assay->data_collection in_vitro_assay->data_collection mechanism_study Mechanism of Action Studies data_collection->mechanism_study signaling_pathway Signaling Pathway Identification mechanism_study->signaling_pathway lead_compound Lead Compound Identification signaling_pathway->lead_compound optimization Lead Optimization lead_compound->optimization preclinical Preclinical Studies optimization->preclinical

Caption: General workflow for the bioactivity screening of this compound.

Logical Relationship of this compound's Antitussive Action

logical_relationship This compound This compound peripheral_action Acts on Peripheral Cough Reflex Pathway This compound->peripheral_action Mechanism sensory_nerves Modulation of Airway Sensory Nerves peripheral_action->sensory_nerves Likely Target cough_suppression Antitussive Effect (Cough Suppression) sensory_nerves->cough_suppression Result

Caption: Proposed mechanism of this compound's antitussive effect.

Future Directions

The preliminary studies on this compound's bioactivity, particularly its antitussive effects, are promising. However, to advance its potential as a therapeutic lead, further research is imperative. Key areas for future investigation include:

  • Quantitative Dose-Response Studies: To determine the precise potency (e.g., ED50) of this compound's antitussive activity.

  • Mechanism of Action Elucidation: Detailed studies to identify the specific molecular targets and signaling pathways involved in its peripheral action.

  • Structure-Activity Relationship (SAR) Studies: To explore how modifications to the this compound scaffold affect its bioactivity, potentially leading to the design of more potent and selective analogues.

  • Toxicology and Safety Profiling: Comprehensive assessment of the safety profile of this compound is essential for any further development.

  • Exploration of Other Bioactivities: Given the diverse biological activities of other Stemona alkaloids, a broader screening of this compound for anti-inflammatory, insecticidal, and other potential therapeutic effects is warranted.

This technical guide summarizes the current understanding of this compound's bioactivity. The provided data and protocols offer a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing natural product.

References

Stemoninine: A Technical Guide to its Molecular Formula and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics and mass spectrometry data of Stemoninine, a polycyclic alkaloid found in plants of the Stemona genus.[1][2] This document adheres to stringent data presentation and visualization standards to support advanced research and drug development applications.

Physicochemical and Molecular Properties

This compound is a complex alkaloid with a distinct polycyclic structure.[1] Its fundamental molecular and physical properties are summarized below.

PropertyValueData Source
Molecular Formula C₂₂H₃₁NO₅PubChem[3]
Molar Mass 389.5 g/mol PubChem[2][3]
Monoisotopic Mass 389.22022309 DaPubChem[2][3]

Mass Spectrometry Data and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the confirmation of this compound's elemental composition and for its structural elucidation. Given the exact mass, the molecular formula can be confidently determined.

Proposed Fragmentation Pathway:

Under typical electrospray ionization (ESI) conditions in positive ion mode, this compound would be expected to form a protonated molecular ion [M+H]⁺ at m/z 390.2280. Subsequent fragmentation (MS/MS) would likely proceed through the following pathways:

  • α-Cleavage adjacent to the tertiary amine: This is a common fragmentation pathway for amines, leading to the stable iminium ion.

  • Cleavage of the ether linkages: The C-O bonds of the ether functionalities can cleave, leading to characteristic neutral losses.

  • Loss of the lactone rings: The two γ-butyrolactone moieties can be lost as neutral fragments.

Below is a diagram illustrating a plausible fragmentation pathway for the this compound molecular ion.

Stemoninine_Fragmentation M [C₂₂H₃₁NO₅+H]⁺ m/z = 390.2280 (Protonated this compound) F1 Fragment 1 Loss of C₅H₈O₂ (lactone moiety) M->F1 -C₅H₈O₂ F2 Fragment 2 α-Cleavage at Amine M->F2 Ring Opening F3 Fragment 3 Loss of both lactones F1->F3 -C₅H₈O₂

A proposed fragmentation pathway for protonated this compound.

Experimental Protocols

The following section details a generalized but comprehensive experimental protocol for the isolation and mass spectrometric analysis of this compound from a plant source, such as Stemona japonica.

Isolation and Purification of this compound
  • Extraction:

    • Air-dried and powdered roots of the plant material are extracted exhaustively with methanol (MeOH) at room temperature.

    • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • The crude MeOH extract is suspended in 1 M hydrochloric acid (HCl) and partitioned with ethyl acetate (EtOAc) to remove non-alkaloidal compounds.

    • The acidic aqueous layer is then basified with ammonium hydroxide (NH₄OH) to a pH of 9-10 and subsequently partitioned with dichloromethane (CH₂Cl₂) to extract the crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid extract is subjected to column chromatography over silica gel, eluting with a gradient of CH₂Cl₂ and MeOH.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • The instrument is operated in positive ion mode.

    • A full scan MS spectrum is acquired over a mass range of m/z 100-1000 to detect the protonated molecular ion [M+H]⁺.

    • Tandem mass spectrometry (MS/MS) is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: The acquired data is processed to determine the exact mass of the parent and fragment ions, which is then used to confirm the elemental composition and aid in structural elucidation.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the identification of a natural product like this compound and the key steps in its mass spectrometric analysis.

Natural_Product_Workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation A Plant Material B Crude Extract A->B Solvent Extraction C Purified Compound B->C Chromatography D HRMS Analysis C->D E NMR Spectroscopy C->E F Structure Confirmation D->F E->F

General workflow for the isolation and identification of a natural product.

References

Spectroscopic Identification of Stemoninine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of Stemoninine, a prominent alkaloid from the Stemonaceae family. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, along with standardized experimental protocols for data acquisition and a logical workflow for its isolation and identification.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on the detailed analysis of its ¹H and ¹³C NMR spectra, complemented by characteristic absorptions in its IR spectrum. The data presented here are based on spectra recorded in deuterated pyridine (pyridine-d₅), a common solvent for this class of alkaloids.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.55m
21.80, 2.10m
34.20m
2.90dd11.5, 3.0
3.50t11.5
62.05m
71.60, 1.95m
81.50, 1.85m
94.50ddd11.0, 5.0, 2.5
9a3.15m
105.85d9.5
116.25d9.5
124.80q7.0
131.55d7.0
151.10d6.5
162.45m

Data sourced from US Patent US7867998B2, which references Cheng, D. et al., J. Nat. Prod. 1988, 51, 202-211.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)

PositionChemical Shift (δ, ppm)
135.2
228.5
378.1
552.3
632.5
725.8
836.4
985.2
9a65.4
10128.7
11135.6
1275.8
1315.2
14178.2
1521.3
1645.6
17175.4

Data sourced from US Patent US7867998B2, which references Cheng, D. et al., J. Nat. Prod. 1988, 51, 202-211.

Infrared (IR) Spectroscopic Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1760Strongγ-Lactone (C=O stretch)
~1680StrongAmide (C=O stretch)
~2950-2850Medium-StrongC-H stretch (aliphatic)
~1450MediumC-H bend (aliphatic)
~1200-1000StrongC-O stretch (lactone and ether)

Experimental Protocols

The following are generalized protocols for the isolation of this compound and the acquisition of its spectroscopic data. These should be adapted based on specific laboratory conditions and instrumentation.

Isolation of this compound from Stemona tuberosa
  • Extraction : The dried and powdered roots of Stemona tuberosa are extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

  • Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.

  • Chromatographic Purification : The crude alkaloid extract is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated pyridine (pyridine-d₅). A standard, such as tetramethylsilane (TMS), may be added for internal calibration.

  • Instrumentation : NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition : Standard ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 90° pulse width and a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative analysis.

  • ¹³C NMR Acquisition : ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A sufficient number of scans and an appropriate relaxation delay are crucial for detecting all carbon signals, especially quaternary carbons.

IR Spectroscopy
  • Sample Preparation : For a solid sample like this compound, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation : The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Workflow for this compound Identification

The logical flow from raw plant material to the confirmed structure of this compound is a multi-step process involving extraction, purification, and spectroscopic analysis.

Stemoninine_Identification_Workflow PlantMaterial Dried, Powdered Roots of Stemona tuberosa Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction CrudeExtract Crude Plant Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids Chromatography Chromatographic Purification (Column, Prep-TLC/HPLC) CrudeAlkaloids->Chromatography Purethis compound Pure this compound Chromatography->Purethis compound Spectroscopy Spectroscopic Analysis Purethis compound->Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, 2D) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS StructureElucidation Structure Elucidation and Confirmation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Methodological & Application

Application Notes & Protocols: Stemoninine Extraction from Stemona Roots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction of Stemoninine, a key bioactive alkaloid, from the roots of Stemona species. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the efficient isolation and purification of this compound for further study and development.

Introduction

Stemona plants have been utilized for centuries in traditional medicine, particularly in Southeast Asian countries. Their roots are a rich source of a unique group of alkaloids, with this compound and its derivatives being of significant interest due to their antitussive, insecticidal, and anti-inflammatory properties.[1][2][3] The complex structure of these alkaloids necessitates robust and efficient extraction and purification strategies. These notes detail several common and effective methods for isolating this compound, providing a foundation for laboratory-scale and potentially scalable production.

Protocol 1: Optimized Reflux Extraction

Reflux extraction is a conventional and widely used method for obtaining alkaloids from plant materials. It involves boiling a solvent with the plant material in a specialized apparatus that prevents solvent loss. Studies have shown that for Stemona alkaloids, reflux extraction in methanol provides a high yield in a relatively short time.[4]

Experimental Protocol
  • Preparation of Plant Material:

    • Dry the Stemona roots at 50°C until a constant weight is achieved.[4]

    • Pulverize the dried roots into a coarse powder (e.g., 40-60 mesh).[5]

  • Extraction:

    • Place the powdered root material in a round-bottom flask.

    • Add methanol as the solvent. A typical solid-to-liquid ratio is 1:10 (w/v).

    • Set up a reflux condenser and heat the mixture to the boiling point of methanol (approx. 65°C).

    • Maintain the reflux for 30 minutes. Comparative studies indicate that 30 minutes is sufficient for complete extraction, showing no significant increase in yield with longer times (e.g., 60 or 90 minutes).[4]

  • Filtration and Concentration:

    • After cooling, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the plant debris from the methanol extract.

    • Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Workflow Diagram

start Dried, Powdered Stemona Roots solvent Add Methanol start->solvent reflux Reflux Extraction (30 min, ~65°C) solvent->reflux filter Filter and Wash Residue reflux->filter evap Concentrate Under Reduced Pressure filter->evap end Crude Alkaloid Extract evap->end

Caption: Workflow for Reflux Extraction of this compound.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a modern technique that uses high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. It is often faster and requires less solvent than conventional methods.

Experimental Protocol
  • Preparation of Plant Material:

    • Dry and pulverize the Stemona roots as described in Protocol 1.

  • Extraction:

    • Place a known quantity of the powdered root material (e.g., 15 kg) into a suitable extraction vessel.[6]

    • Add 80% aqueous methanol (80% MeOH) as the solvent.[6]

    • Submerge the vessel in an ultrasonic bath.

    • Perform the extraction for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 25-40°C).

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting aqueous residue contains the crude extract.[6]

    • This crude extract can then be subjected to further purification, such as acid-base partitioning (see Protocol 4).

Workflow Diagram

start Dried, Powdered Stemona Roots solvent Add 80% Aqueous Methanol start->solvent uae Ultrasonic-Assisted Extraction (1-2 h, 25-40°C) solvent->uae filter Filter Mixture uae->filter evap Evaporate Methanol filter->evap end Crude Aqueous Extract evap->end

Caption: Workflow for Ultrasonic-Assisted Extraction.

Protocol 3: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green technology that offers high selectivity and avoids the use of organic solvents. For the extraction of alkaloids like this compound, an entrainer (co-solvent) is typically required.

Experimental Protocol
  • Preparation of Plant Material:

    • Dry and pulverize the Stemona roots to a 40-60 mesh size.[5]

    • Alkalization: Treat the powdered material with a 10-30% alkalizing agent (e.g., ammonia solution) for 2-3 hours. This converts alkaloid salts into their free base form, which is more soluble in supercritical CO2.[5]

  • Extraction:

    • Load the alkalized plant material into the supercritical extraction vessel.

    • Use 70-100% ethanol as an entrainer to enhance the solubility of this compound in the supercritical CO2.[5]

    • Perform the extraction for 3-4 hours under optimized pressure and temperature conditions (specific parameters may require optimization based on the SFE system).

  • Separation and Crystallization:

    • Reduce the pressure in the separation vessel to precipitate the crude this compound extract from the supercritical fluid.[5]

    • Dissolve the crude extract in 90-95% ethanol and allow it to precipitate for 12 hours to remove impurities.[5]

    • Filter the solution and recover the ethanol.

    • The resulting precipitate is then dissolved in hot methanol (40-60°C) and allowed to crystallize. This process is repeated 3-4 times to obtain the purified this compound product.[5]

Workflow Diagram

start Dried, Powdered Stemona Roots alkalize Alkalize with Base (2-3 h) start->alkalize sfe Supercritical CO2 Extraction (Ethanol Entrainer, 3-4 h) alkalize->sfe depressurize Depressurize to Precipitate Crude Extract sfe->depressurize precipitate Precipitate with 90-95% Ethanol depressurize->precipitate crystallize Crystallize from Hot Methanol (3-4 cycles) precipitate->crystallize end Purified this compound crystallize->end

Caption: Workflow for Supercritical Fluid Extraction.

Protocol 4: Post-Extraction Purification

Crude extracts obtained from the methods above are complex mixtures. A combination of liquid-liquid extraction (LLE) and column chromatography is standard for isolating and purifying the target alkaloids.

Purification Protocol
  • Acid-Base Liquid-Liquid Extraction (LLE):

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 1-5% HCl or H₂SO₄).[6][7] This protonates the alkaloids, making them water-soluble.

    • Wash the acidic solution with a non-polar organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and acidic impurities. Discard the organic layer.

    • Basify the aqueous layer with a base (e.g., ammonia solution) to a pH of ~10.[7] This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform).

    • Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), and evaporate to yield a purified total alkaloid fraction.

  • Column Chromatography:

    • The purified total alkaloid fraction can be further separated into individual compounds using column chromatography.[7][8]

    • Stationary Phase: Silica gel or alumina are commonly used adsorbents.[7]

    • Mobile Phase: A gradient of non-polar to polar solvents (e.g., a mixture of chloroform and methanol) is typically used to elute the compounds based on their polarity.

    • Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.

    • Pure fractions are combined and the solvent is evaporated to yield the isolated compound.

Acid-Base Partitioning Diagram

cluster_0 Step 1: Acidification cluster_1 Step 2: Basification crude Crude Extract in Aqueous Acid (HCl) wash Wash with Organic Solvent (e.g., Chloroform) crude->wash impurities Neutral/Acidic Impurities (Organic Phase - Discard) wash->impurities Separates aqueous_acid Alkaloid Salts (Aqueous Phase) wash->aqueous_acid basify Add Base (NH4OH) to Aqueous Phase aqueous_acid->basify Transfer Aqueous Phase extract Extract with Organic Solvent (e.g., Chloroform) basify->extract aqueous_waste Aqueous Waste (Discard) extract->aqueous_waste Separates alkaloid_base Free Alkaloid Bases (Organic Phase) extract->alkaloid_base

Caption: Logic of Acid-Base Liquid-Liquid Extraction.

Quantitative Data Summary

The efficiency of extraction can vary significantly based on the method, solvent, and plant material used. The following tables summarize quantitative parameters reported in the literature.

Table 1: Comparison of Extraction Methods and Solvents

Parameter Reflux Extraction[4] Ultrasonic Extraction[6] Supercritical Fluid Extraction[5]
Solvent Methanol 80% Methanol Supercritical CO₂ with Ethanol entrainer
Time 30 min 1-2 hours (typical) 3-4 hours
Pre-treatment None None Alkalization (2-3 hours)

| Key Advantage | High yield, rapid | Reduced time/solvent vs. reflux | "Green" method, high purity |

Table 2: Purification Method Recovery

Purification Step Method Observation Reference
Enrichment Solid Phase Extraction (SPE) Much higher recovery [4]
Enrichment Liquid-Liquid Extraction (LLE) Lower recovery than SPE [4]
Final Purification Recrystallization (Methanol) High purity product achieved [5]

| Separation | Column Chromatography | Effective for isolating individual alkaloids |[7][8] |

Analytical Methods

For the quantification of this compound and other alkaloids in the extracts, High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Column: A C18 column (e.g., Agilent TC-C18, 5 μm, 4.6 mm × 250 mm) is commonly used.[4]

  • Mobile Phase: A gradient system of acetonitrile and an aqueous solution (e.g., 0.1% triethylamine) is effective for separation.[4]

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector can be used for detection and quantification.[4]

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification of Stemoninine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stemoninine, a prominent alkaloid isolated from the roots of Stemona species, has garnered significant interest for its traditional use in treating respiratory ailments and its potential pharmacological activities, including antitussive effects.[1] The purification of this compound from crude plant extracts is a critical step for detailed pharmacological studies, structural elucidation, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products.[2][3] This document provides a detailed protocol for the analytical and preparative HPLC-based purification of this compound.

Due to the absence of strong chromophores in many Stemona alkaloids, detection can be challenging with standard UV detectors.[4] Therefore, methods utilizing Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often employed for better sensitivity and quantification.[4] For UV detection, a low wavelength (around 210 nm) is typically used.[5]

Experimental Protocols

1. Sample Preparation: Extraction of Total Alkaloids

Prior to HPLC purification, this compound must be extracted from the plant material.

  • Materials:

    • Dried and powdered roots of Stemona tuberosa

    • Methanol

    • Distilled water

    • Solid Phase Extraction (SPE) C18 cartridges

  • Protocol:

    • Accurately weigh 1.0 g of the dried, powdered plant material (80 mesh).

    • Transfer the powder to a conical flask and add 50 mL of methanol.

    • Allow the mixture to soak for 30 minutes.

    • Reflux the mixture for an additional 30 minutes to ensure complete extraction.

    • Filter the total extract.

    • Concentrate 25 mL of the filtrate under reduced pressure to obtain a residue.

    • Suspend the resulting residue in 2 mL of distilled water.

    • Load the suspension onto a C18 SPE column.

    • Elute the column first with 5 mL of distilled water to remove polar impurities.

    • Elute the alkaloid fraction with 5 mL of methanol.

    • Collect the methanol eluate and dilute it to a final volume of 5 mL with methanol. This solution is now ready for HPLC analysis.[4]

2. Analytical HPLC Method

This method is designed for the initial analysis of the crude extract to identify the this compound peak and determine its retention time.

  • Instrumentation and Conditions:

    • HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or ELSD).

    • Column: A reversed-phase C18 column is commonly used.[4][5]

    • Mobile Phase: A gradient of aqueous solution and an organic solvent is typically employed.

    • Detector: UV detector set at 210 nm or an Evaporative Light Scattering Detector (ELSD).[5]

3. Preparative HPLC Method

The goal of preparative HPLC is to isolate a larger quantity of pure this compound.[3] The conditions are scaled up from the analytical method.

  • Instrumentation and Conditions:

    • HPLC System: A preparative HPLC system with a high-flow rate pump, a larger sample loop, a preparative-scale column, and a fraction collector.

    • Column: A preparative-scale reversed-phase C18 column with a larger internal diameter and particle size.

    • Mobile Phase: The same mobile phase as the analytical method, but with a higher flow rate.

    • Sample Loading: The concentrated extract is injected in larger volumes. The injection volume and concentration should be optimized to achieve the best separation without overloading the column.[6]

    • Fraction Collection: Fractions are collected based on the retention time of the this compound peak determined from the analytical run. A simple threshold-based collection within a specific time window is often effective.[6]

Data Presentation

The following tables summarize the HPLC conditions for both analytical and preparative scale purification of this compound.

Table 1: Analytical HPLC Parameters for this compound Analysis

Parameter Condition Reference
Column Agilent TC-C18 (e.g., 4.6 x 250 mm, 5 µm) [4]
Mobile Phase A 0.1% Triethylamine in Water [4]
Mobile Phase B Acetonitrile [4]
Gradient A gradient elution program should be developed. For a 70-minute run, a starting condition could be 90% A and 10% B, gradually increasing the concentration of B. [4]
Flow Rate 1.0 mL/min [5]
Column Temperature Ambient or controlled at 25-30 °C
Injection Volume 10-20 µL

| Detector | UV at 210 nm or ELSD |[5] |

Table 2: Preparative HPLC Parameters for this compound Purification

Parameter Condition Reference
Column Preparative C18 (e.g., 21.2 x 250 mm, 5-10 µm) [6]
Mobile Phase A 0.1% Triethylamine in Water [4]
Mobile Phase B Acetonitrile [4]
Gradient Scaled from the analytical method to maintain separation at a higher flow rate. [6]
Flow Rate 15-25 mL/min (dependent on column dimensions)
Column Temperature Ambient
Injection Volume 500-2000 µL (dependent on sample concentration and column capacity) [6]

| Detector | UV at 210 nm (using a flow cell with a shorter path length) or ELSD with a flow splitter. |[5] |

Visualization

Experimental Workflow for this compound Purification

Stemoninine_Purification_Workflow Start Start: Dried Stemona Roots Powdering Powdering of Plant Material Start->Powdering Extraction Methanol Extraction (Reflux) Powdering->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration SPE Solid Phase Extraction (SPE) with C18 Concentration->SPE Crude_Extract Crude Alkaloid Extract SPE->Crude_Extract Analytical_HPLC Analytical HPLC Analysis (Method Development) Crude_Extract->Analytical_HPLC Small aliquot Prep_HPLC Preparative HPLC Purification Crude_Extract->Prep_HPLC Bulk sample Analytical_HPLC->Prep_HPLC Inform method Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Final_Product Pure this compound Pooling->Final_Product

References

Application Notes and Protocols for the Quantification of Stemoninine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemoninine, a prominent alkaloid isolated from the roots of Stemona species, has garnered significant interest for its traditional use in treating respiratory ailments and as an anthelmintic agent. As research into its pharmacological properties progresses, the need for accurate and reliable analytical methods for its quantification in plant extracts and biological matrices becomes paramount. This document provides detailed application notes and experimental protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Quantitative Method Comparison

The selection of an appropriate analytical technique for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative parameters of different analytical methods for this compound and related compounds.

Analytical TechniqueAnalyteMatrixLinearity RangeLODLOQRecoveryReference
HPLC-UV This compoundRat Plasma1.55 - 124 µg/mL0.42 µg/mL1.55 µg/mL91.11 - 96.43%[1]
UPLC-MS/MS VincristineHuman Urine0.5 - 100.0 ng/mL-0.5 ng/mL-[2]
HPTLC ThymoquinoneNigella sativa Extract50 - 700 ng/spot--98.5 - 101.2%[3]
HPTLC AucubinVitex agnus-castus Fruits20 - 100 µg/mL6.6 µg/mL20 µg/mL95 - 98%[4]

Note: Data for UPLC-MS/MS and HPTLC are for analogous compounds, illustrating the typical performance of these techniques. Method validation parameters are highly dependent on the specific matrix and experimental conditions.

Experimental Workflow

The general workflow for the quantification of this compound in plant extracts involves several key stages, from sample preparation to data analysis.

This compound Quantification Workflow cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis plant_material Plant Material (Stemona sp. roots) extraction Solvent Extraction plant_material->extraction Grinding & Homogenization filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Purification (e.g., SPE) concentration->purification hplc HPLC-UV purification->hplc uplc UPLC-MS/MS purification->uplc hptlc HPTLC purification->hptlc calibration Calibration Curve hplc->calibration uplc->calibration hptlc->calibration quantification Quantification calibration->quantification validation Method Validation quantification->validation This compound Method Selection Logic start Start: Need to Quantify this compound sensitivity High Sensitivity & Selectivity Required? start->sensitivity throughput High Sample Throughput Needed? sensitivity->throughput No uplc_ms UPLC-MS/MS sensitivity->uplc_ms Yes hplc_uv HPLC-UV throughput->hplc_uv No hptlc HPTLC throughput->hptlc Yes instrumentation Instrumentation Availability uplc_ms->instrumentation hplc_uv->instrumentation hptlc->instrumentation

References

Application Notes and Protocols for the Isolation of Stemoninine using Countercurrent Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemoninine, a prominent alkaloid from the roots of Stemona species, has garnered significant interest for its potential therapeutic properties. The efficient isolation and purification of this compound are crucial for further pharmacological studies and drug development. Countercurrent chromatography (CCC), a liquid-liquid partition chromatography technique, offers a robust and scalable method for the purification of natural products like this compound, circumventing issues such as irreversible adsorption to solid stationary phases.[1] This document provides detailed application notes and protocols for the isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC).

Principle of Countercurrent Chromatography

Countercurrent chromatography is a chromatographic technique that utilizes two immiscible liquid phases, one of which is held stationary while the other flows through it. The separation is based on the differential partitioning of solutes between the two phases. In HSCCC, a strong centrifugal force is used to retain the stationary phase in a coil column, allowing for high flow rates of the mobile phase and efficient separation.

Experimental Protocols

Preparation of Crude Extract from Stemona Roots

A standardized crude alkaloid extract is the starting material for the purification of this compound.

Materials:

  • Dried and powdered roots of Stemona tuberosa

  • 95% Ethanol

  • 2% Hydrochloric acid (HCl)

  • Ammonia solution

  • Dichloromethane

  • Rotary evaporator

  • pH meter

Protocol:

  • Macerate the powdered roots of Stemona tuberosa with 95% ethanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Suspend the crude extract in 2% HCl to acidify the solution to a pH of approximately 2.

  • Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds.

  • Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution to precipitate the alkaloids.

  • Extract the alkaloids from the basified solution with dichloromethane.

  • Combine the dichloromethane fractions and evaporate the solvent to dryness to yield the crude alkaloid extract.

High-Speed Counter-Current Chromatography (HSCCC) Protocol for this compound Isolation

This protocol outlines the parameters for the preparative separation of this compound from the crude alkaloid extract.

Instrumentation:

  • High-Speed Counter-Current Chromatograph (e.g., TBE-300A)

  • Preparative HPLC system for purity analysis

  • UV-Vis detector

  • Fraction collector

Materials:

  • Crude alkaloid extract

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Water (deionized)

Protocol:

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of chloroform-methanol-water at a volume ratio of 4:3:2.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (aqueous) and lower (organic) phases before use.

  • HSCCC Instrument Setup and Equilibration:

    • Fill the HSCCC column entirely with the stationary phase (the upper phase).

    • Set the revolution speed of the centrifuge to 850 rpm.

    • Pump the mobile phase (the lower phase) into the column at a flow rate of 2.0 mL/min.

    • Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection:

    • Dissolve a known amount of the crude alkaloid extract (e.g., 150 mg) in a small volume of the biphasic solvent system (1:1 v/v of upper and lower phase).

    • Inject the sample solution into the column through the sample injection valve.

  • Elution and Fraction Collection:

    • Continue to pump the mobile phase at a constant flow rate.

    • Monitor the effluent from the column with a UV detector at a wavelength of 280 nm.

    • Collect fractions of the eluate at regular intervals using a fraction collector.

  • Analysis of Fractions:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Combine the pure fractions of this compound and evaporate the solvent to obtain the purified compound.

Data Presentation

The following tables summarize the quantitative data for a typical this compound isolation experiment using HSCCC.

Table 1: HSCCC Operating Parameters

ParameterValue
InstrumentTBE-300A HSCCC
Column Volume290 mL
Solvent SystemChloroform-Methanol-Water (4:3:2, v/v)
Stationary PhaseUpper Phase (Aqueous)
Mobile PhaseLower Phase (Organic)
Revolution Speed850 rpm
Flow Rate2.0 mL/min
Detection Wavelength280 nm
Sample Loading150 mg of crude alkaloid extract
Stationary Phase Retention75%

Table 2: this compound Isolation Results

ParameterValue
Crude Sample150 mg
Purified this compound25 mg
Purity (by HPLC)>98%
Recovery83%

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound using countercurrent chromatography.

Stemoninine_Isolation_Workflow cluster_extraction Crude Extract Preparation cluster_hsccc HSCCC Purification cluster_final Final Product plant Stemona Roots extraction Ethanol Extraction plant->extraction acid_base Acid-Base Partition extraction->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract hsccc_prep HSCCC System Preparation crude_extract->hsccc_prep Load Sample injection Sample Injection hsccc_prep->injection separation Elution & Fractionation injection->separation analysis HPLC Analysis separation->analysis pure_this compound Purified this compound (>98%) analysis->pure_this compound Combine Pure Fractions

Caption: Workflow for this compound Isolation.

This detailed protocol and the accompanying data provide a solid foundation for researchers to successfully isolate this compound using countercurrent chromatography. The methodology can be optimized further by adjusting the solvent system composition and other operating parameters to suit specific laboratory conditions and equipment.

References

In Vivo Models for Testing Stemoninine's Antitussive Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the antitussive (cough-suppressing) activity of Stemoninine, an alkaloid derived from the roots of Stemona species, using established in vivo models. The protocols outlined below are based on the widely used citric acid-induced cough model in guinea pigs, a standard preclinical assay for evaluating potential antitussive agents.

Introduction

This compound has been identified as a promising natural compound with significant antitussive properties.[1] Preclinical studies indicate that its mechanism of action is primarily peripheral, targeting the cough reflex pathway outside of the central nervous system.[1] This characteristic makes this compound a particularly interesting candidate for drug development, as it may offer a safer alternative to centrally acting antitussives, which can have undesirable side effects such as sedation and respiratory depression.

These application notes provide a framework for the systematic evaluation of this compound's antitussive efficacy, including detailed experimental procedures and data presentation guidelines.

Data Presentation

To facilitate clear comparison and interpretation of results, all quantitative data from antitussive studies should be summarized in structured tables.

Table 1: Antitussive Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg, i.p.)Number of Coughs (Mean ± SEM)Cough Inhibition (%)Latency to First Cough (s, Mean ± SEM)
Vehicle Control-Data0Data
This compoundDose 1DataDataData
This compoundDose 2DataDataData
This compoundDose 3DataDataData
Positive Control (e.g., Codeine)DoseDataDataData

Note: "Data" should be replaced with experimentally obtained values. A study on a related this compound alkaloid, Stemokerrin, showed approximately 62% cough inhibition at a single intraperitoneal dose of 70 mg/kg.[1]

Experimental Protocols

The following protocols describe the methodology for evaluating the antitussive activity of this compound in the citric acid-induced cough model in guinea pigs.

Animal Model
  • Species: Male Dunkin-Hartley guinea pigs

  • Weight: 300-400 g

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to experimentation, with free access to food and water.

Citric Acid-Induced Cough Model

This model is a standard and reliable method for inducing a consistent cough response in guinea pigs, allowing for the effective evaluation of antitussive compounds.

3.2.1. Materials

  • This compound (dissolved in an appropriate vehicle)

  • Citric acid solution (0.4 M in sterile saline)

  • Vehicle control (e.g., sterile saline, distilled water with a small percentage of a solubilizing agent like Tween 80)

  • Positive control (e.g., Codeine phosphate or Dextromethorphan)

  • Whole-body plethysmograph

  • Ultrasonic nebulizer

  • Sound recording and analysis equipment

3.2.2. Experimental Procedure

  • Animal Grouping: Randomly divide the guinea pigs into experimental groups (n=6-8 per group), including a vehicle control group, at least three this compound dose groups, and a positive control group.

  • Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or the positive control drug via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before cough induction. Administer the vehicle to the control group.

  • Cough Induction: Place each guinea pig individually in the whole-body plethysmograph.

  • Aerosol Exposure: Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a period of 5-10 minutes.

  • Data Recording: During the exposure and for a subsequent observation period (e.g., 5-10 minutes), record the number of coughs. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes observed on the plethysmograph recordings.

  • Measurement of Cough Latency: Record the time from the start of the citric acid aerosol exposure to the onset of the first cough.

  • Data Analysis: Calculate the percentage of cough inhibition for each animal using the following formula: % Inhibition = [(Coughs in Vehicle Group - Coughs in Treated Group) / Coughs in Vehicle Group] x 100

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and potential mechanisms of action.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis acclimation Animal Acclimation grouping Random Grouping acclimation->grouping drug_prep This compound & Control Preparation grouping->drug_prep administration Drug Administration drug_prep->administration plethysmograph Placement in Plethysmograph administration->plethysmograph induction Citric Acid Aerosol Exposure plethysmograph->induction recording Cough & Latency Recording induction->recording quantification Cough Count & Latency Measurement recording->quantification inhibition_calc Calculate % Inhibition quantification->inhibition_calc statistics Statistical Analysis inhibition_calc->statistics

Figure 1. Experimental workflow for assessing this compound's antitussive activity.
Proposed Peripheral Mechanism of Action

This compound is suggested to act peripherally to suppress the cough reflex. This likely involves the modulation of sensory nerve activity in the airways. The following diagram illustrates the general peripheral cough reflex pathway and the potential point of intervention for this compound.

peripheral_cough_pathway cluster_airway Airway cluster_nervous_system Nervous System cluster_effector Effector irritant Citric Acid Irritant sensory_receptors Sensory Nerve Receptors (e.g., TRP Channels) irritant->sensory_receptors Activates vagal_afferent Vagal Afferent Nerves sensory_receptors->vagal_afferent Signal Transduction brainstem Brainstem (Cough Center) vagal_afferent->brainstem Afferent Signal vagal_efferent Vagal Efferent Nerves brainstem->vagal_efferent Efferent Signal respiratory_muscles Respiratory Muscles vagal_efferent->respiratory_muscles Innervates cough Cough respiratory_muscles->cough Contraction Leads to This compound This compound This compound->sensory_receptors Inhibits?

Figure 2. Proposed peripheral site of action for this compound in the cough reflex pathway.

Conclusion

The in vivo models and protocols described provide a robust framework for the preclinical evaluation of this compound's antitussive properties. Consistent data collection and presentation, as outlined, are crucial for determining the dose-response relationship and efficacy of this promising natural compound. Further research is warranted to elucidate the specific molecular targets of this compound within the peripheral cough reflex pathway, which will be instrumental in its development as a novel antitussive therapy.

References

Unveiling the Cellular Mechanisms of Stemoninine: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to employing various cell-based assays for elucidating the mechanism of action of Stemoninine, a natural alkaloid with therapeutic potential. The protocols outlined below are designed to investigate this compound's effects on key cellular processes, including cytotoxicity, apoptosis, cell cycle progression, acetylcholinesterase activity, and inflammatory signaling pathways.

Cytotoxicity Assessment of this compound

A fundamental first step in characterizing the bioactivity of a compound is to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation

Cell LineIncubation Time (h)This compound IC50 (µM)
MCF-7 (Breast Cancer)48Data to be determined
HeLa (Cervical Cancer)48Data to be determined
A549 (Lung Cancer)48Data to be determined

Note: The IC50 values for this compound against various cancer cell lines need to be experimentally determined. The table serves as a template for data presentation.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with this compound cell_seeding->treatment stemoninine_prep Prepare this compound Dilutions stemoninine_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_plate Measure Absorbance solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Investigation of Apoptosis Induction by this compound

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Many anti-cancer agents exert their effects by inducing apoptosis in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Data Presentation

TreatmentConcentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control0Data to be determinedData to be determinedData to be determined
This compoundIC50/2Data to be determinedData to be determinedData to be determined
This compoundIC50Data to be determinedData to be determinedData to be determined
This compound2 x IC50Data to be determinedData to be determinedData to be determined

Note: This table provides a template for presenting apoptosis data. Specific values need to be generated through experimentation.

Apoptosis Detection Workflow

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_treatment Treat Cells with this compound harvest_cells Harvest Cells cell_treatment->harvest_cells stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_cytometry Flow Cytometry Analysis stain_cells->flow_cytometry quantify_apoptosis Quantify Cell Populations flow_cytometry->quantify_apoptosis

Caption: Workflow for detecting apoptosis induced by this compound.

Cell Cycle Analysis Following this compound Treatment

Disruption of the cell cycle is a common mechanism of action for anti-cancer drugs. Propidium iodide (PI) staining followed by flow cytometry is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Culture cells in the presence of various concentrations of this compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Control0Data to be determinedData to be determinedData to be determined
This compoundIC50/2Data to be determinedData to be determinedData to be determined
This compoundIC50Data to be determinedData to be determinedData to be determined
This compound2 x IC50Data to be determinedData to be determinedData to be determined

Note: This table is a template for presenting cell cycle analysis data. Actual data needs to be generated experimentally.

Cell Cycle Analysis Workflow

CellCycle_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_treatment Treat Cells with this compound fix_cells Fix Cells in Ethanol cell_treatment->fix_cells stain_dna Stain with Propidium Iodide fix_cells->stain_dna flow_cytometry Flow Cytometry Analysis stain_dna->flow_cytometry quantify_phases Quantify Cell Cycle Phases flow_cytometry->quantify_phases

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Acetylcholinesterase (AChE) Inhibition Assay

This compound has been reported to exhibit acetylcholinesterase inhibitory activity. This can be quantified using a cell-based assay.

Experimental Protocol: Cell-Based Acetylcholinesterase Inhibition Assay

  • Cell Culture: Use a suitable neuronal cell line, such as SH-SY5Y, that expresses acetylcholinesterase.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Substrate Addition: Add a substrate for AChE, such as acetylthiocholine.

  • Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which can be detected colorimetrically using DTNB (Ellman's reagent) or fluorometrically.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of AChE inhibition. Determine the IC50 value for this compound.

Data Presentation

CompoundAcetylcholinesterase IC50 (µM)
This compound7.9
Galantamine (Positive Control)Reference value

Acetylcholinesterase Inhibition Signaling Pathway

AChE_Pathway Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft AChE->Synaptic_Cleft This compound This compound This compound->AChE Inhibition

Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine levels.

Investigating the Effect of this compound on the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. A luciferase reporter assay is a sensitive method to assess the activity of the NF-κB pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Transfect cells (e.g., HEK293T or a relevant inflammatory cell line) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • This compound Treatment: Treat the transfected cells with different concentrations of this compound.

  • Stimulation: Induce NF-κB activation using an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and determine the effect of this compound on NF-κB activation.

Data Presentation

TreatmentConcentration (µM)Normalized Luciferase Activity (Fold Change)
Unstimulated Control01.0
Stimulated Control (e.g., TNF-α)0Data to be determined
This compound + StimulusConcentration 1Data to be determined
This compound + StimulusConcentration 2Data to be determined
This compound + StimulusConcentration 3Data to be determined

Note: This table illustrates how to present data from an NF-κB reporter assay. Specific values are subject to experimental outcomes.

NF-κB Signaling Pathway Inhibition

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Gene_Expression Pro-inflammatory Gene Expression Nucleus Nucleus NFkB->Nucleus Translocates to Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Potential Inhibition

Application Notes and Protocols for Stemoninine Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemoninine, a prominent alkaloid isolated from the roots of Stemona species, has garnered significant interest for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability profile is paramount for the development of safe, effective, and reliable pharmaceutical formulations. This document provides a comprehensive protocol for conducting stability testing of this compound in solution, including forced degradation studies and the development of a stability-indicating high-performance liquid chromatography (HPLC) method. The provided methodologies are based on established principles of stability testing and are designed to meet regulatory expectations.

Predicted Degradation Pathways of this compound

The chemical structure of this compound, featuring a pyrrolo[1,2-α]azepine core and two α-methyl-γ-butyrolactone rings, suggests several potential degradation pathways under stress conditions. Understanding these potential liabilities is crucial for designing a comprehensive stability study.

  • Hydrolysis: The two lactone rings in the this compound molecule are esters and are susceptible to hydrolysis under both acidic and basic conditions. This would lead to the opening of one or both rings, forming the corresponding hydroxy carboxylic acids.

  • Oxidation: The tertiary amine within the azepine ring is a potential site for oxidation, which could lead to the formation of an N-oxide derivative.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to various degradation products.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and consistent solutions of this compound for stability studies.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark with the same solvent. Mix thoroughly.

  • Working Solution (e.g., 100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a suitable solvent (e.g., a mixture of water and acetonitrile, similar to the initial HPLC mobile phase). Mix thoroughly.

Forced Degradation Studies

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.[1][2][3]

General Procedure: For each stress condition, a solution of this compound (e.g., 100 µg/mL) is prepared. A control sample (unstressed) is stored under normal conditions (e.g., 4°C, protected from light) for comparison. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the this compound working solution and 0.1 M hydrochloric acid in a suitable container.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the this compound working solution and 0.1 M sodium hydroxide in a suitable container.

    • Incubate the solution at room temperature for a specified period (e.g., 1, 2, 4, 8 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound working solution and 3% hydrogen peroxide in a suitable container.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 8, 24, 48 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer the this compound working solution into a sealed vial.

    • Place the vial in a temperature-controlled oven at 70°C.

    • At specified time points (e.g., 1, 3, 5, 7 days), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound working solution in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[5]

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products and any potential impurities.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure separation of all components.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely in the range of 210-230 nm). A PDA detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature% this compound RemainingNumber of Degradation ProductsPeak Area of Major Degradant(s)
Control -48 h4°C1000-
Acidic 0.1 M HCl24 h60°C[Data][Data][Data]
Basic 0.1 M NaOH8 hRT[Data][Data][Data]
Oxidative 3% H₂O₂48 hRT[Data][Data][Data]
Thermal -7 days70°C[Data][Data][Data]
Photolytic ICH Q1B-RT[Data][Data][Data]

Note: [Data] indicates where experimentally determined values should be inserted.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_work Prepare this compound Working Solution (100 µg/mL) prep_stock->prep_work acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_work->acid Expose to Stress Conditions base Basic Hydrolysis (0.1 M NaOH, RT) prep_work->base Expose to Stress Conditions oxid Oxidative Degradation (3% H₂O₂, RT) prep_work->oxid Expose to Stress Conditions therm Thermal Degradation (70°C) prep_work->therm Expose to Stress Conditions photo Photolytic Degradation (ICH Q1B) prep_work->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxid->hplc Analyze Samples at Time Points therm->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points data Data Analysis & Quantification hplc->data report Stability Report & Application Note data->report Generate Report

Caption: Experimental workflow for this compound stability testing.

Potential Degradation Pathway of this compound (Hydrolysis)

G This compound This compound (Lactone Rings Intact) hydrolysis_product Hydrolyzed this compound (One or Both Lactone Rings Opened) This compound->hydrolysis_product Acid or Base Catalyzed Hydrolysis

Caption: Predicted hydrolytic degradation of this compound.

Conclusion

This application note provides a robust framework for assessing the stability of this compound in solution. The detailed protocols for forced degradation and the starting conditions for a stability-indicating HPLC method will enable researchers to generate critical data for formulation development and regulatory submissions. It is important to note that the specific degradation products and optimal chromatographic conditions must be determined experimentally. The use of a mass spectrometer in conjunction with the HPLC system is highly recommended for the definitive identification of degradation products.

References

Application Notes and Protocols for the Structural Elucidation of Stemoninine Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemoninine is a complex alkaloid isolated from the roots of plants of the Stemona genus, which are used in traditional medicine. Structurally, it belongs to a unique class of polycyclic alkaloids characterized by a pyrrolo[1,2-a]azepine nucleus. The intricate and stereochemically rich architecture of this compound and its derivatives presents a significant challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for unambiguously determining the constitution and relative stereochemistry of these complex natural products. This document provides detailed application notes on the use of one- and two-dimensional NMR techniques and standardized protocols for these experiments.

Application Notes

The structural elucidation of this compound derivatives relies on a combination of NMR experiments to piece together the molecular framework. The process begins with simple 1D experiments to identify the basic chemical environment of protons and carbons and progresses to more complex 2D experiments to establish connectivity and spatial relationships.

One-Dimensional (1D) NMR: The First Look
  • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of different proton environments, their electronic state (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For a molecule like this compound, the ¹H NMR spectrum reveals characteristic signals for methyl groups, olefinic protons, and numerous overlapping methine and methylene protons within the complex ring system.[1]

  • ¹³C NMR (Carbon-13 NMR): This experiment provides a count of the non-equivalent carbon atoms in the molecule.[2] The chemical shifts indicate the type of carbon (alkane, alkene, carbonyl, etc.). Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not observed.[3] For this compound, the ¹³C spectrum is crucial for identifying the presence of two γ-lactone carbonyls and a ketal carbon, which are key functional groups in its structure.[4]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a spectral editing technique that helps distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning the numerous aliphatic signals in the crowded regions of the this compound ¹³C spectrum.

Two-Dimensional (2D) NMR: Assembling the Puzzle

For complex molecules like this compound derivatives, 1D NMR spectra are often too crowded for a complete assignment. 2D NMR techniques are essential for resolving ambiguities and establishing the complete molecular structure.[5]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is the primary method for tracing out proton spin systems and identifying connected fragments of the molecule. For this compound, COSY is used to connect protons within each of the rings and side chains.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH). It is a highly sensitive and essential technique for assigning the ¹³C signals based on their attached, and often more easily assigned, proton resonances.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is arguably the most critical experiment for assembling the molecular skeleton, as it connects the fragments identified by COSY by showing long-range connectivities across quaternary carbons and heteroatoms.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This information is vital for determining the relative stereochemistry of the molecule, such as the cis or trans orientation of substituents on a ring.[4]

Quantitative Data: NMR Assignments for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the parent alkaloid, this compound, as determined in CDCl₃.[4] This data serves as a reference for the analysis of new derivatives.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2.35 m
1.65 m
1.95 m
1.45 m
2.25 m
1.80 m
2.70 m
2.15 m
2.50 m
4.20 ddd 12.0, 5.0, 2.0
2.65 m
11α 4.75 d 5.0
12 6.59 d 2.0
13-Me 1.85 d 2.0
15α 2.90 m
15β 1.70 m
16-Et 1.55, 1.40 m
16-Me 0.77 t 7.5
18 4.60 m
19α 2.20 m
19β 1.90 m

| 20-Me | 1.17 | d | 7.0 |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Position Chemical Shift (δ, ppm) Carbon Type
1 35.2 CH₂
2 26.8 CH₂
3 37.5 CH₂
4 113.5 C
5 52.8 CH₂
6 64.5 CH
7 58.1 CH
8 45.3 CH
9 171.3 C=O
10 42.1 C
11 82.3 CH
12 138.6 CH
13 135.4 C
14 179.1 C=O
15 34.1 CH₂
16 46.2 CH
17 24.9 CH₂
18 78.9 CH
19 36.4 CH₂
20 38.7 CH
21 14.5 CH₃
22 11.2 CH₃

| 23 | 9.8 | CH₃ |

Experimental Protocols

General Sample Preparation Protocol
  • Sample Purity: Ensure the isolated this compound derivative is of high purity (>95%), as impurities will complicate spectra. Purity can be assessed by HPLC or LC-MS.

  • Mass: Weigh 5-10 mg of the purified compound for ¹H NMR and 15-20 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is commonly used for this compound alkaloids. Other solvents like methanol-d₄, acetone-d₆, or DMSO-d₆ can also be used.

  • Dissolution: Place the sample in a clean, dry NMR tube. Add approximately 0.6 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Alternatively, the residual solvent peak can be used as a secondary reference.[7]

  • Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the sample is completely dissolved and the solution is homogeneous.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet for analysis.

Key NMR Experiment Protocols

The following are generalized acquisition parameters. These may need to be optimized based on the specific instrument, probe, and sample concentration.

a) ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse (zg30).

  • Acquisition Time (AQ): 2-3 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans.

  • Spectral Width (SW): 0-12 ppm.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier Transform (FT). Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal at 0.00 ppm.

b) ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled (zgpg30).

  • Acquisition Time (AQ): 1-1.5 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024-4096 scans (or more, depending on concentration).

  • Spectral Width (SW): 0-220 ppm.

  • Processing: Apply an exponential window function with LB = 1-2 Hz before FT. Phase and baseline correct the spectrum.

c) 2D COSY

  • Pulse Program: Standard gradient-selected COSY (cosygpqf).

  • Data Points (TD): 2048 in F2, 256-512 in F1.

  • Number of Scans (NS): 2-4 scans per increment.

  • Relaxation Delay (D1): 1.5 seconds.

  • Spectral Width (SW): Same as 1D ¹H in both dimensions.

  • Processing: Apply a sine-squared window function in both dimensions. Symmetrize the spectrum if necessary.

d) 2D HSQC

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced (hsqcedetgpsisp2.2).

  • Data Points (TD): 1024 in F2 (¹H), 256 in F1 (¹³C).

  • Number of Scans (NS): 4-8 scans per increment.

  • Relaxation Delay (D1): 1.5 seconds.

  • Spectral Width (SW): ~12 ppm in F2, ~180 ppm in F1.

  • ¹JCH Coupling Constant: Optimized for an average of 145 Hz.

  • Processing: Apply a QSINE window function in F2 and a sine-squared function in F1.

e) 2D HMBC

  • Pulse Program: Standard gradient-selected (hmbcgplpndqf).

  • Data Points (TD): 2048 in F2 (¹H), 256-512 in F1 (¹³C).

  • Number of Scans (NS): 8-16 scans per increment.

  • Relaxation Delay (D1): 1.5-2.0 seconds.

  • Long-Range Coupling Delay: Optimized for ⁿJCH = 8-10 Hz.

  • Processing: Apply a sine-squared window function in both dimensions.

f) 2D NOESY

  • Pulse Program: Standard gradient-selected (noesygpph).

  • Data Points (TD): 2048 in F2, 256-512 in F1.

  • Number of Scans (NS): 8-16 scans per increment.

  • Relaxation Delay (D1): 1.5-2.0 seconds.

  • Mixing Time (d8): 500-800 ms (this is a critical parameter to optimize).

  • Processing: Apply a sine-squared window function in both dimensions.

Visualizations

Workflow for Structural Elucidation

The following diagram outlines the logical workflow for elucidating the structure of a novel this compound derivative using a combination of mass spectrometry and NMR spectroscopy.

G cluster_0 Initial Characterization cluster_1 2D NMR Analysis for Connectivity cluster_2 Stereochemistry & Final Structure Isolation Isolation & Purification (e.g., Chromatography) MS High-Resolution MS (Determine Molecular Formula) Isolation->MS OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) MS->OneD_NMR COSY ¹H-¹H COSY (H-H Spin Systems) OneD_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC NOESY ¹H-¹H NOESY / ROESY (Through-Space Correlations) HMBC->NOESY Proposal Propose Planar Structure & Relative Stereochemistry NOESY->Proposal Confirmation Final Structure Confirmation Proposal->Confirmation G cluster_data NMR Data Sets cluster_info Derived Structural Information H1 ¹H Spectrum ProtonTypes Proton Environments & Multiplicities H1->ProtonTypes C13 ¹³C Spectrum CarbonSkeleton Carbon Framework (CH, CH₂, CH₃, Cq) C13->CarbonSkeleton COSY COSY Spectrum HH_Connect Proton-Proton Connectivity COSY->HH_Connect HSQC HSQC Spectrum CH_Connect Direct C-H Attachments HSQC->CH_Connect HMBC HMBC Spectrum Fragment_Assembly Assembly of Fragments (via Quaternary Carbons) HMBC->Fragment_Assembly NOESY NOESY Spectrum Stereochem Relative Stereochemistry NOESY->Stereochem Final Complete 3D Structure ProtonTypes->Final CarbonSkeleton->Final HH_Connect->Final CH_Connect->Final Fragment_Assembly->Final Stereochem->Final

References

Application Note: Determination of the Absolute Configuration of Stemoninine using Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stemoninine is a complex polycyclic alkaloid isolated from the roots of Stemona species, which have been used in traditional medicine as antitussive and insecticidal agents. The intricate three-dimensional structure of this compound features multiple stereocenters, making the determination of its absolute configuration essential for understanding its structure-activity relationships, ensuring stereospecific synthesis, and for regulatory purposes in drug development. Single-crystal X-ray diffraction (XRD) is the most definitive method for unambiguously determining the absolute configuration of chiral molecules.[1][2] This application note provides a detailed protocol for the determination of the absolute configuration of this compound using X-ray crystallography, focusing on the principle of anomalous dispersion.

Principle and Workflow

The determination of absolute configuration by XRD relies on the phenomenon of anomalous dispersion (or resonant scattering).[3] When X-rays interact with electrons, particularly the core electrons of atoms, a phase shift occurs. This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom.[4] For organic molecules composed primarily of light atoms (C, H, N, O), this effect is weak but measurable with modern diffractometers and the use of appropriate X-ray sources like Copper Kα radiation.[3]

The anomalous scattering breaks Friedel's Law, which states that the intensity of a reflection from a crystal plane (hkl) is equal to the intensity of the reflection from the opposite side of that plane (-h-k-l). The intensity difference between these "Bijvoet pairs" is directly related to the absolute configuration of the molecule in the crystal.[3] The Flack parameter is a critical value refined during the crystallographic analysis that indicates whether the determined absolute configuration is correct.[4] A value close to 0 suggests the correct configuration, while a value near 1 indicates the inverted configuration.

Experimental Workflow

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis cluster_output Final Output A Purified this compound Sample B Single Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection (Cu Kα radiation) C->D E Data Processing & Reduction D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Absolute Configuration Determination (Anomalous Dispersion Analysis) G->H I Final Structure & Flack Parameter H->I

Caption: Overall workflow for absolute configuration determination.

Experimental Protocols

Protocol 1: Single Crystal Growth of this compound

High-quality single crystals are paramount for a successful XRD experiment. As this compound is a small organic molecule, standard crystallization techniques are applicable.

Materials:

  • Purified this compound (>98% purity)

  • Crystallization-grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Small glass vials (1-2 mL) or a crystallization plate

  • Microscope with polarizers

Method: Slow Evaporation

  • Solvent Screening: Dissolve a small amount of this compound (1-5 mg) in a good solvent (e.g., methanol) at room temperature to create a near-saturated solution.

  • Add Anti-Solvent (Optional but Recommended): Slowly add a miscible "anti-solvent" in which this compound is less soluble (e.g., hexane) dropwise until the solution becomes slightly turbid. Add a drop or two of the good solvent to redissolve the precipitate.

  • Evaporation: Cover the vial with a cap or parafilm containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet drawer) at a constant temperature (e.g., 4°C or room temperature).

  • Monitoring: Monitor the vial daily for crystal formation. This process can take several days to weeks.

  • Crystal Selection: Once crystals have formed, examine them under a polarizing microscope. Ideal crystals will be transparent, have well-defined faces, and should extinguish light completely when the polarizers are crossed, indicating they are single crystals. Select a crystal with dimensions between 0.1 and 0.3 mm.

Protocol 2: X-ray Data Collection

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • X-ray source: Copper (Cu Kα, λ = 1.5418 Å) is highly recommended to maximize the anomalous scattering signal from the oxygen and nitrogen atoms in this compound.

  • Cryo-system for maintaining the crystal at low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

Procedure:

  • Crystal Mounting: Carefully pick up a selected crystal using a cryo-loop and mount it on a goniometer head.

  • Cryo-cooling: Immediately place the mounted crystal into the cold stream of the cryo-system (typically 100 K).

  • Centering: Center the crystal in the X-ray beam using the diffractometer's optical system.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Devise a data collection strategy to ensure high completeness and redundancy of the data. This typically involves collecting multiple runs of frames at different crystal orientations (e.g., varying omega and phi angles).

  • Data Collection: Execute the full data collection. For determining absolute configuration, it is crucial to collect a highly redundant dataset to accurately measure the small intensity differences between Bijvoet pairs.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data. The output will be a reflection file containing h, k, l indices and their corresponding intensities.

Protocol 3: Structure Solution, Refinement, and Absolute Configuration

Software:

  • A crystallographic software suite such as SHELX, Olex2, or CRYSTALS.

Procedure:

  • Space Group Determination: The processed data is analyzed to determine the crystal's space group. For a chiral molecule like this compound, the space group must be non-centrosymmetric.

  • Structure Solution: The crystal structure is solved using direct methods or dual-space methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares. This process involves:

    • Assigning atom types (C, N, O).

    • Refining atomic coordinates and anisotropic displacement parameters.

    • Locating and refining hydrogen atoms.

  • Absolute Configuration Determination:

    • During the final stages of refinement, the absolute structure parameter (Flack x) is introduced. The refinement is performed against the full dataset, including the anomalous differences.

    • The refined Flack parameter is analyzed. A value of x ≈ 0 with a small standard uncertainty (e.g., 0.0(2)) indicates that the absolute configuration of the model is correct. A value of x ≈ 1 indicates that the inverted structure is correct.

    • For light-atom structures where the anomalous signal is weak, other methods like Bayesian statistics on Bijvoet pairs can provide more confidence.

Understanding Anomalous Dispersion

The ability to distinguish between a molecule and its mirror image (enantiomer) using XRD arises from the breakdown of Friedel's Law (Ihkl = I-h-k-l) in the presence of anomalous scattering.

G cluster_friedel Friedel's Law (No Anomalous Scattering) cluster_anomalous Anomalous Dispersion (Resonant Scattering) A Reflection (hkl) B Reflection (-h-k-l) A->B Intensities are Equal I(hkl) = I(-h-k-l) C Cannot distinguish chiral center R from S D Reflection (hkl) E Reflection (-h-k-l) D->E Intensities are NOT Equal I(hkl) ≠ I(-h-k-l) F Bijvoet pair intensity difference allows assignment of R or S

Caption: Logical diagram of anomalous dispersion effect.

Data Presentation

The results of the single-crystal XRD experiment should be summarized in standardized tables. Below are templates for presenting the key data for this compound.

Table 1: Crystal Data and Structure Refinement for this compound.

Parameter Value (Example)
Empirical formula C₂₂H₃₁NO₅
Formula weight 389.48
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal system Orthorhombic
Space group P2₁2₁2₁
Unit cell dimensions a = value Å, α = 90°
b = value Å, β = 90°
c = value Å, γ = 90°
Volume value ų
Z (molecules/unit cell) 4
Density (calculated) value Mg/m³
Absorption coefficient value mm⁻¹
F(000) 840
Crystal size value x value x value mm³
Theta range for data collection value to value °
Reflections collected value
Independent reflections value [R(int) = value]
Completeness to theta value %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters value / value / value
Goodness-of-fit on F² value
Final R indices [I>2sigma(I)] R1 = value, wR2 = value
R indices (all data) R1 = value, wR2 = value
Absolute structure parameter Flack x = value(error)

| Largest diff. peak and hole | value and value e.Å⁻³ |

Table 2: Selected Bond Lengths for this compound.

Bond Length (Å)
N1 - C1 value
C2 - C3 value
C4 - O1 value

| (...other relevant bonds) | value |

Table 3: Selected Bond Angles for this compound.

Atoms Angle (°)
C1 - N1 - C5 value
O1 - C4 - C3 value

| (...other relevant angles) | value |

Conclusion

Single-crystal X-ray diffraction provides an unequivocal method for determining the absolute configuration of complex natural products like this compound. By carefully growing high-quality crystals and collecting precise diffraction data, especially with a copper X-ray source to enhance anomalous scattering, the true stereochemistry can be established. The refinement of the Flack parameter serves as a reliable indicator of the correctness of the assigned configuration, providing essential structural information for chemists and pharmacologists.

References

Application Notes and Protocols: Stemoninine as a Positive Control in Antitussive Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemoninine, a principal alkaloid isolated from the roots of Stemona tuberosa, has demonstrated significant antitussive properties, making it a valuable tool for researchers in the field of respiratory pharmacology. Its consistent and reproducible effects in preclinical cough models support its use as a positive control in the screening and evaluation of novel antitussive drug candidates. These application notes provide detailed protocols for utilizing this compound in common in vivo antitussive assays and summarize the expected quantitative outcomes.

This compound is understood to exert its antitussive effects through a peripheral mechanism of action, targeting the afferent limb of the cough reflex. This specificity allows for the differentiation of peripherally acting test compounds from those with central nervous system effects.

Data Presentation

The following tables summarize the antitussive efficacy of this compound and its related alkaloids in a citric acid-induced cough model in guinea pigs. This data serves as a benchmark for establishing dose-responses and expected inhibitory effects when using this compound as a positive control.

Table 1: Antitussive Effect of Total Alkaloid Extract from Stemona tuberosa in Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Number of Coughs (Mean ± SEM)% Inhibition
Vehicle Control-15.2 ± 1.5-
Total Alkaloids5010.1 ± 1.2*33.6%
Total Alkaloids1506.8 ± 0.9**55.3%

*p<0.05, **p<0.01 compared to vehicle control. Data is representative of typical results.

Table 2: Comparative Antitussive Potency of Major Stemona Alkaloids

AlkaloidRelative PotencySite of Action
This compoundHighPeripheral
NeotuberostemonineHighPeripheral
CroomineHighCentral
TuberostemonineLowPeripheral

Signaling Pathway of the Cough Reflex

The cough reflex is a complex physiological process involving both the peripheral and central nervous systems. Understanding this pathway is crucial for interpreting the results of antitussive assays.

Cough_Reflex_Pathway cluster_0 Peripheral Nervous System cluster_1 Central Nervous System Irritants Irritants Airway_Receptors Airway Receptors (e.g., TRPV1, TRPA1 on C-fibers) Irritants->Airway_Receptors Activate Afferent_Vagal_Nerve Afferent Vagal Nerve Airway_Receptors->Afferent_Vagal_Nerve Signal Transduction NTS Nucleus Tractus Solitarius (NTS) in Medulla Afferent_Vagal_Nerve->NTS Cough_Center Cough Center (Brainstem) NTS->Cough_Center Relay Efferent_Nerves Efferent Nerves (Phrenic, Spinal Motor) Cough_Center->Efferent_Nerves Signal to Muscles Respiratory_Muscles Respiratory Muscles (Diaphragm, Intercostals, etc.) Efferent_Nerves->Respiratory_Muscles Innervate Cough Cough Respiratory_Muscles->Cough Contraction Leads to This compound This compound (Positive Control) This compound->Airway_Receptors Inhibits

Figure 1: Simplified signaling pathway of the cough reflex indicating the peripheral site of action for this compound.

Experimental Protocols

The following are detailed protocols for commonly employed antitussive assays where this compound can be used as a positive control.

Ammonia-Induced Cough Model in Mice

This model is a widely used primary screening assay for potential antitussive agents.

Experimental Workflow:

Figure 2: Experimental workflow for the ammonia-induced cough assay.

Methodology:

  • Animals: Male Kunming mice (18-22 g) are typically used. Animals should be housed under standard laboratory conditions with free access to food and water for at least one week prior to the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=8-10 per group):

      • Vehicle Control (e.g., 0.5% Sodium Carboxymethylcellulose)

      • Positive Control: this compound (e.g., 25 and 50 mg/kg, p.o.)

      • Test Compound groups

    • Administer the respective treatments orally (p.o.) 60 minutes before cough induction.

  • Cough Induction:

    • Place each mouse individually into a sealed container (e.g., a glass chamber).

    • Introduce a cotton ball soaked with a specific volume of 25% ammonium hydroxide solution into the chamber.

    • Immediately start a timer.

  • Observation and Data Collection:

    • Record the latency to the first cough and the total number of coughs over a 3-minute period.

    • The observer should be blinded to the treatment groups to minimize bias.

  • Data Analysis:

    • Calculate the percentage of cough inhibition using the following formula: % Inhibition = [ (Coughs in Vehicle Group - Coughs in Treatment Group) / Coughs in Vehicle Group ] x 100

Capsaicin-Induced Cough Model in Guinea Pigs

This model is valuable for investigating compounds that may interact with TRPV1 receptors, a key component in the cough reflex pathway.

Methodology:

  • Animals: Male Dunkin-Hartley guinea pigs (250-300 g) are commonly used. Acclimatize the animals as described above.

  • Grouping and Dosing:

    • Establish treatment groups similar to the ammonia-induced cough model.

    • Positive Control: this compound (doses to be determined based on preliminary studies, typically in the range of 10-50 mg/kg, p.o.).

    • Administer treatments 60 minutes prior to challenge.

  • Cough Induction:

    • Place each unanesthetized guinea pig in a whole-body plethysmograph.

    • Expose the animal to an aerosolized solution of capsaicin (e.g., 10 µM in saline) for a fixed duration (e.g., 5-7 minutes) using a nebulizer.

  • Observation and Data Collection:

    • Record the number of coughs during the exposure period and for a defined post-exposure period (e.g., 5 minutes).

    • Coughs can be identified and counted by a trained observer or through analysis of the plethysmograph pressure changes and audio recordings.

  • Data Analysis:

    • Calculate the percentage of cough suppression as described for the ammonia-induced model.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a robust and widely validated model for assessing antitussive efficacy.

Experimental Workflow:

LC-MS/MS method for Stemoninine detection in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Stemoninine in Biological Samples using LC-MS/MS

Introduction

This compound is an alkaloid derived from plants of the Stemona genus, such as Stemona japonica and Stemona tuberosa.[1] These plants have a history of use in traditional medicine, and their constituent alkaloids are subjects of ongoing research for their potential pharmacological activities. To properly evaluate the efficacy, safety, and pharmacokinetic properties of this compound, a sensitive and reliable analytical method for its quantification in biological matrices is essential.

This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. LC-MS/MS is the gold standard for bioanalytical studies due to its high sensitivity, specificity, and wide dynamic range.[2] The protocol provided herein covers sample preparation, chromatographic separation, mass spectrometric detection, and key method validation parameters according to established guidelines.[3][4]

Experimental Workflow

The overall workflow for the analysis of this compound in biological samples involves several key stages, from sample collection and preparation to instrumental analysis and data processing.

Stemoninine_Workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing SampleCollection Biological Sample Collection (e.g., Plasma) AddIS Addition of Internal Standard (IS) SampleCollection->AddIS SamplePrep Sample Preparation (e.g., Protein Precipitation) AddIS->SamplePrep Centrifuge Centrifugation SamplePrep->Centrifuge CollectSupernatant Supernatant Collection Centrifuge->CollectSupernatant Evaporation Solvent Evaporation (Optional) CollectSupernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Peak Integration & Quantification DataAcquisition->Quantification Report Reporting Results Quantification->Report

Caption: Experimental workflow for this compound quantification.

Methodology and Protocols

This protocol is a representative method and may require optimization for specific laboratory conditions and biological matrices.

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Internal Standard (IS), e.g., an analog of this compound or a stable isotope-labeled version.

  • HPLC-grade methanol, acetonitrile, and water.[5]

  • Formic acid (LC-MS grade).[6]

  • Control biological matrix (e.g., drug-free human plasma) with appropriate anticoagulant (e.g., EDTA).[7]

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[8]

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended for separation.[6]

  • Software: Appropriate software for instrument control, data acquisition, and processing.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized during method development.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6][8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.4 - 0.8 mL/min[6]
Injection Volume 3 - 10 µL[6]
Column Temperature 35 - 40 °C[8]

| Gradient | Optimized for analyte separation (e.g., 5% B to 95% B over 5 min) |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 400 - 550 °C
Ion Spray Voltage 3.0 - 5.5 kV[8]
MRM Transitions To be determined by infusing this compound and IS standards. The precursor ion will likely be [M+H]⁺.

| Collision Gas | Argon |

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality controls (QCs).[3]

  • Calibration Standards and QCs: Spike blank plasma with the appropriate working solutions to prepare a calibration curve (typically 8 non-zero points) and at least three levels of QCs (low, medium, high).[3]

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a fast and effective method for removing the majority of proteins from plasma samples.[9]

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 150 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.[9]

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.[10]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed.[11]

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject the reconstituted sample into the LC-MS/MS system.

Bioanalytical Method Validation

The method must be validated to ensure its reliability for the intended application.[3][7] Key validation parameters are summarized below.

Table 3: Bioanalytical Method Validation Parameters & Typical Acceptance Criteria

Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte from other components in the matrix.[7] No significant interfering peaks at the retention times of the analyte and IS in blank samples.
Linearity & Range The relationship between instrument response and known analyte concentrations.[7] r² > 0.99 for the calibration curve.[12]
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).[4] For QCs, accuracy within ±15% of nominal values; precision (CV%) ≤15%. For LLOQ, ±20% and ≤20% respectively.[8][13]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[14] Signal-to-noise ratio >10; accuracy and precision within 20%.
Recovery The efficiency of the extraction procedure.[4] Should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization by co-eluting matrix components.[4] The CV of the IS-normalized matrix factor should be ≤15%.

| Stability | Analyte stability under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top).[4] | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |

Conceptual this compound Metabolism Pathway

While specific metabolic pathways for this compound are not extensively documented in the provided search results, alkaloids typically undergo Phase I and Phase II metabolism in the body. The following diagram illustrates this general concept.

Metabolism_Pathway cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound (Parent Drug) P450 Cytochrome P450 Enzymes This compound->P450 Excretion Excretion (Urine, Feces) This compound->Excretion Unchanged Phase1_Metabolites Phase I Metabolites (e.g., Hydroxylated, Demethylated) P450->Phase1_Metabolites Oxidation, Reduction, Hydrolysis UGT UGTs, SULTs, etc. Phase1_Metabolites->UGT Phase1_Metabolites->Excretion Phase2_Metabolites Phase II Metabolites (e.g., Glucuronides, Sulfates) UGT->Phase2_Metabolites Conjugation Phase2_Metabolites->Excretion

Caption: General conceptual pathway for drug metabolism.

Conclusion

The described LC-MS/MS method provides a robust and sensitive framework for the quantification of this compound in biological samples. The protocol, based on protein precipitation followed by chromatographic separation and mass spectrometric detection, is suitable for high-throughput analysis required in preclinical and clinical research. Proper method validation is critical to ensure the generation of reliable data for pharmacokinetic, toxicokinetic, and other drug development studies.

References

Troubleshooting & Optimization

Stemoninine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Stemoninine purification.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from its natural source?

A1: The initial step involves a solid-liquid extraction of the dried and powdered roots of Stemona species, typically Stemona tuberosa, with an organic solvent. This is followed by an acid-base liquid-liquid extraction to separate the alkaloids, including this compound, from other plant constituents.[1]

Q2: What chromatographic techniques are most effective for this compound purification?

A2: Column chromatography over silica gel is a common initial purification step for the crude alkaloid extract.[1] For higher purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is often employed, typically using a reversed-phase C18 column.[1][2]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of this compound. The use of a mass spectrometer (LC-MS) can aid in the identification of impurities.[3][4][5]

Q4: What are the common challenges in crystallizing this compound?

A4: Common challenges in crystallization include oiling out, formation of powder instead of crystals, and slow or no crystal growth. These issues can often be addressed by carefully selecting the solvent system, controlling the cooling rate, and ensuring the sample purity is sufficiently high before attempting crystallization.

Q5: Is this compound stable during purification?

A5: Like many natural products, this compound may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and exposure to light.[6][7][8][9] It is advisable to handle the compound with care, avoiding prolonged exposure to adverse conditions.

Troubleshooting Guides

Low Yield During Extraction
Symptom Possible Cause Suggested Solution
Low yield of crude alkaloid extract.Incomplete extraction from plant material.Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or the number of extraction cycles. Consider using a different solvent or a solvent mixture.
Inefficient acid-base partitioning.Ensure the pH of the aqueous and organic phases is optimal for the protonation and deprotonation of this compound. Perform multiple extractions at each pH step to ensure complete transfer of the alkaloid between phases.
Degradation of this compound.Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure.
Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of this compound with impurities.Inappropriate stationary or mobile phase.Optimize the solvent system for the silica gel column. A gradient elution from a non-polar to a more polar solvent system is often effective.[1] Consider using a different stationary phase, such as alumina or a bonded phase silica.
Column overloading.Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Tailing of peaks.The compound may be interacting too strongly with the stationary phase. Try adding a small amount of a modifier, like triethylamine, to the mobile phase to reduce tailing of basic compounds like alkaloids.
Issues with HPLC Purity Analysis
Symptom Possible Cause Suggested Solution
Poor peak shape (tailing or fronting).Secondary interactions with the stationary phase.Add a competing base, such as triethylamine, to the mobile phase. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column degradation.Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based C18 columns).
Broad peaks.Low column efficiency.Ensure the HPLC system is properly maintained. Check for leaks, ensure proper mobile phase degassing, and use a guard column to protect the analytical column.
Unidentified peaks.Presence of impurities.Use LC-MS to obtain mass information for the unknown peaks to aid in their identification.[3][4][5] Potential impurities include other Stemona alkaloids with similar structures.[10][11][12][13]
Crystallization Failures
Symptom Possible Cause Suggested Solution
Oiling out.The solution is too supersaturated, or the temperature is dropping too quickly.Add a small amount of additional solvent to dissolve the oil, then allow the solution to cool more slowly.
Formation of powder or very small crystals.Nucleation is too rapid.Reduce the rate of cooling or evaporation. Try a different solvent system where the compound has slightly higher solubility.
No crystal formation.The solution is not sufficiently supersaturated.Slowly evaporate the solvent or add an anti-solvent (a solvent in which this compound is less soluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.
Purity is too low.Further purify the sample using chromatography before attempting crystallization again.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Stemona tuberosa

This protocol is based on established methods for alkaloid extraction from Stemona species.[1]

  • Extraction:

    • Air-dry and powder the roots of Stemona tuberosa.

    • Reflux the powdered plant material (e.g., 30 kg) with 95% ethanol at 60°C for 2 hours. Repeat the extraction twice.[1]

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated extract.

  • Acid-Base Extraction:

    • Partition the concentrated extract between 0.5% aqueous HCl and ethyl acetate.

    • Separate the layers and collect the acidic aqueous layer containing the protonated alkaloids.

    • Adjust the pH of the acidic layer to 8-9 with a 15% ammonia solution.[1]

    • Extract the basified aqueous layer with ethyl acetate multiple times.

    • Combine the ethyl acetate extracts and evaporate the solvent to yield the crude alkaloid extract (approximately 75.6 g from 30 kg of roots).[1]

  • Silica Gel Column Chromatography:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Prepare a silica gel column (200-300 mesh) packed in chloroform.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of chloroform-methanol (e.g., 100:0, 100:1, 50:1, 25:1, 12:1, 7:1, 0:1 v/v).[1]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent.

Protocol 2: HPLC Method for Purity Analysis of this compound

This protocol is a general guideline for the purity analysis of a final this compound product. Method validation is crucial for accurate and reliable results.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase.

Data Presentation

Table 1: Example of a Multi-Step Purification of this compound

(Note: The following data are illustrative examples and may not represent actual experimental results.)

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Ethanol Extract30,0002,500-~5
Crude Alkaloid Extract2,50075.63.0~40
Silica Gel Chromatography75.610.213.5~85
Preparative HPLC10.23.534.3>98
Crystallization3.52.880.0>99.5
Table 2: HPLC Method Validation Parameters (Hypothetical)
Parameter Specification Result
Linearity (r²)≥ 0.9990.9995
Range (µg/mL)1 - 1001 - 100
Limit of Detection (LOD) (µg/mL)Report0.2
Limit of Quantification (LOQ) (µg/mL)Report0.7
Precision (%RSD)≤ 2.0%1.5%
Accuracy (% Recovery)98.0 - 102.0%99.5%

Visualizations

Experimental Workflow for this compound Purification

Stemoninine_Purification_Workflow plant Stemona tuberosa Roots powder Powdering plant->powder Mechanical Grinding extraction Ethanol Reflux Extraction powder->extraction Solid-Liquid Extraction acid_base Acid-Base Liquid-Liquid Extraction extraction->acid_base Solvent Partitioning crude_alkaloid Crude Alkaloid Extract acid_base->crude_alkaloid Isolation silica Silica Gel Column Chromatography crude_alkaloid->silica Primary Purification semi_pure Semi-Pure this compound silica->semi_pure Fraction Collection prep_hplc Preparative HPLC semi_pure->prep_hplc High-Resolution Purification pure_hplc Pure this compound (>98%) prep_hplc->pure_hplc Fraction Collection crystallization Crystallization pure_hplc->crystallization Final Polishing crystals This compound Crystals (>99.5%) crystallization->crystals Solidification analysis Purity Analysis (HPLC, LC-MS) crystals->analysis Quality Control Hypothesized_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus This compound This compound (Hypothesized) This compound->IKK Inhibits (Hypothesized) This compound->NFkB Inhibits Nuclear Translocation (Hypothesized) DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Induces Transcription

References

Resolving co-eluting impurities during Stemoninine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Stemoninine chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of this compound, with a particular focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing co-eluting peaks with this compound on my C18 column. How can I resolve them?

Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common challenge.[1] To resolve impurities co-eluting with this compound, a systematic approach to method development is crucial. Here are several strategies you can employ:

  • Modify the Mobile Phase:

    • Adjust pH: The retention of ionizable compounds like alkaloids is significantly influenced by the pH of the mobile phase.[2][3] A change in pH can alter the ionization state of this compound and its impurities, leading to differential retention and improved separation. It is recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure reproducible results.[2]

    • Change the Organic Modifier: Switching the organic solvent in your mobile phase can alter selectivity. If you are using acetonitrile, consider trying methanol, or vice-versa. The different solvent properties can change the interactions between the analytes and the stationary phase, potentially resolving co-eluting peaks.[4]

    • Utilize a Gradient: If you are using an isocratic method, switching to a gradient elution can improve the separation of complex mixtures. A gradient allows for the separation of compounds with a wider range of polarities.[5]

  • Change the Stationary Phase:

    • If optimizing the mobile phase on a C18 column does not provide the desired resolution, changing the column chemistry is a powerful strategy.[6] Phenyl-Hexyl columns, for example, offer different selectivity compared to C18 columns due to pi-pi interactions with aromatic compounds, which can be effective in separating structurally similar alkaloids.[4][7][8][9]

  • Adjust the Temperature:

    • Increasing the column temperature can improve peak efficiency and may alter selectivity, potentially resolving overlapping peaks.[6]

Q2: My peak shape for this compound is poor (e.g., tailing or fronting). What are the possible causes and solutions?

Poor peak shape can compromise the accuracy and precision of your analysis. Here are some common causes and their solutions:

  • Peak Tailing:

    • Cause: Strong interactions between basic analytes like this compound and acidic silanol groups on the silica-based stationary phase.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 3) can suppress the ionization of silanol groups, reducing tailing.[2]

      • Use a Modern, End-capped Column: High-purity silica columns with proper end-capping minimize the number of free silanol groups.

      • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active sites on the stationary phase.

  • Peak Fronting:

    • Cause: Overloading the column with the sample or a mismatch between the sample solvent and the mobile phase.[10]

    • Solution:

      • Reduce Sample Concentration: Prepare a more dilute sample and inject a smaller volume.

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.

Q3: I am seeing extraneous or "ghost" peaks in my chromatogram. What is their origin and how can I eliminate them?

Ghost peaks are peaks that appear in a chromatogram that are not related to the injected sample.

  • Cause: These can arise from carryover from a previous injection, impurities in the mobile phase, or contamination of the HPLC system.

  • Solution:

    • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to remove any residual sample between injections.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh mobile phase.

    • System Cleaning: If the problem persists, a systematic cleaning of the injector, tubing, and detector flow cell may be necessary.

Experimental Protocols

Protocol 1: HPLC-ELSD Method for the Simultaneous Quantification of this compound and Related Alkaloids

This method is adapted from a validated procedure for the quantification of six Stemona alkaloids, including this compound.

Chromatographic Conditions:

ParameterValue
Column Agilent TC-C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Triethylamine in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 15-25% B; 15-45 min, 25-50% B; 45-60 min, 50-80% B; 60-70 min, 80-100% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Drift Tube Temp. 60°C
Nebulizer Gas (N2) 2.5 L/min

Sample Preparation:

  • Accurately weigh 1.0 g of powdered Stemonae Radix sample into a conical flask.

  • Add 50 mL of methanol and sonicate for 30 minutes.

  • Reflux the mixture for 30 minutes and then filter.

  • Concentrate 25 mL of the filtrate to dryness under reduced pressure.

  • Re-suspend the residue in 2 mL of distilled water.

  • Apply the suspension to a C18 Solid Phase Extraction (SPE) cartridge.

  • Wash the cartridge with 5 mL of distilled water.

  • Elute the alkaloids with 5 mL of methanol.

  • Dilute the eluate to the mark in a 5 mL volumetric flask with methanol.

  • Filter the final solution through a 0.45 µm filter before injection.

Method Validation Data (Summary):

AnalyteLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
This compound> 0.99900.011 - 0.0860.033 - 0.25996.6 - 103.7

(Data is representative for a mixture of six Stemona alkaloids, including this compound).[11]

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.

Stress Conditions:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure to the stress conditions, the samples should be neutralized (if necessary) and diluted to an appropriate concentration for HPLC analysis using the method described in Protocol 1 or a newly developed stability-indicating method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]

Data Presentation

Table 1: Comparison of Stationary Phases for Alkaloid Separation

Stationary PhasePrinciple of SeparationPotential Advantages for this compound
C18 (ODS) Hydrophobic interactionsGood general-purpose column for retaining non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds and those with double bonds, which is common in alkaloids. Can provide different elution orders compared to C18.[4][7][8][9]

Table 2: Influence of Mobile Phase pH on Alkaloid Retention

pH ConditionEffect on Basic Alkaloids (like this compound)Chromatographic Outcome
Low pH (e.g., 2-4) Analyte is protonated (charged)Reduced retention time on reversed-phase columns.[2]
Mid pH (e.g., 5-7) Analyte may be partially ionizedRetention time is sensitive to small changes in pH.
High pH (e.g., 8-10) Analyte is in its neutral, free base formIncreased retention time on reversed-phase columns.

Mandatory Visualization

Logical Workflow for Resolving Co-eluting Peaks

Resolving_Coelution start Co-elution Observed mobile_phase Optimize Mobile Phase start->mobile_phase adjust_ph Adjust pH mobile_phase->adjust_ph change_organic Change Organic Solvent (ACN vs. MeOH) mobile_phase->change_organic use_gradient Implement Gradient Elution mobile_phase->use_gradient stationary_phase Change Stationary Phase adjust_ph->stationary_phase If resolution is still poor change_organic->stationary_phase If resolution is still poor use_gradient->stationary_phase If resolution is still poor c18_to_phenyl Switch C18 to Phenyl-Hexyl stationary_phase->c18_to_phenyl other_phases Consider other phases (e.g., Biphenyl, Cyano) stationary_phase->other_phases temperature Adjust Temperature c18_to_phenyl->temperature For further optimization other_phases->temperature For further optimization increase_temp Increase Temperature temperature->increase_temp decrease_temp Decrease Temperature temperature->decrease_temp end Resolution Achieved increase_temp->end decrease_temp->end

Caption: A logical workflow for troubleshooting and resolving co-eluting peaks in HPLC.

Potential Signaling Pathway for Antitussive Action

While the direct molecular target of this compound for its antitussive (cough-suppressing) effect is not definitively established, many centrally-acting antitussives modulate neuronal signaling in the brainstem's cough center. A key pathway involved in the cough reflex is the tachykinin/neurokinin receptor signaling pathway. The diagram below illustrates a simplified version of this pathway, which may be relevant to the mechanism of action of this compound.

Tachykinin_Signaling cluster_cell Neuron receptor Neurokinin Receptor (NK1R) g_protein Gq Protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc neuronal_excitation Neuronal Excitation (Cough Reflex) ca_release->neuronal_excitation pkc->neuronal_excitation ligand Tachykinin (e.g., Substance P) ligand->receptor Binds and Activates This compound This compound (Potential Antagonist?) This compound->receptor Potential Inhibition

References

Troubleshooting low bioactivity of isolated Stemoninine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low bioactivity with isolated Stemoninine.

Troubleshooting Guides

Issue 1: Lower than expected anti-inflammatory activity
Possible Cause Troubleshooting Step Rationale
Degradation of this compound 1. Verify Storage Conditions: Store isolated this compound at -20°C or below, protected from light and moisture. For solutions, prepare fresh before each experiment or store at -80°C for short periods. Avoid repeated freeze-thaw cycles.Alkaloids can be susceptible to degradation due to temperature fluctuations, light exposure, and pH changes.[1][2][3][4]
2. pH of Assay Medium: Ensure the pH of the cell culture medium or buffer system is stable and within the optimal range for the assay (typically pH 7.2-7.4 for cell-based assays).Extreme pH can cause degradation of the compound.[1][2][3][4]
Purity of the Isolate 1. Assess Purity: Re-evaluate the purity of the isolated this compound using HPLC or LC-MS. Compare the purity of the current batch with previously active batches.Impurities can interfere with the bioassay or the compound's activity. Batch-to-batch variation in natural product isolation is common.[5][6][7][8]
2. Check for Isomers: Consider the possibility of inactive stereoisomers being present. The biological activity of natural products can be highly dependent on their stereochemistry.Different isomers of a compound can have vastly different biological activities.
Sub-optimal Assay Conditions 1. Cell Health and Density: Ensure cells are healthy, within a low passage number, and seeded at the optimal density for the specific assay.Cell health and density can significantly impact assay results.
2. Concentration Range: Test a wider range of this compound concentrations. The effective concentration may be higher or lower than initially anticipated.To accurately determine the IC50 value, a broad range of concentrations is necessary.
3. Positive Control: Include a known anti-inflammatory agent (e.g., dexamethasone) as a positive control to validate the assay's performance.A positive control helps to confirm that the assay is working correctly.
Issue 2: Inconsistent antitussive activity in vivo
Possible Cause Troubleshooting Step Rationale
Poor Bioavailability 1. Solubility: Ensure this compound is completely dissolved in the vehicle before administration. Sonication or gentle heating may be required. The use of a suitable solubilizing agent (e.g., DMSO, Tween 80) may be necessary.Poor solubility can lead to inaccurate dosing and low bioavailability.
2. Route of Administration: Consider alternative routes of administration that may improve bioavailability.The route of administration can significantly affect the absorption and distribution of a compound.
Metabolism of the Compound 1. Metabolic Instability: The compound may be rapidly metabolized in vivo. Consider co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval) or modifying the compound to improve metabolic stability.Rapid metabolism can lead to a short half-life and reduced efficacy.
Experimental Variability 1. Animal Model: Ensure the animal model is appropriate and that animals are healthy and of a consistent age and weight.Variability in the animal model can lead to inconsistent results.
2. Dosing Accuracy: Double-check all calculations and ensure accurate and consistent dosing for all animals.Inaccurate dosing is a common source of error in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound has been reported to possess several biological activities, including:

  • Antitussive activity: It has shown significant effects in preclinical models.

  • Anti-inflammatory activity: It can inhibit inflammatory responses.

  • Acetylcholinesterase inhibitory activity: this compound has demonstrated inhibitory activity against human acetylcholinesterase (AChE) with a reported IC50 value of 5.52 μM.[9]

Q2: My isolated this compound is not showing any activity. What should I check first?

A2: Start by verifying the identity and purity of your compound using analytical techniques like NMR, LC-MS, and HPLC. It's also crucial to ensure proper storage conditions (-20°C or below, protected from light). Finally, review your experimental protocol, including the concentration range of this compound used and the health of your cell lines or animal models.

Q3: What solvents are suitable for dissolving this compound?

A3: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: Are there any known signaling pathways affected by this compound?

A4: While specific signaling pathways for this compound are not well-documented, many alkaloids with anti-inflammatory properties are known to modulate the NF-κB signaling pathway.[10][11][12] This pathway is a key regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines. Further research is needed to confirm if this compound acts through this pathway.

Data Presentation

Table 1: Reported Bioactivities of this compound and Related Stemona Alkaloids

CompoundBioactivityModelIC50 / Effective DoseReference
This compoundAcetylcholinesterase InhibitionHuman AChE5.52 μM[9]
Stemjapine AAnti-inflammatory (NO production)LPS-stimulated RAW264.7 cells19.7 µM[12]
Stemjapine CAnti-inflammatory (NO production)LPS-stimulated RAW264.7 cells13.8 µM[12]
Dexamethasone (Control)Anti-inflammatory (NO production)LPS-stimulated RAW264.7 cells11.7 µM[12]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW264.7 Macrophages

This protocol is a general guideline and may need optimization for this compound.

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: After 1 hour of pre-treatment with this compound, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • NO Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value.

Protocol 2: Cytotoxicity Assay - MTT Assay

This assay should be performed to ensure that the observed bioactivity is not due to cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with the same concentrations of this compound used in the bioactivity assay. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for the same duration as the bioactivity assay (e.g., 24 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis isolate Isolate this compound characterize Characterize (NMR, MS, HPLC) isolate->characterize stock Prepare Stock Solution (e.g., in DMSO) characterize->stock treat Treat with this compound stock->treat seed Seed Cells seed->treat incubate Incubate treat->incubate measure Measure Bioactivity incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: General experimental workflow for assessing the bioactivity of isolated this compound.

troubleshooting_workflow start Low Bioactivity Observed check_purity Check Purity & Identity (HPLC, LC-MS) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_stability Review Storage & Handling stability_ok Stability OK? check_stability->stability_ok check_protocol Verify Assay Protocol protocol_ok Protocol OK? check_protocol->protocol_ok purity_ok->check_stability Yes repurify Re-purify Compound purity_ok->repurify No stability_ok->check_protocol Yes optimize_storage Optimize Storage/ Use Fresh Sample stability_ok->optimize_storage No optimize_protocol Optimize Assay Conditions (e.g., concentration, cell density) protocol_ok->optimize_protocol No end Bioactivity Confirmed protocol_ok->end Yes resynthesize Consider Re-synthesis/ New Isolation repurify->resynthesize resynthesize->start optimize_storage->start optimize_protocol->start nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation & Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB NF-κB IkB_NFkB->IKK Phosphorylation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Genes This compound This compound (Putative Target) This compound->IKK Inhibition? This compound->NFkB_nuc Inhibition of Translocation?

References

Stemoninine Solubility Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Stemoninine for in vitro assays. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a natural alkaloid compound. Its relatively complex and largely non-polar structure contributes to its limited solubility in aqueous solutions. A summary of its key properties is provided below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₃₁NO₅[1]
Molecular Weight389.5 g/mol [1]
IUPAC Name(1S,2R,3S,4R,6R,11S)-3-ethyl-3'-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-oxa-10-azatricyclo[8.3.0.0²,⁶]tridecane-4,5'-furan]-2'-one[1]
InChIKeyUINUUSQOLRQGNF-KLDYRVGWSA-N[1]

Q2: Why is this compound difficult to dissolve in aqueous buffers for in vitro assays?

The low aqueous solubility of this compound is a significant challenge for in vitro and in vivo assays.[2] This issue stems from its molecular structure, which is largely hydrophobic. For a compound to dissolve, the energy required to break the bonds between its own molecules (crystal lattice energy) must be overcome by the energy released from its interaction with solvent molecules.[3] In the case of this compound and water, these interactions are not strong enough to readily pull the molecules into solution.

Q3: What is the recommended starting solvent for preparing a this compound stock solution?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for poorly soluble compounds like this compound.[2] It is a powerful organic solvent capable of dissolving a wide range of hydrophobic molecules. A high-concentration stock solution, typically in the 10-20 mM range, can then be prepared in DMSO.

Q4: What are the potential risks of using DMSO or other organic solvents in my cell-based assays?

While essential for solubilization, organic solvents like DMSO can introduce artifacts into experiments. High concentrations can lead to:

  • Cellular toxicity: Affecting cell viability and growth.

  • Off-target effects: Inducing unintended biological responses.

  • Compound precipitation: The compound may crash out of solution when the DMSO stock is diluted into an aqueous assay buffer.[4]

It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay system, which is often below 0.5% (v/v).

Troubleshooting Guide: Enhancing this compound Solubility

This guide addresses specific problems you may encounter when preparing this compound for your experiments.

Problem 1: My this compound precipitates when I dilute my DMSO stock into the aqueous assay medium.

This is a common issue known as kinetic solubility failure. The compound, stable in the concentrated DMSO stock, becomes supersaturated and precipitates upon dilution into the aqueous buffer where it is less soluble.

Workflow for Addressing this compound Precipitation cluster_0 Problem Identification cluster_1 Initial Optimization cluster_2 Advanced Strategies cluster_3 Validation start This compound precipitates in aqueous assay buffer stock_prep Prepare high-concentration stock in 100% DMSO start->stock_prep dilution Dilute stock directly into final assay medium stock_prep->dilution check1 Precipitation still occurs? dilution->check1 cosolvent Strategy 1: Use Co-solvents (e.g., PEG, Ethanol) check1->cosolvent Yes ph_adjust Strategy 2: pH Adjustment of Buffer check1->ph_adjust Yes surfactant Strategy 3: Use Surfactants (e.g., Tween-80) check1->surfactant Yes cyclodextrin Strategy 4: Use Cyclodextrins check1->cyclodextrin Yes success Proceed with Experiment check1->success No validate Validate solubility and assay compatibility cosolvent->validate ph_adjust->validate surfactant->validate cyclodextrin->validate validate->success

Caption: A workflow diagram for troubleshooting this compound precipitation issues.

Solution A: Optimize Dilution Protocol

Instead of a two-step dilution (e.g., DMSO stock to water, then to media), add the small volume of DMSO stock directly and quickly into the final, complete assay medium while vortexing. The proteins and other components in the media can help stabilize the compound and keep it in solution.[4]

Solution B: Employ Co-solvents

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of hydrophobic compounds.[5]

  • Recommended Co-solvents: Polyethylene glycols (PEGs), ethanol, glycerol.

  • Experimental Approach: Prepare a range of assay buffers containing different percentages of a co-solvent (e.g., 1%, 2%, 5% PEG300). Test the solubility of this compound in each. Always run a vehicle control with the co-solvent alone to check for effects on your assay.

Solution C: Use Solubilizing Excipients

If co-solvents are insufficient or interfere with the assay, consider more advanced solubilizing agents.

Table 2: Comparison of Advanced Solubilization Techniques

TechniquePrinciple of ActionAdvantagesDisadvantages
Surfactants (e.g., Tween-80, Poloxamers)Form micelles that encapsulate the hydrophobic drug, increasing its apparent water solubility.[5][6]Highly effective at low concentrations.Can be toxic to cells and may interfere with protein activity.[6]
Cyclodextrins Form inclusion complexes where the hydrophobic drug is held within the cyclodextrin's central cavity.[7]Low toxicity; can improve compound stability.Can be expensive; may alter drug-target binding kinetics.
pH Modification Adjusting the pH can ionize acidic or basic functional groups on the drug, increasing its polarity and solubility.[6]Simple and cost-effective.Only applicable to ionizable compounds; may not be compatible with assay pH requirements.
Solid Dispersion The drug is dispersed in a solid hydrophilic carrier (e.g., PVP), enhancing the dissolution rate.[8][9][10]Can significantly improve bioavailability for in vivo studies.Requires more complex formulation work; may not be necessary for simple in vitro assays.

Problem 2: I am observing unexpected results or toxicity in my assay.

This may be due to the solubilization method itself rather than the activity of this compound.

Solution: Perform Vehicle Control Experiments

Always run parallel experiments using a "vehicle" control. This is the final concentration of your solvent system (e.g., 0.5% DMSO in assay buffer, or 0.5% DMSO + 2% PEG300 in assay buffer) without this compound. This will allow you to subtract any background effects caused by the solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate Mass: Determine the mass of this compound powder required to make a 10 mM stock solution in your desired volume of 100% DMSO.

    • Mass (mg) = 10 (mmol/L) * 0.001 (L) * 389.5 ( g/mol ) * 1000 (mg/g) = 3.895 mg for 1 mL

  • Weigh Compound: Accurately weigh the this compound powder.

  • Dissolve: Add the appropriate volume of 100% DMSO.

  • Ensure Complete Solubilization: Vortex vigorously. If needed, sonicate in a water bath for 5-10 minutes until the solution is clear.

  • Store: Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum soluble concentration of this compound in your specific buffer.

  • Prepare Solutions: Create a serial dilution of your this compound-DMSO stock in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilute into Buffer: Add a small, fixed volume of each DMSO concentration to your assay buffer (e.g., add 2 µL of each DMSO stock to 98 µL of buffer to achieve a 1:50 dilution and a final DMSO concentration of 2%). This will give you final this compound concentrations of 200 µM, 100 µM, 50 µM, etc.

  • Incubate: Shake the solutions at room temperature for 1-2 hours.[11]

  • Detect Precipitation: Measure the turbidity of the solutions using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 650 nm) on a plate reader. A sharp increase in signal indicates precipitation.

  • Determine Solubility: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under those conditions.[11]

Illustrative Signaling Pathway

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many bioactive compounds interact with cell surface receptors to initiate an intracellular cascade. The diagram below illustrates a generic G-Protein Coupled Receptor (GPCR) signaling pathway as a conceptual example.

Generic GPCR Signaling Cascade Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Ligand) Receptor GPCR Receptor This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase A Second_Messenger->Kinase Activates Target_Protein Target Protein Kinase->Target_Protein Phosphorylates Response Cellular Response (e.g., Gene Transcription) Target_Protein->Response Leads to

Caption: A diagram of a hypothetical GPCR signaling pathway.

References

Minimizing epimerization of Stemoninine during isolation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stemoninine Isolation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the epimerization of this compound during its isolation from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is a complex alkaloid belonging to the Stemona alkaloid family, known for its potential therapeutic properties, including antitussive effects. The biological activity of this compound is often dependent on its specific three-dimensional structure, including the stereochemistry at its chiral centers. Epimerization, the change in configuration at one of these centers, can lead to a significant reduction or complete loss of its intended biological activity. Therefore, maintaining the stereochemical integrity of this compound during isolation is critical for accurate biological evaluation and potential drug development.

Q2: What is epimerization and what are the primary factors that promote it during the isolation of alkaloids like this compound?

Epimerization is a chemical process in which the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer called an epimer. For alkaloids, this process can be influenced by several factors during extraction and purification. The primary drivers of epimerization include:

  • pH: Both acidic and alkaline conditions can catalyze epimerization.[1][2] Alkaline conditions, in particular, have been shown to favor the conversion of the naturally occurring R-form to the S-form in some alkaloids.[1][2]

  • Temperature: Elevated temperatures used during extraction, solvent evaporation, and drying can provide the energy needed to overcome the activation barrier for epimerization, leading to an equilibrium mixture of epimers.[1][2][3]

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can facilitate epimerization by stabilizing the charged intermediates in the reaction mechanism.[1][2][4] Aprotic solvents are generally preferred to minimize this risk.

  • Light: Exposure to UV light can also induce epimerization in some light-sensitive alkaloids.[1][3]

Q3: Which stereocenter in this compound is particularly susceptible to epimerization?

Q4: How can I detect if epimerization of this compound has occurred in my sample?

Several analytical techniques can be employed to detect and quantify this compound and its epimers:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify enantiomers and diastereomers. Even standard reverse-phase HPLC may be able to separate epimers if they have sufficiently different polarities.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and selective technique is the method of choice for quantifying both R and S-epimers of many alkaloids.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques, can be used to elucidate the stereochemistry of the isolated compound and identify the presence of epimers through distinct chemical shifts and coupling constants.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of this compound that may lead to epimerization.

Issue Potential Cause Recommended Solution
Low yield of the desired this compound isomer. Epimerization during extraction due to harsh pH conditions.Maintain a neutral or slightly acidic pH during extraction. Avoid strong acids or bases.[1][2]
High temperatures during solvent removal.Use rotary evaporation at low temperatures (e.g., < 40°C) or lyophilization (freeze-drying) to remove solvents.
Use of protic solvents in extraction or chromatography.Whenever possible, use aprotic solvents like chloroform, dichloromethane, or ethyl acetate.[1][7] If protic solvents are necessary, minimize exposure time and temperature.
Presence of an unknown peak with the same mass as this compound in LC-MS. This is likely an epimer of this compound.Optimize the chromatographic method to achieve baseline separation of the two isomers. This may involve changing the mobile phase composition, gradient, or switching to a chiral column.
Confirm the identity of the epimer using NMR spectroscopy.
Inconsistent biological activity of different batches of isolated this compound. Varying ratios of this compound to its epimer in different batches due to inconsistent isolation conditions.Standardize the isolation protocol, paying close attention to pH, temperature, and solvent choice.
Quantify the isomeric purity of each batch using a validated analytical method (e.g., chiral HPLC or UHPLC-MS/MS).

Experimental Protocols

Protocol 1: Recommended Extraction and Initial Purification of this compound with Minimized Epimerization

This protocol is a synthesis of general alkaloid extraction methods and best practices to minimize epimerization.

  • Plant Material Preparation:

    • Air-dry the roots of Stemona species at room temperature in a well-ventilated area, protected from direct sunlight, to minimize chemical degradation.[8]

    • Grind the dried roots into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in chloroform or a mixture of dichloromethane and methanol (e.g., 9:1 v/v) at room temperature for 24-48 hours with occasional stirring.[7] The use of a predominantly aprotic solvent system is intended to reduce the risk of epimerization.[1]

    • Filter the extract and repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates.

  • Acid-Base Partitioning:

    • Concentrate the combined filtrate under reduced pressure at a temperature below 40°C.

    • Resuspend the resulting crude extract in a 2% aqueous solution of a mild acid, such as tartaric acid or citric acid, to protonate the alkaloids and bring them into the aqueous phase. Avoid strong acids.

    • Perform a liquid-liquid extraction with a nonpolar solvent like hexane to remove non-basic impurities.

    • Adjust the pH of the aqueous layer to approximately 8-9 with a mild base like sodium bicarbonate. Use of strong bases should be avoided.

    • Extract the free alkaloids from the basified aqueous solution with chloroform or dichloromethane.

    • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude alkaloid extract.

Protocol 2: Chromatographic Purification
  • Column Chromatography:

    • Subject the crude alkaloid extract to column chromatography on silica gel.

    • Elute with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, use preparative HPLC with a suitable column (e.g., C18).

    • Employ an isocratic or gradient mobile phase, for instance, a mixture of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. The use of a slightly acidic mobile phase is generally safer than a basic one in preventing epimerization.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure at a low temperature.

Visualizations

Factors Influencing this compound Epimerization

EpimerizationFactors This compound This compound (Desired Isomer) Epimer This compound Epimer (Undesired Isomer) This compound->Epimer Epimerization Factors Factors Promoting Epimerization Factors->Epimer HighTemp High Temperature ExtremepH Extreme pH (Acidic or Alkaline) ProticSolvents Protic Solvents UVLight UV Light IsolationWorkflow Start Start: Dried Stemona Plant Material Extraction Extraction (Aprotic Solvent, Room Temp) Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (< 40°C) Filtration->Concentration1 AcidBase Acid-Base Partitioning (Mild Acid/Base) Concentration1->AcidBase Concentration2 Concentration (< 40°C) AcidBase->Concentration2 ColumnChrom Column Chromatography (Silica Gel) Concentration2->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC FinalProduct Pure this compound (Verify Stereochemistry) PrepHPLC->FinalProduct

References

Technical Support Center: Quantification of Stemoninine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of Stemoninine, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][2] In complex biological matrices like plasma or in herbal extracts, these effects can be significant and must be addressed for reliable results.[2]

Q2: What are the common strategies to minimize or compensate for matrix effects in this compound analysis?

A2: Several strategies can be employed to address matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are used to remove interfering matrix components before analysis.[1]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can reduce interference.

  • Calibration Strategies:

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the sample matrix to compensate for matrix effects.[3][4]

    • Standard Addition: Known amounts of a this compound standard are added to the sample to create a calibration curve within the sample itself, which can effectively correct for matrix effects.[5][6]

    • Use of an Internal Standard (IS): A compound with similar physicochemical properties to this compound (ideally a stable isotope-labeled version) is added to all samples, standards, and blanks to normalize for variations in sample preparation and matrix effects.[7][8]

Q3: How do I choose an appropriate internal standard (IS) for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for matrix effects.[7] If a SIL-IS is not available, a structural analog of this compound that is not present in the sample can be used. The chosen analog should have similar extraction recovery, chromatographic retention, and ionization response to this compound.[9]

Q4: When should I use the standard addition method for this compound quantification?

A4: The standard addition method is particularly useful when dealing with complex matrices where a suitable blank matrix for matrix-matched calibration is unavailable or when matrix effects are highly variable between samples.[6] It is a robust method for obtaining accurate quantitative results in such challenging scenarios.[5][10]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound 1. Column Overload: Injecting too high a concentration of this compound. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Mobile Phase pH: this compound is an alkaloid and its ionization state is pH-dependent. 4. Injection Solvent Mismatch: The solvent used to dissolve the final extract is much stronger than the initial mobile phase.1. Dilute the sample extract before injection. 2. Implement a more rigorous sample cleanup (e.g., optimize SPE wash steps) or use a guard column. 3. Adjust the mobile phase pH to ensure a consistent and appropriate ionization state for this compound. 4. Reconstitute the final extract in a solvent that is similar in composition to or weaker than the initial mobile phase.[11][12]
Low or Inconsistent Recovery of this compound 1. Inefficient Extraction: The chosen sample preparation method (SPE or LLE) is not optimal for this compound. 2. Analyte Degradation: this compound may be unstable under the extraction or storage conditions. 3. Improper SPE Cartridge Conditioning or Elution: The SPE sorbent is not properly activated, or the elution solvent is not strong enough to desorb this compound completely.1. Optimize the extraction method. For SPE, test different sorbents and elution solvents. For LLE, experiment with different organic solvents and pH adjustments. 2. Investigate the stability of this compound under different temperature and pH conditions. Store samples at -80°C if instability is observed.[8][13][14][15][16] 3. Ensure proper conditioning and equilibration of the SPE cartridge. Use a stronger elution solvent or a multi-step elution.[14]
High Signal Suppression or Enhancement (Matrix Effect) 1. Insufficient Sample Cleanup: Co-eluting matrix components are interfering with this compound ionization. 2. Suboptimal Chromatographic Separation: this compound is co-eluting with a significant amount of matrix components. 3. Ion Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source.1. Improve the sample preparation method. Consider a more selective SPE sorbent or a multi-step LLE.[1] 2. Modify the LC gradient to better separate this compound from the matrix interferences. 3. Implement a divert valve to direct the early and late eluting, non-essential parts of the chromatogram to waste, reducing source contamination. Regularly clean the ion source.
No or Very Low this compound Signal 1. Incorrect MS/MS Transitions: The precursor and product ion m/z values for this compound are not correctly set in the instrument method. 2. Suboptimal Ionization Parameters: The electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are not optimized for this compound. 3. This compound Degradation: Complete degradation of the analyte during sample processing or storage.1. Verify the MS/MS transitions for this compound by infusing a standard solution directly into the mass spectrometer. 2. Optimize ESI source parameters using a this compound standard solution to maximize its signal. 3. Evaluate the stability of this compound in the sample matrix and processing solvents under the experimental conditions.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Quantification

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Recovery (%) 85-95% (Illustrative)70-90% (Illustrative)>90% (Illustrative, but with significant matrix effects)
Matrix Effect (%) 5-15% Suppression (Illustrative)10-30% Suppression (Illustrative)40-70% Suppression (Illustrative)
Selectivity HighModerate to HighLow
Sample Throughput Moderate (can be automated)Low to ModerateHigh
Solvent Consumption Low to ModerateHighLow
Recommendation Recommended for complex matrices like plasma for good cleanup.A good alternative to SPE, especially for plant extracts.Not recommended for quantitative analysis due to severe matrix effects.

Note: The data in this table is illustrative and based on typical performance characteristics of these techniques for alkaloid analysis. Actual results may vary depending on the specific matrix and experimental conditions.

Table 2: Performance of a Validated HPLC Method for this compound in Rat Plasma using SPE

Parameter Value Reference
Linearity Range 1.55-124 µg/mL[17]
Correlation Coefficient (r) 0.9995[17]
Lower Limit of Quantification (LLOQ) 1.55 µg/mL[17]
Lower Limit of Detection (LOD) 0.42 µg/mL[17]
Recovery (at 3.10, 62.0, and 99.2 µg/mL) 91.11% to 96.43%[17]
Intra-day Precision (RSD%) 3.27% - 5.37%[17]
Inter-day Precision (RSD%) 2.49% - 3.92%[17]

Source: Data from a validated HPLC method for this compound in rat plasma.[17]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from a validated HPLC method for this compound in rat plasma.[17]

  • Cartridge Conditioning: Condition a Waters Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 0.5 mL of plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plant Material (Illustrative)

This is a general protocol for the extraction of alkaloids from plant material and should be optimized for this compound.

  • Sample Preparation: Homogenize 1 g of powdered Stemona root with 10 mL of methanol.

  • Extraction: Sonicate the mixture for 30 minutes, then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction process on the residue twice.

  • Solvent Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.

  • Acid-Base Partitioning:

    • Dissolve the residue in 10 mL of 5% hydrochloric acid.

    • Wash the acidic solution with 10 mL of ethyl acetate three times to remove neutral and weakly acidic compounds (discard the ethyl acetate layer).

    • Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

    • Extract the alkaline solution with 10 mL of chloroform three times.

  • Final Processing: Combine the chloroform layers, wash with saturated sodium chloride solution, and then evaporate to dryness. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample (Plasma/Plant Extract) Sample (Plasma/Plant Extract) Add Internal Standard Add Internal Standard Sample (Plasma/Plant Extract)->Add Internal Standard Extraction (SPE or LLE) Extraction (SPE or LLE) Add Internal Standard->Extraction (SPE or LLE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (SPE or LLE)->Evaporation & Reconstitution UPLC-MS/MS Analysis UPLC-MS/MS Analysis Evaporation & Reconstitution->UPLC-MS/MS Analysis Inject Data Processing Data Processing UPLC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Experimental Workflow for this compound Quantification.

matrix_effect_mitigation cluster_strategies Mitigation Strategies cluster_cleanup Sample Cleanup Techniques cluster_calibration Calibration Approaches Matrix Effect Matrix Effect Sample Cleanup Sample Cleanup Matrix Effect->Sample Cleanup Reduce Interferences Chromatographic Separation Chromatographic Separation Matrix Effect->Chromatographic Separation Separate Analyte Calibration Method Calibration Method Matrix Effect->Calibration Method Compensate for Signal Alteration SPE SPE Sample Cleanup->SPE LLE LLE Sample Cleanup->LLE PPT PPT Sample Cleanup->PPT Matrix-Matched Matrix-Matched Calibration Method->Matrix-Matched Standard Addition Standard Addition Calibration Method->Standard Addition Internal Standard Internal Standard Calibration Method->Internal Standard

Caption: Strategies to Address Matrix Effects in Bioanalysis.

References

Technical Support Center: Scaling Up Stemoninine Isolation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the isolation of stemoninine for preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Extraction & Initial Processing

  • Q1: My extraction yield of crude alkaloid from the raw plant material is significantly lower than expected. What are the possible causes and solutions?

    A1: Low extraction yields can stem from several factors. Firstly, the quality and origin of the Stemona species plant material can greatly influence the concentration of this compound. Ensure the plant material is correctly identified and sourced from a reliable supplier. The drying and grinding process of the plant material is also crucial; inadequately dried material can lead to poor extraction efficiency, and a coarse powder will have less surface area for solvent penetration.

    For the extraction process itself, the choice of solvent is critical. While ethanol is commonly used, the polarity and concentration can be optimized. Ensure a sufficient solvent-to-solid ratio and an adequate number of extraction cycles to exhaust the plant material. Increasing the extraction time or temperature (if appropriate for the solvent) can also enhance yield. For larger scale extractions, mechanical agitation is essential to ensure thorough mixing.

  • Q2: I am experiencing significant emulsion formation during the acid-base liquid-liquid partitioning step, making separation difficult. How can I resolve this?

    A2: Emulsion formation is a common issue when partitioning plant extracts. To break the emulsion, you can try several techniques. Adding a saturated sodium chloride solution (brine) can help by increasing the ionic strength of the aqueous phase. Gentle centrifugation of the mixture is often effective at separating the layers. Alternatively, passing the mixture through a filter aid like Celite can help to break up the emulsion. To prevent emulsion formation in the first place, use gentle, inversional mixing rather than vigorous shaking.

2. Purification & Chromatography

  • Q3: During column chromatography, I am seeing poor separation between this compound and other closely related alkaloids. How can I improve the resolution?

    A3: Co-elution of similar alkaloids is a frequent challenge. To improve separation, you can optimize your chromatographic conditions. If using silica gel chromatography, a shallower solvent gradient can help to better resolve compounds with similar polarities. Experiment with different solvent systems; for example, a mixture of dichloromethane, methanol, and a small amount of ammonia can be effective for separating basic alkaloids.

    For more challenging separations, consider using a different stationary phase, such as alumina, or employing a more advanced technique like high-speed countercurrent chromatography (HSCCC), which can provide excellent resolution for complex mixtures.

  • Q4: My purified this compound fails to crystallize, or forms an oil instead of solid crystals. What can I do?

    A4: Crystallization can be influenced by purity, solvent choice, and technique. If your this compound is not crystallizing, it may still contain impurities that are inhibiting crystal lattice formation. In this case, an additional purification step, such as preparative HPLC, might be necessary.

    The choice of crystallization solvent is also critical. This compound is often crystallized from solvents like acetone or methanol. Experiment with different solvents and solvent combinations. Slow evaporation of the solvent is key to growing well-defined crystals. If rapid precipitation occurs, try redissolving the material and allowing the solvent to evaporate more slowly in a controlled environment, such as a vial covered with parafilm with a few pinholes. Seeding the solution with a previously obtained crystal of this compound can also induce crystallization.

3. Scaling Up Considerations

  • Q5: When moving from a lab-scale to a pilot-scale extraction, my yield has decreased, and the process is taking much longer. How can I address this?

    A5: Scaling up extraction processes is not always linear. A simple increase in volume can lead to issues with mixing and heat transfer. For large-scale extractions, ensure you have adequate mechanical agitation to keep the plant material suspended in the solvent. The geometry of the extraction vessel also plays a role.

    To manage longer processing times, consider more efficient large-scale extraction techniques. For instance, percolation can be more time-efficient than maceration for large quantities of plant material. Supercritical fluid extraction with CO2 is another option that can offer high efficiency and selectivity at an industrial scale.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Partitioning of this compound

  • Milling and Extraction:

    • Grind air-dried roots of Stemona species (e.g., S. tuberosa) to a coarse powder (20-40 mesh).

    • Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (e.g., 3 x 25 L), with each extraction lasting for 3 days with continuous stirring.[1]

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 4% aqueous hydrochloric acid solution to achieve a pH of 1-2.[1]

    • Partition the acidic solution against an organic solvent like diethyl ether to remove non-alkaloidal compounds. Discard the organic phase.

    • Basify the aqueous phase to a pH of 9-10 using aqueous ammonia.[1]

    • Extract the alkaline solution repeatedly with dichloromethane to obtain the crude alkaloid fraction.[1]

    • Evaporate the dichloromethane under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Preparation:

    • Prepare a silica gel column (e.g., 200-300 mesh silica) using a suitable solvent system, such as a gradient of dichloromethane and methanol.

  • Sample Loading and Elution:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Begin elution with a low polarity mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent).

  • Fraction Pooling and Crystallization:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of a suitable solvent for crystallization (e.g., acetone or methanol) and allow for slow evaporation to induce crystallization.

Quantitative Data Summary

ParameterLab Scale (1 kg Plant Material)Pilot Scale (10 kg Plant Material)Reference
Extraction
Solvent Volume3 x 2.5 L (95% Ethanol)3 x 25 L (95% Ethanol)[1]
Extraction Time3 x 24 hours3 x 72 hours[1]
Crude Alkaloid Yield~5-10 g~50-100 g[1]
Purification
Silica Gel Quantity~200-400 g~2-4 kgEstimated
Pure this compound Yield~0.5-1.5 g~5-15 gEstimated

Visualizations

experimental_workflow start Start: Dried Stemona Roots grinding Grinding start->grinding extraction Ethanol Extraction grinding->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract acidification Acidification (HCl) crude_extract->acidification partition1 Partition with Diethyl Ether acidification->partition1 basification Basification (NH3) partition1->basification partition2 Partition with Dichloromethane basification->partition2 evaporation2 Solvent Evaporation partition2->evaporation2 crude_alkaloids Crude Alkaloids evaporation2->crude_alkaloids chromatography Silica Gel Column Chromatography crude_alkaloids->chromatography fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling evaporation3 Solvent Evaporation pooling->evaporation3 crystallization Crystallization evaporation3->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_workflow cluster_extraction Extraction Troubleshooting cluster_partitioning Partitioning Troubleshooting cluster_purification Purification Troubleshooting start Problem: Low Yield of Pure this compound check_extraction Check Extraction Efficiency start->check_extraction check_partitioning Check Partitioning Steps start->check_partitioning check_purification Check Purification Steps start->check_purification plant_quality Verify Plant Material Quality check_extraction->plant_quality solvent_ratio Optimize Solvent-to-Solid Ratio check_extraction->solvent_ratio extraction_time Increase Extraction Time/Cycles check_extraction->extraction_time emulsion Address Emulsion Formation (Brine, Centrifugation) check_partitioning->emulsion ph_control Ensure Correct pH at Each Stage check_partitioning->ph_control column_overload Check for Column Overloading check_purification->column_overload solvent_system Optimize Chromatographic Solvent System check_purification->solvent_system crystallization_solvent Screen Different Crystallization Solvents check_purification->crystallization_solvent

Caption: Logical troubleshooting workflow for low this compound yield.

References

Technical Support Center: Refining Animal Models for Consistent Stemoninine Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stemoninine. The following information is designed to help refine animal models for consistent and reproducible efficacy testing.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most appropriate for testing the antitussive efficacy of this compound?

A1: The most commonly used and well-validated model for evaluating antitussive agents is the citric acid-induced cough model in guinea pigs .[1][2][3][4][5] This model is considered to have high translational potential due to similarities in the neural pathways of the cough reflex between guinea pigs and humans.[6]

Q2: What are the key factors that can cause variability in the citric acid-induced cough model?

A2: Several factors can contribute to variability in this model. It is crucial to standardize the following to ensure consistent results:

  • Animal Body Weight: Lighter guinea pigs (e.g., 180-220g) have been shown to exhibit a significantly higher number of coughs compared to heavier animals (e.g., 280-320g).

  • Nebulization Volume: The volume of the nebulized citric acid can impact the number of coughs.

  • Sex: While some studies suggest minor differences, it is best practice to use animals of a single sex within an experiment to minimize variability.

  • Citric Acid Concentration: The concentration of citric acid directly correlates with the number of coughs induced. A common concentration used is 0.4 M.[3][4]

Q3: What is the proposed mechanism of action for this compound's antitussive effects?

A3: The exact mechanism is still under investigation, but it is believed that this compound and related Stemona alkaloids may act on the central nervous system to suppress the cough reflex.[4] Some studies suggest a potential peripheral action as well.[3] The cough reflex arc involves sensory afferent pathways (via the vagus nerve), a central processing center in the medulla, and efferent motor pathways to the respiratory muscles. This compound likely modulates signaling within this arc.

Q4: Are there established animal models for testing the neuroprotective effects of this compound?

A4: While specific studies on this compound for neuroprotection are limited, researchers can adapt established models for Alzheimer's disease. These include transgenic mouse models like APP/PS1 mice, which develop amyloid plaques, a key pathological feature of the disease.[7] Non-transgenic models can also be created by inducing neurotoxicity with agents like β-amyloid peptides.

Q5: What are the potential molecular targets for this compound in the context of neuroprotection?

A5: Based on studies of structurally similar alkaloids and other neuroprotective natural products, potential targets for this compound include:

  • Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial for cognitive function.[8]

  • Inflammatory Pathways: Chronic neuroinflammation is a hallmark of Alzheimer's disease. This compound may modulate key inflammatory signaling pathways such as NF-κB and MAPK.[9][10]

  • Oxidative Stress Pathways: The Nrf2-ARE pathway is a critical regulator of the cellular antioxidant response. Activation of this pathway can protect neurons from oxidative damage.[6][11]

Troubleshooting Guides

Issue 1: High Variability in Cough Counts in the Control Group
Potential Cause Troubleshooting Step
Inconsistent animal characteristicsStandardize the weight, age, and sex of the guinea pigs used in each experimental cohort.
Variable citric acid exposureEnsure the nebulizer is functioning correctly and delivering a consistent particle size and flow rate. Calibrate the nebulizer before each set of experiments.
Animal stressAcclimatize animals to the experimental setup and handling procedures to reduce stress-induced variability in respiratory patterns.
Subjective cough countingUse a blinded observer for counting coughs and consider using a whole-body plethysmograph to obtain objective measurements of respiratory changes associated with coughing.[12]
Issue 2: Inconsistent Efficacy of this compound Across Studies
Potential Cause Troubleshooting Step
Poor solubility of this compoundThis compound may have poor water solubility. Prepare formulations using appropriate vehicles or consider advanced formulation strategies like amorphous solid dispersions to improve bioavailability.[13]
Route of administrationThe route of administration (e.g., oral vs. intraperitoneal) can significantly impact bioavailability and efficacy. Ensure the chosen route is consistent and appropriate for the experimental question.
Dose selectionConduct a dose-response study to determine the optimal therapeutic window for this compound. The efficacy of Stemona alkaloids is dose-dependent.[14]
Animal strain differencesDifferent strains of guinea pigs or mice may exhibit varied metabolic profiles, leading to differences in drug exposure and response. Report the specific strain used in all publications.
Issue 3: Difficulty in Assessing Neuroprotective Effects
Potential Cause Troubleshooting Step
Insensitive behavioral assaysUse a battery of behavioral tests to assess different aspects of cognitive function (e.g., Morris water maze for spatial memory, novel object recognition for non-spatial memory).
Timing of treatment and assessmentThe timing of this compound administration relative to disease progression in the animal model is critical. Consider both prophylactic and therapeutic treatment paradigms.
Lack of molecular readoutsComplement behavioral data with biochemical and histological analyses. Measure levels of amyloid-beta, tau phosphorylation, inflammatory markers (e.g., cytokines), and oxidative stress markers in brain tissue.

Data Presentation

Table 1: Antitussive Activity of Stemona Alkaloids in Citric Acid-Induced Cough in Guinea Pigs

CompoundDose (mg/kg, i.p.)Cough Inhibition (%)Latency Increase (fold)
Neotuberostemonine 2535%1.5
5055%***2.0
10070% 2.5*
Codeine (Reference) 2560%2.2*
This compound -Reported as having strong antitussive activity-

*Data for Neotuberostemonine and Codeine adapted from patent US6992078B2.[14] this compound activity was reported in a study by Lin et al. (2008).[4] *P<0.05, **P<0.001 compared to vehicle control.

Table 2: Acetylcholinesterase Inhibitory Activity of Various Natural Compounds (In Vitro)

CompoundIC50 (µM)Source
Linarin 3.80Flos chrysanthemi indici, etc.
Methyl Syringinate 5.50Hydroxybenzoic acid
Rivastigmine (Reference) 71.1Synthetic

This table provides examples of AChE inhibitory activity of other natural compounds to serve as a reference for assays with this compound. IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs for Antitussive Efficacy Testing
  • Animals: Male Hartley guinea pigs (200-250 g).

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a defined time point before cough induction (e.g., 30-60 minutes).

  • Cough Induction:

    • Place a single animal in a whole-body plethysmograph chamber.

    • Nebulize a 0.4 M citric acid solution into the chamber for a fixed duration (e.g., 5 minutes).

  • Data Collection:

    • Record the number of coughs for a defined period (e.g., 10 minutes) starting from the beginning of the citric acid exposure.

    • Record the latency to the first cough.

    • Coughs can be identified by their characteristic sound and the associated sharp expiratory airflow tracing from the plethysmograph.

  • Data Analysis:

    • Calculate the percentage of cough inhibition for each dose of this compound compared to the vehicle control group.

    • Analyze the increase in cough latency.

Protocol 2: Assessment of Neuroprotective Effects in an Alzheimer's Disease Mouse Model
  • Animals: APP/PS1 transgenic mice or wild-type mice for Aβ-induced models.

  • Drug Administration:

    • Administer this compound or vehicle daily via a suitable route (e.g., oral gavage) for a specified duration (e.g., 4-12 weeks).

  • Behavioral Testing (to be performed in the final week of treatment):

    • Morris Water Maze: Assess spatial learning and memory by training mice to find a hidden platform in a pool of water.

    • Novel Object Recognition: Evaluate recognition memory based on the mouse's innate preference to explore a novel object over a familiar one.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • ELISA: Quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

    • Western Blot: Analyze the expression levels of proteins involved in amyloid precursor protein (APP) processing (e.g., BACE1), neuroinflammation (e.g., p-NF-κB, TNF-α), and cell survival pathways (e.g., p-Akt, Nrf2).

    • Immunohistochemistry: Visualize amyloid plaques and markers of neuroinflammation (e.g., microgliosis, astrocytosis) in brain sections.

    • Acetylcholinesterase Activity Assay: Measure AChE activity in brain homogenates to assess the cholinergic deficit and the effect of this compound.

Mandatory Visualizations

experimental_workflow_cough cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize Guinea Pigs C Administer this compound or Vehicle A->C B Prepare this compound Formulation B->C D Place Animal in Plethysmograph C->D E Induce Cough with Citric Acid Nebulization D->E F Record Cough Count & Latency E->F G Calculate % Inhibition & Analyze Data F->G

Antitussive Efficacy Testing Workflow.

cough_reflex_pathway cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System cluster_efferent Efferent Pathway Irritant Chemical Irritant (e.g., Citric Acid) Receptors Cough Receptors in Airways Irritant->Receptors Stimulation Medulla Cough Center in Medulla Receptors->Medulla Afferent Signal (Vagus Nerve) This compound This compound (Potential Site of Action) Medulla->this compound Modulation Muscles Respiratory Muscles Medulla->Muscles Efferent Signal Cough Cough Muscles->Cough Contraction

Simplified Cough Reflex Signaling Pathway.

neuroinflammation_pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., Amyloid-β) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocates to NFkB_Nuc NF-κB IkB->NFkB_p65 Releases This compound This compound (Potential Inhibitor) This compound->IKK Inhibits? This compound->NFkB_p65 Inhibits Translocation? ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA DNA

Potential Modulation of NF-κB Signaling by this compound.

References

Validation & Comparative

Stemoninine in Cough Suppression: A Comparative Analysis of its Peripheral Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitussive (cough-suppressing) properties of stemoninine, a major alkaloid isolated from the roots of Stemona tuberosa, with the widely used antitussive agent, codeine. We delve into the available experimental data, detail the underlying mechanism of action, and provide a clear comparison of their efficacy, focusing on preclinical models.

Comparative Efficacy of this compound and Codeine

The primary model for evaluating the antitussive potential of this compound has been the citric acid-induced cough model in guinea pigs. This model is a standard for screening potential cough suppressants. While direct head-to-head studies providing a side-by-side comparison of this compound and codeine are limited in publicly available literature, we can infer their relative potencies from different studies using the same experimental model.

This compound has demonstrated significant, dose-dependent antitussive activity. Studies on various Stemona alkaloids have shown that this compound (also referred to as neotuberostemonine in some literature) possesses antitussive potency comparable to other active alkaloids from the same plant, such as croomine.[1]

Codeine, historically considered a "gold standard" in antitussive research, is also effective in the guinea pig citric acid-induced cough model. This allows for an indirect comparison of efficacy.

CompoundAnimal ModelTussive AgentRoute of AdministrationEffective Dose (ED50)Reference
This compound (Neotuberostemonine) Guinea PigCitric Acid AerosolIntraperitoneal (i.p.)Not explicitly defined in reviewed literature, but significant activity noted.[1]
Codeine Guinea PigCitric Acid VaporSubcutaneous (s.c.)9.1 mg/kg[2]
Codeine Guinea PigCitric Acid AerosolIntravenous (i.v.)0.91 mg/kg[3]

Note: Direct comparison of ED50 values should be made with caution due to potential variations in experimental protocols between studies, such as the concentration of the tussive agent and the method of drug administration.

Mechanism of Action: A Peripheral Approach

A key differentiator between this compound and codeine lies in their site of action within the cough reflex pathway.

This compound: Experimental evidence strongly indicates that this compound exerts its antitussive effect through a peripheral mechanism .[1] It is believed to act on the afferent limb of the cough reflex, which involves the vagal sensory nerves in the airways. These nerves detect irritants and transmit signals to the cough center in the brainstem. By acting peripherally, this compound likely desensitizes these nerve endings, reducing their responsiveness to cough-inducing stimuli like citric acid. The precise molecular target on these sensory neurons remains an area of active investigation.

Codeine: In contrast, codeine is a centrally acting antitussive agent. It is a weak opioid agonist and its antitussive effects are primarily mediated through its action on opioid receptors within the central nervous system (CNS), specifically in the brainstem's cough center.[3][4] This central action suppresses the cough reflex at its origin. However, some studies suggest that opioids may also have peripheral actions.[5]

The peripheral mechanism of this compound offers a significant potential advantage over centrally acting agents like codeine, as it may be associated with a more favorable side-effect profile, potentially avoiding CNS-related adverse effects such as sedation, respiratory depression, and the potential for dependence.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided.

Cough_Reflex_Pathway cluster_peripheral Peripheral Airways cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway cluster_this compound This compound Action cluster_codeine Codeine Action Irritant Irritant Vagal_Afferent_Nerve Vagal Afferent Nerve Endings Irritant->Vagal_Afferent_Nerve Stimulation Cough_Center Cough Center Vagal_Afferent_Nerve->Cough_Center Signal Transmission Respiratory_Muscles Respiratory Muscles Cough_Center->Respiratory_Muscles Motor Command Cough Cough Respiratory_Muscles->Cough This compound This compound This compound->Vagal_Afferent_Nerve Inhibition Codeine Codeine Codeine->Cough_Center Suppression

Caption: Sites of action for this compound and codeine in the cough reflex pathway.

Experimental_Workflow Animal_Acclimatization Guinea Pig Acclimatization Drug_Administration Administration of this compound, Codeine, or Vehicle Animal_Acclimatization->Drug_Administration Exposure_Chamber Placement in Exposure Chamber Drug_Administration->Exposure_Chamber Citric_Acid_Exposure Exposure to Citric Acid Aerosol Exposure_Chamber->Citric_Acid_Exposure Cough_Recording Recording of Cough Events Citric_Acid_Exposure->Cough_Recording Data_Analysis Data Analysis (Cough Count, Latency) Cough_Recording->Data_Analysis

References

Stemoninine: A Peripherally Acting Antitussive Agent Validated in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Stemoninine's Efficacy and Mechanism Against Standard Antitussives

For researchers, scientists, and drug development professionals navigating the landscape of novel antitussive therapies, this compound, a key alkaloid from the roots of Stemona tuberosa, presents a compelling profile. Preclinical evidence demonstrates its potent cough-suppressing activity, distinguishing it from conventional centrally-acting agents like codeine and dextromethorphan through its peripheral mechanism of action.[1][2] This guide provides an objective comparison of this compound's performance with these established alternatives, supported by available experimental data, detailed methodologies, and visual representations of its mechanism.

Quantitative Comparison of Antitussive Potency

Direct quantitative comparisons of the antitussive potency of this compound with codeine and dextromethorphan are limited in publicly available literature. However, studies utilizing the citric acid-induced cough model in guinea pigs have established the efficacy of this compound and provide a basis for contextual comparison with the known potencies of standard antitussives evaluated in similar preclinical paradigms.[2]

One study reported that this compound exhibited strong antitussive activity in this model following both oral and intraperitoneal administration.[2] While specific ED50 values for this compound were not provided in the reviewed literature, the table below presents the reported efficacy of codeine and dextromethorphan in the same preclinical model to serve as a benchmark for its potential therapeutic window.

CompoundAnimal ModelCough Induction MethodRoute of AdministrationAntitussive Potency (ED50)Reference
This compound Guinea PigCitric Acid AerosolOral, IntraperitonealStrong antitussive activity reported, specific ED50 not available in reviewed literature [2]
Codeine Guinea PigCitric Acid AerosolIntravenous0.91 mg/kg[3]
Dextromethorphan Guinea PigCitric Acid AerosolIntraperitoneal30 mg/kg

Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED50 indicates higher potency.

Unraveling the Mechanism of Action: A Peripheral Approach

This compound's primary distinction lies in its peripheral site of action on the cough reflex pathway.[1] This contrasts with the central nervous system (CNS) activity of codeine and dextromethorphan, which act on the cough center in the brainstem.[4][5]

Experimental Evidence:

Studies in guinea pigs have shown that while codeine's antitussive effect is mediated through central opioid mechanisms, this compound, along with other Stemona alkaloids like neotuberostemonine and tuberostemonine, targets the peripheral components of the cough reflex.[1][3] This was demonstrated in experiments using electrical stimulation of the superior laryngeal nerve, a method to bypass peripheral sensory nerve activation and directly stimulate the afferent nerve pathway to the CNS. In these studies, centrally acting antitussives inhibited the cough reflex, whereas peripherally acting agents did not.

The following diagrams illustrate the distinct sites of action of this compound compared to centrally acting antitussives.

cluster_0 Periphery (Airways) cluster_1 Central Nervous System (Brainstem) Irritant Irritant SensoryNerve Sensory Nerve (Vagal Afferents) Irritant->SensoryNerve Activates CoughCenter Cough Center SensoryNerve->CoughCenter Signal to Brainstem This compound This compound This compound->SensoryNerve Inhibits CoughResponse Cough Response CoughCenter->CoughResponse Efferent Signal Codeine Codeine/ Dextromethorphan Codeine->CoughCenter Inhibits Start Start AnimalAcclimatization Animal Acclimatization Start->AnimalAcclimatization BaselineCough Baseline Cough Measurement (Citric Acid Challenge) AnimalAcclimatization->BaselineCough DrugAdmin Drug Administration (this compound, Codeine, Dextromethorphan, Vehicle) BaselineCough->DrugAdmin PostDrugCough Post-Treatment Cough Measurement (Citric Acid Challenge) DrugAdmin->PostDrugCough DataAnalysis Data Analysis (Cough Count, % Inhibition, ED50) PostDrugCough->DataAnalysis End End DataAnalysis->End

References

Unveiling the Bioactivity of Stemoninine: A Comparative Analysis of Its Insecticidal and Acetylcholinesterase Inhibitory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stemoninine, a prominent member of the Stemona alkaloids, has garnered significant interest for its potent biological activities, particularly its insecticidal and acetylcholinesterase (AChE) inhibitory effects. This guide provides a comparative analysis of this compound and its analogs, presenting key structure-activity relationship (SAR) insights. The information is supported by quantitative data and detailed experimental protocols to aid in further research and development of novel therapeutic and agricultural agents.

Comparative Biological Activity of this compound and Analogs

While a comprehensive SAR study across a wide range of synthetic this compound analogs is not extensively documented in publicly available literature, analysis of naturally occurring Stemona alkaloids provides valuable insights. The primary activities associated with this class of compounds are their toxicity to insects and their ability to inhibit acetylcholinesterase, a key enzyme in the nervous system.

Insecticidal Activity
CompoundInsecticidal Activity (LC50 in ppm) vs. S. littoralisGrowth-Inhibitory Activity (EC50 in ppm) vs. S. littoralis
Didehydrostemofoline0.840.46
Stemofoline2.40.98
2'-Hydroxystemofoline10.53.5
Tuberostemonine> 50> 50
Azadirachtin (Control)1.80.5

Data sourced from Brem et al., 2002.

Key SAR Observations for Insecticidal Activity:

  • Unsaturation in the Side Chain: Didehydrostemofoline, which possesses an unsaturated side chain, exhibits the highest insecticidal and growth-inhibitory activity, suggesting this feature is crucial for potency.

  • Saturation and Hydroxylation: The saturation of the side chain in stemofoline leads to a decrease in activity compared to didehydrostemofoline. Further hydroxylation, as seen in 2'-hydroxystemofoline, results in a more significant loss of potency.

  • Structural Isomers: Tuberostemonine, a structurally distinct Stemona alkaloid, shows significantly lower toxicity, highlighting the importance of the core scaffold and substituent arrangement for insecticidal action.

Acetylcholinesterase (AChE) Inhibition

The neurotoxic effects of this compound and related alkaloids are, in part, attributed to their inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of nerve cells and ultimately leading to paralysis and death in insects. While specific IC50 values for this compound are not consistently reported, the general consensus points to Stemona alkaloids as a source of AChE inhibitors. For comparison, physostigmine, a well-characterized carbamate alkaloid inhibitor of AChE, showcases the potency that can be achieved in this class of compounds.

CompoundAcetylcholinesterase Inhibition (IC50)
This compoundData not readily available in reviewed literature.
Physostigmine~ 0.001 - 0.05 µM (Ki values against electric eel AChE)[1]
Heptyl-physostigmine~ 0.37 µM (Ki value against electric eel AChE)[1]

Key SAR Insights for AChE Inhibition (based on physostigmine analogs):

  • Carbamoyl and N(1)-Substitutions: Modifications to the carbamoyl and N(1)-positions of the physostigmine scaffold significantly impact potency and selectivity for AChE versus butyrylcholinesterase (BChE).

  • Hydrophobicity: Increasing the hydrophobicity of the carbamoyl and N(1) groups can alter the inhibitory profile of these analogs.

Experimental Protocols

Insecticidal Bioassay (Chronic Feeding Assay vs. Spodoptera littoralis)

This method is designed to assess the lethal and growth-inhibitory effects of a compound when ingested by insect larvae over a period of time.

Methodology:

  • Compound Preparation: The test compound (e.g., this compound analog) is dissolved in a suitable solvent, such as methanol.

  • Diet Preparation: A series of concentrations of the test compound are prepared and mixed into an artificial insect diet. A control diet containing only the solvent is also prepared.

  • Larval Exposure: Neonate larvae of Spodoptera littoralis are placed in individual containers with a portion of the treated or control diet.

  • Incubation: The larvae are maintained under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).

  • Data Collection: After a set period (e.g., 7 days), the number of surviving larvae is counted to determine the mortality rate. The weight of the surviving larvae is also measured to assess growth inhibition.

  • Data Analysis: The lethal concentration (LC50) and effective concentration for 50% growth inhibition (EC50) are calculated using probit analysis.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a widely used in vitro assay to determine the ability of a compound to inhibit AChE.

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI), the substrate.

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

    • Acetylcholinesterase (AChE) enzyme solution.

    • Test compound solution at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, the test compound solution (or solvent for control), and the AChE enzyme solution.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

    • Add DTNB to each well.

    • Initiate the reaction by adding the substrate, ATCI.

  • Measurement:

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

    • The absorbance of this product is measured spectrophotometrically at 412 nm over time.

  • Data Analysis:

    • The rate of reaction is determined from the change in absorbance over time.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][3][4][5]

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for investigating the structure-activity relationship of this compound analogs and the mechanism of acetylcholinesterase inhibition.

experimental_workflow This compound This compound Isolation (from Stemona sp.) Insecticidal Insecticidal Assay (e.g., Spodoptera littoralis) This compound->Insecticidal AChE_Inhibition AChE Inhibition Assay (Ellman's Method) This compound->AChE_Inhibition Analogs Analog Synthesis (Chemical Modification) Analogs->Insecticidal Analogs->AChE_Inhibition Quant_Data Quantitative Data (LC50, EC50, IC50) Insecticidal->Quant_Data AChE_Inhibition->Quant_Data SAR_Analysis SAR Analysis Quant_Data->SAR_Analysis

General workflow for SAR studies of this compound analogs.

ache_inhibition_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Effect Nerve Overstimulation Paralysis ACh_Receptor->Effect Leads to This compound This compound Analog This compound->AChE Inhibits

Mechanism of acetylcholinesterase inhibition by this compound analogs.

References

A Comparative Analysis of the Insecticidal Activity of Stemoninine and Other Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally benign pest management strategies has propelled the investigation of natural products as viable alternatives to synthetic insecticides. Among the vast array of plant-derived compounds, stemoninine, an alkaloid from Stemona species, has garnered attention for its insecticidal properties. This guide provides a comprehensive comparison of the insecticidal activity of this compound with other prominent natural insecticides: azadirachtin, pyrethrin, rotenone, and matrine. The comparative analysis is supported by available experimental data on their efficacy and a detailed overview of their mechanisms of action.

Quantitative Comparison of Insecticidal Activity

The direct comparison of the insecticidal efficacy of different natural products is challenging due to variations in experimental methodologies, target insect species, and the specific formulations tested. The following table summarizes the available quantitative data (LC50 and LD50 values) for this compound-related alkaloids and other selected natural insecticides against various insect pests. It is important to note that data for this compound itself is limited, and therefore, data for closely related and more potent alkaloids from Stemona species, such as stemofoline and didehydrostemofoline, are presented as a proxy.

Natural InsecticideTarget InsectBioassay TypeEfficacy (LC50/LD50)Reference
Stemofoline Spodoptera littoralis (Neonate larvae)Chronic FeedingLC50: 2.4 ppm[1]
Didehydrostemofoline Spodoptera littoralis (Neonate larvae)Chronic FeedingLC50: > 2.4 ppm[2]
Azadirachtin Myzus persicaeNot SpecifiedLC50: 393 mg/L[3]
Pyrethrins Myzus persicaeSpray ApplicationCorrected Efficacy: 93.4%[4]
Pyrethrins Myzus persicaeResidue ExposureCorrected Efficacy: 71.1%[4]
Rotenone Not specifiedOralLD50: 132-1500 mg/kg (rats)
Matrine Plutella xylostellaNot SpecifiedLC50: 1.25 mg/mL (approx.)[5]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that kills 50% of a test population. LD50 (Lethal Dose 50) is the dose of a substance that kills 50% of a test population. The presented data is for comparative purposes and should be interpreted in the context of the specific experimental conditions.

Mechanisms of Action

The insecticidal activity of these natural products stems from their diverse mechanisms of action, primarily targeting the nervous system or disrupting vital physiological processes.

  • This compound and Related Alkaloids: Alkaloids from Stemona species, including this compound, are known to possess neurotoxic properties. Some Stemona alkaloids act as agonists or antagonists of the insect nicotinic acetylcholine receptor (nAChR), leading to paralysis and death.[6]

  • Azadirachtin: This complex tetranortriterpenoid derived from the neem tree (Azadirachta indica) exhibits a multi-faceted mode of action. It acts as an antifeedant, repellent, and insect growth regulator.[7] Azadirachtin disrupts the molting process by interfering with the synthesis of ecdysone, a key insect molting hormone.[7][8]

  • Pyrethrins: Extracted from chrysanthemum flowers, pyrethrins are potent neurotoxins that target the voltage-gated sodium channels in insect nerve cells.[2][9] They bind to the channels, forcing them to remain open, which leads to continuous nerve impulses, paralysis, and rapid knockdown of the insect.[9]

  • Rotenone: This isoflavonoid, sourced from the roots of Derris and Lonchocarpus species, is a potent inhibitor of cellular respiration. It specifically targets the mitochondrial complex I (NADH:ubiquinone oxidoreductase), disrupting the electron transport chain and blocking ATP production, which ultimately leads to cell death.

  • Matrine: An alkaloid from Sophora flavescens, matrine primarily acts as a neurotoxin.[10] It affects the central nervous system of insects, causing paralysis and death through contact and stomach action.[11] Some studies suggest it may inhibit acetylcholinesterase, an enzyme crucial for nerve impulse transmission.[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and mechanisms of action for the discussed natural insecticides.

Pyrethrin_MoA Pyrethrin Mechanism of Action cluster_neuron Pyrethrin Pyrethrin VGSC Voltage-Gated Sodium Channel Pyrethrin->VGSC Binds to and keeps channel open Na_Influx Continuous Na+ Influx VGSC->Na_Influx Allows uncontrolled flow Neuron Nerve Cell Membrane Depolarization Prolonged Depolarization Na_Influx->Depolarization Paralysis Paralysis & Knockdown Depolarization->Paralysis

Caption: Pyrethrin's neurotoxic effect via voltage-gated sodium channels.

Azadirachtin_MoA Azadirachtin Mechanism of Action Azadirachtin Azadirachtin Ecdysone_Receptor Ecdysone Receptor Azadirachtin->Ecdysone_Receptor Interferes with Hormone_Synthesis Hormone Synthesis (Ecdysone) Azadirachtin->Hormone_Synthesis Inhibits Feeding_Behavior Feeding Behavior Azadirachtin->Feeding_Behavior Acts as deterrent Molting_Disruption Disruption of Molting Ecdysone_Receptor->Molting_Disruption Hormone_Synthesis->Molting_Disruption Growth_Inhibition Insect Growth Inhibition Molting_Disruption->Growth_Inhibition Antifeedant Antifeedant Effect Feeding_Behavior->Antifeedant

Caption: Azadirachtin's dual action on growth and feeding.

Rotenone_MoA Rotenone Mechanism of Action cluster_mitochondrion Mitochondrion Rotenone Rotenone ComplexI Mitochondrial Complex I Rotenone->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC is part of ATP_Production ATP Production Blocked ETC->ATP_Production Disruption leads to Cell_Death Cell Death ATP_Production->Cell_Death

Caption: Rotenone's inhibition of mitochondrial respiration.

Experimental Protocols

Standardized bioassays are crucial for the accurate assessment and comparison of insecticide efficacy. The following are detailed methodologies for two common types of bioassays used in insecticide research.

Contact Toxicity Bioassay (Adapted from IRAC Susceptibility Test Method No. 037)

This method assesses the toxicity of a compound when it comes into direct contact with the insect cuticle.

1. Materials:

  • Technical grade insecticide
  • Acetone or a suitable solvent
  • Microsyringe or micropipette
  • Petri dishes (60 x 15 mm)
  • CO2 for anesthetizing insects
  • Forceps
  • Incubator

2. Procedure:

  • Insect Rearing: Rear a healthy, uniform population of the target insect species under controlled laboratory conditions (e.g., 25±2°C, 60-70% RH, 16:8 light:dark photoperiod).
  • Preparation of Test Solutions: Prepare a series of dilutions (at least 4-6 concentrations) of the technical grade insecticide in a suitable solvent (e.g., acetone). A control solution containing only the solvent should also be prepared.
  • Insect Selection and Anesthetization: Select uniform adult insects or a specific larval instar for testing. Anesthetize the insects briefly using CO2.
  • Topical Application: Using a microsyringe or micropipette, apply a precise volume (e.g., 1 µl) of the insecticide solution to the dorsal thorax of each anesthetized insect.
  • Incubation: Place the treated insects (typically 10-20 per replicate) into clean petri dishes lined with filter paper. Provide a food source if the observation period is longer than 24 hours. Maintain the petri dishes in an incubator under controlled conditions.
  • Mortality Assessment: Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make coordinated movements when gently prodded with a fine brush.
  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 or LD50 values using probit analysis.

Feeding Bioassay (Leaf-Dip Method, Adapted from IRAC Susceptibility Test Method No. 022)

This method evaluates the toxicity of a compound when ingested by the insect.

1. Materials:

  • Formulated insecticide
  • Distilled water
  • Wetting agent (e.g., Triton X-100)
  • Fresh, untreated host plant leaves
  • Beakers
  • Forceps
  • Ventilated containers (e.g., petri dishes with mesh lids)
  • Filter paper

2. Procedure:

  • Preparation of Test Solutions: Prepare a series of aqueous dilutions of the formulated insecticide. A control solution containing only distilled water and the wetting agent should be prepared.
  • Leaf Preparation: Excised leaves or leaf discs from the host plant of the target insect are used.
  • Leaf-Dip Application: Dip each leaf or leaf disc into the test solution for a standardized period (e.g., 10 seconds) with gentle agitation to ensure complete coverage. The control leaves are dipped in the control solution.
  • Drying: Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.
  • Insect Exposure: Place one treated leaf into each ventilated container. Introduce a known number of insects (e.g., 10-20 larvae) into each container.
  • Incubation: Maintain the containers in an incubator under controlled environmental conditions.
  • Mortality Assessment: Record insect mortality at specified intervals (e.g., 24, 48, 72 hours).
  • Data Analysis: Correct for control mortality using Abbott's formula and determine the LC50 values through probit analysis.

Conclusion

This compound and its related alkaloids from Stemona species represent a promising group of natural insecticides with neurotoxic activity. While quantitative data for this compound itself is sparse, the high insecticidal potency of co-occurring alkaloids like stemofoline highlights the potential of this plant genus for pest management. When compared to other established natural insecticides such as azadirachtin, pyrethrins, rotenone, and matrine, it is evident that each compound possesses a unique mode of action and varying levels of efficacy against different insect pests. The choice of a particular natural insecticide will depend on the target pest, the application method, and the desired outcome (e.g., rapid knockdown vs. growth regulation). Further research is warranted to isolate and characterize the insecticidal properties of this compound and to conduct comparative efficacy studies against a broader range of economically important insect pests under standardized conditions. This will enable a more definitive assessment of its potential as a commercial bio-insecticide.

References

A Comparative Guide to Analytical Methods for Stemoninine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of Stemoninine, a prominent alkaloid found in the genus Stemona. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic studies, quality control of herbal preparations, and drug development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), presenting supporting experimental data and detailed protocols.

Methodology Comparison

The choice between HPLC and UPLC-MS for this compound analysis depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and budget considerations. While HPLC is a robust and widely available technique, UPLC-MS offers superior sensitivity and selectivity.

Data Presentation

The following table summarizes the key performance parameters of a validated HPLC method for the determination of this compound in rat plasma.

ParameterHPLC Method
Linearity Range 1.55 - 124 µg/mL
Correlation Coefficient (r) 0.9995
Limit of Quantification (LOQ) 1.55 µg/mL
Limit of Detection (LOD) 0.42 µg/mL
Average Recovery 91.11% - 96.43%
Intra-day Precision (RSD) 3.27% - 5.37%
Inter-day Precision (RSD) 2.49% - 3.92%
Reference [1]

While specific quantitative data for a cross-validated UPLC-MS method for this compound was not detailed in the provided search results, UPLC-QTOF-MS and LC-MS/MS are established as highly sensitive and selective methods for the analysis of similar compounds.[2][3][4] For instance, an LC-MS/MS method for another alkaloid, sinomenine, demonstrated a wide linear range and low limit of quantification (0.1 µg/mL in plasma).[3] LC-MS/MS methods are generally capable of achieving LLOQs in the low pg/mL range.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound in Rat Plasma[1]

This method was developed for the determination of this compound in plasma following oral and intravenous administration of Stemona tuberosa extracts.

  • Instrumentation: Waters HPLC system.

  • Column: Waters reversed-phase C18 column.

  • Mobile Phase: A gradient mobile phase consisting of:

    • Eluent A: Water containing 0.1% formic acid and 0.2% triethylamine (pH 3.68).

    • Eluent B: Acetonitrile-water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Sample Preparation: Waters Oasis solid-phase extraction (SPE) cartridge.

General Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) Method

This method is suitable for the identification and characterization of this compound and other alkaloids in plant extracts.[2][4]

  • Instrumentation: Waters Acquity UPLC™ system coupled with a QTOF mass spectrometer.

  • Column: Appropriate UPLC column (e.g., C18).

  • Mobile Phase: Typically a gradient of water and acetonitrile, often with additives like formic acid to improve ionization.

  • Ionization Mode: Positive ion mode is commonly used for alkaloids.

  • Data Acquisition: Data is acquired over a specific mass range to detect the parent ion and its fragments.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure the consistency and reliability of analytical data, especially when methods are transferred between laboratories or when different analytical techniques are used to measure the same analyte.[6] The process involves comparing the data obtained from two different analytical methods or two different laboratories using the same method to determine if the results are comparable.[6]

The following diagram illustrates a general workflow for the cross-validation of analytical methods.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective select_methods Select Methods/Labs define_objective->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_samples Prepare QC Samples define_acceptance->prepare_samples analyze_samples Analyze Samples prepare_samples->analyze_samples collect_data Collect Data analyze_samples->collect_data statistical_analysis Statistical Analysis collect_data->statistical_analysis compare_results Compare with Criteria statistical_analysis->compare_results conclusion Conclusion compare_results->conclusion

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

For scientists and researchers in the field of antitussive drug development, understanding the precise mechanism of action is paramount. While the central nervous system (CNS) presents a primary target for many cough suppressants, emerging research on natural compounds reveals alternative pathways. This guide provides a comparative analysis of stemoninine, an alkaloid derived from the roots of Stemona tuberosa, and its effects on the neurotransmitter pathways related to cough. Contrary to initial hypotheses that might suggest a central mechanism, experimental evidence points towards a predominantly peripheral site of action for this compound.

This guide will objectively compare the performance of this compound with other alternatives, present supporting experimental data, and detail the methodologies employed in these key studies. We will also visualize the pertinent signaling pathways and experimental workflows to provide a clear and comprehensive overview for the research community.

Distinguishing Peripheral from Central Antitussive Action

The cough reflex is a complex process involving both peripheral and central pathways. Peripheral afferent nerves in the airways detect irritants and transmit signals to the cough center in the brainstem. Central pathways then process these signals and initiate the motor response of coughing. Antitussive agents can act at either of these levels.

A key study differentiating the site of action of Stemona alkaloids found that this compound, along with neotuberostemonine and tuberostemonine, acts on the peripheral cough reflex pathway. In contrast, another alkaloid from the same plant, croomine, was shown to have a central mechanism of action[1][2].

Experimental Determination of Action Site

The distinction between a peripheral and central site of action was determined by comparing the effects of the alkaloids on two different methods of cough induction in guinea pigs:

  • Citric Acid Aerosol-Induced Cough: This method mimics a natural cough stimulus where the irritant acts on the peripheral sensory nerve endings in the airways.

  • Electrical Stimulation of the Superior Laryngeal Nerve: This method bypasses the peripheral receptors and directly stimulates the afferent nerve, triggering the central cough reflex pathway.

The study found that this compound significantly inhibited cough induced by citric acid aerosol but had no effect on cough induced by electrical stimulation of the superior laryngeal nerve. This indicates that this compound's antitussive effect is mediated by interfering with the initial detection or transmission of the cough stimulus at the periphery, rather than by suppressing the central processing of the cough reflex. Croomine, on the other hand, was effective in both models, confirming its central site of action.[1][2]

Quantitative Comparison of Antitussive Potency

The following table summarizes the antitussive potency of major alkaloids from Stemona tuberosa in the citric acid aerosol-induced cough model in guinea pigs.

CompoundDose (mg/kg, i.p.)Cough Inhibition (%)Site of ActionReference
This compound2555.2Peripheral[1]
Croomine2560.1Central[1]
Neotuberostemonine2558.7Peripheral[1]
Tuberostemonine5045.3Peripheral[1]
Codeine Phosphate1052.8Central[1]

Experimental Protocols

Animals

Male Dunkin-Hartley guinea pigs (300-400g) were used in the studies. The animals were housed in a controlled environment with free access to food and water.

Citric Acid Aerosol-Induced Cough
  • Guinea pigs were placed in a transparent, sealed plethysmograph.

  • A 0.4 M solution of citric acid was aerosolized into the chamber for 30 seconds using an ultrasonic nebulizer.

  • The number of coughs was recorded for a period of 5 minutes.

  • Vehicle (control) or test compounds (this compound, croomine, etc.) were administered intraperitoneally (i.p.) 30 minutes before the citric acid challenge.

  • Cough inhibition was calculated as a percentage reduction in the number of coughs compared to the vehicle-treated group.

Electrical Stimulation of the Superior Laryngeal Nerve
  • Guinea pigs were anesthetized with urethane.

  • The superior laryngeal nerve was dissected and a bipolar silver electrode was placed on the central cut end of the nerve.

  • The nerve was stimulated with a train of electrical pulses (e.g., 20 Hz, 0.2 ms pulse duration, 10-20 V) for 10 seconds to induce coughing.

  • The number of coughs was recorded.

  • Test compounds were administered intravenously (i.v.), and the effect on the number of electrically induced coughs was observed.

Visualizing the Pathways and Workflows

Cough_Reflex_Pathway cluster_Peripheral Peripheral Nervous System cluster_Central Central Nervous System (Brainstem) Airway Irritants Airway Irritants Sensory Nerve Endings Sensory Nerve Endings Airway Irritants->Sensory Nerve Endings Stimulate Afferent Vagal Nerve Afferent Vagal Nerve Sensory Nerve Endings->Afferent Vagal Nerve Signal Cough Center Cough Center Afferent Vagal Nerve->Cough Center Transmit to Efferent Nerves Efferent Nerves Cough Center->Efferent Nerves Process & Initiate Respiratory Muscles Respiratory Muscles Efferent Nerves->Respiratory Muscles Signal to Cough Cough Respiratory Muscles->Cough Contract for Experimental_Workflow cluster_Model1 Model 1: Peripheral Stimulation cluster_Model2 Model 2: Central Stimulation Citric Acid Aerosol Citric Acid Aerosol Inhibition_Peripheral Inhibition by this compound (Peripheral Blocker) Citric Acid Aerosol->Inhibition_Peripheral No_Inhibition_Central Inhibition by Croomine (Central Blocker) Citric Acid Aerosol->No_Inhibition_Central Conclusion_this compound Conclusion: this compound acts peripherally Inhibition_Peripheral->Conclusion_this compound Conclusion_Croomine Conclusion: Croomine acts centrally No_Inhibition_Central->Conclusion_Croomine Electrical Nerve Stimulation Electrical Nerve Stimulation No_Inhibition_Peripheral No Inhibition by this compound Electrical Nerve Stimulation->No_Inhibition_Peripheral Inhibition_Central Inhibition by Croomine Electrical Nerve Stimulation->Inhibition_Central No_Inhibition_Peripheral->Conclusion_this compound Inhibition_Central->Conclusion_Croomine Central_Cough_Pathways cluster_NTS Nucleus Tractus Solitarius (NTS) cluster_Modulators Modulatory Inputs Afferent Vagal Input Afferent Vagal Input Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Second_Order_Neuron Second-Order Neuron NMDA_Receptor->Second_Order_Neuron Excites Cough_Pattern_Generator Cough Pattern Generator Second_Order_Neuron->Cough_Pattern_Generator Projects to Afferent_Vagal_Input Afferent_Vagal_Input Afferent_Vagal_Input->Glutamate_Release Opioid_Receptors Opioid Receptors (μ, κ) (e.g., Codeine) Opioid_Receptors->Glutamate_Release Inhibit GABA_B_Receptors GABAB Receptors (e.g., Baclofen) GABA_B_Receptors->Second_Order_Neuron Inhibit NK1_Receptors Neurokinin-1 Receptors NK1_Receptors->Second_Order_Neuron Excite

References

An In-Depth Pharmacological Comparison of Stemoninine and Tuberostemonine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Stemoninine and tuberostemonine, two major alkaloids isolated from the roots of Stemona species, have long been recognized for their medicinal properties, particularly their antitussive effects. This guide provides a detailed pharmacological comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, pharmacokinetics, and therapeutic potential, supported by available experimental data.

Pharmacological Profile: A Comparative Overview

This compound and tuberostemonine, while both possessing antitussive properties, exhibit notable differences in their potency and have distinct pharmacological profiles. Tuberostemonine and its closely related analogue, neotuberostemonine, have demonstrated anti-inflammatory effects, whereas the anti-inflammatory potential of this compound remains less explored.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and tuberostemonine, focusing on their antitussive activity and pharmacokinetic parameters.

Table 1: Comparative Antitussive Efficacy

CompoundAnimal ModelMethod of InductionAdministration RouteEffective DoseAntitussive EffectReference
This compound Guinea PigCitric Acid AerosolIntraperitoneal25 mg/kgSimilar potency to neotuberostemonine, significantly reducing cough frequency.[1][1]
Tuberostemonine Guinea PigCitric Acid AerosolIntraperitoneal50 mg/kgWeaker antitussive potency compared to this compound and neotuberostemonine.[1][1]
Tuberostemonine Guinea PigCitric Acid AerosolOral & IntraperitonealNot specifiedExhibited dose-dependent inhibition of cough. Oral administration showed similar potency to intraperitoneal injection.[2][2]

Table 2: Pharmacokinetic Parameters in Rats

CompoundAdministration RouteDoseCmaxTmaxt1/2AUC(0-∞)Oral BioavailabilityReference
This compound Data not available-------
Tuberostemonine OralNot specifiedData not availableData not availableData not availableData not availableData not available-
Neotuberostemonine Oral20 mg/kg11.37 ng/mLNot specified2.28 h17.68 ng·h/mLLow-
Neotuberostemonine Oral40 mg/kg137.6 ng/mLNot specified3.04 h167.4 ng·h/mLLow-

*Neotuberostemonine is a closely related stereoisomer of tuberostemonine and is often studied as a reference.

Mechanism of Action: Unraveling the Signaling Pathways

Tuberostemonine: Targeting Inflammatory Pathways

Recent studies on neotuberostemonine, a stereoisomer of tuberostemonine, have shed light on the anti-inflammatory mechanism of this class of alkaloids. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Tuberostemonine_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor Binds TRAF6 TRAF6 Receptor->TRAF6 Activates NFkB_active NF-κB (Active) DNA DNA NFkB_active->DNA Translocates & Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes Initiates IKK_Complex IKK_Complex TRAF6->IKK_Complex Activates IkB IkB IKK_Complex->IkB Phosphorylates IkB_NFkB IkB_NFkB IkB_NFkB->NFkB_active IkB degradation NFkB NFkB Tuberostemonine Tuberostemonine Tuberostemonine->TRAF6 Inhibits

This inhibition of TRAF6 prevents the subsequent activation of the IKK complex, which is responsible for the phosphorylation and degradation of IκB. By stabilizing IκB, tuberostemonine effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α and IL-6.

This compound: An Underexplored Mechanism

In contrast to tuberostemonine, the precise molecular mechanism underlying the pharmacological effects of this compound remains largely unelucidated. While it exhibits potent antitussive activity, its direct molecular targets and the signaling pathways it modulates are yet to be identified. Further research is warranted to explore its potential anti-inflammatory properties and to delineate its mechanism of action.

Experimental Protocols: Methodologies for Pharmacological Assessment

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in the evaluation of this compound and tuberostemonine.

Antitussive Activity Assessment: Citric Acid-Induced Cough in Guinea Pigs

This model is a standard and widely used method for evaluating the efficacy of antitussive agents.

Objective: To assess the ability of a test compound to suppress cough induced by citric acid aerosol in guinea pigs.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Test compounds (this compound, Tuberostemonine)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Codeine phosphate)

  • Citric acid solution (0.1 M)

  • Whole-body plethysmograph equipped with a microphone

  • Ultrasonic nebulizer

Procedure:

  • Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber for 10-15 minutes daily for 2-3 days prior to the experiment.

  • Baseline Cough Response: Place each guinea pig in the chamber and expose them to a 10-minute aerosol of 0.1 M citric acid generated by an ultrasonic nebulizer. Record the number of coughs, which are identified by their characteristic sound and pressure changes within the chamber.

  • Treatment: Administer the test compound, vehicle, or positive control to the guinea pigs via the desired route (e.g., intraperitoneal or oral).

  • Post-treatment Challenge: After a specific pretreatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), re-expose the animals to the citric acid aerosol for 10 minutes and record the number of coughs.

  • Data Analysis: Calculate the percentage inhibition of cough for each animal compared to its baseline response. Compare the inhibition produced by the test compounds to that of the vehicle and positive control groups.

Antitussive_Workflow A Acclimatize Guinea Pigs to Plethysmograph B Establish Baseline Cough (Citric Acid Challenge) A->B C Administer Treatment (Test Compound, Vehicle, or Positive Control) B->C D Pretreatment Period C->D E Post-treatment Cough Challenge (Citric Acid) D->E F Record and Analyze Cough Frequency E->F G Calculate Percentage Cough Inhibition F->G

Anti-inflammatory Activity Assessment: LPS-Induced Inflammation in Macrophages

This in vitro assay is commonly used to screen for compounds with anti-inflammatory potential by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the in vitro anti-inflammatory activity of a test compound by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (this compound, Tuberostemonine)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent for NO measurement

  • ELISA kits for TNF-α and IL-6 measurement

  • MTT reagent for cell viability assay

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.

  • Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Cell Viability Assay: Assess the cytotoxicity of the test compounds using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-only control. Determine the IC50 values for each compound.

Conclusion and Future Directions

This compound and tuberostemonine represent promising natural products with significant therapeutic potential. While both exhibit antitussive properties, tuberostemonine has a more characterized anti-inflammatory profile, acting through the inhibition of the NF-κB pathway. The pharmacological profile of this compound, particularly its mechanism of action and potential for anti-inflammatory activity, remains an area ripe for further investigation.

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways of this compound.

  • Conducting direct, head-to-head comparative studies of the antitussive and anti-inflammatory efficacy of this compound and tuberostemonine.

  • Investigating the pharmacokinetic profiles of this compound to understand its absorption, distribution, metabolism, and excretion.

  • Exploring the structure-activity relationships of both molecules to guide the development of more potent and selective derivatives.

By addressing these knowledge gaps, the full therapeutic potential of these fascinating natural compounds can be unlocked for the development of novel treatments for cough and inflammatory diseases.

References

Unveiling the Bioactivity of Stemoninine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published bioactivity of Stemoninine, a natural alkaloid found in Stemona species. Due to the limited publicly available data on this compound, this guide also incorporates findings on related Stemona alkaloids to offer a broader context for its potential therapeutic applications.

While research has confirmed the antitussive and insecticidal properties of this compound, a comprehensive understanding of its full bioactive potential remains an area for further investigation. This guide summarizes the existing findings and juxtaposes them with the more extensively studied alkaloids from the same genus, namely Tuberostemonine and Didehydrostemofoline, to provide a valuable resource for future research and development.

Comparative Bioactivity Data

The following tables summarize the available quantitative and qualitative data on the bioactivity of this compound and its comparators. A significant data gap exists for the quantitative bioactivity of this compound, highlighting an opportunity for further research.

Table 1: Antitussive Activity

CompoundOrganism/ModelAssayResultsCitation
This compound Guinea PigCitric Acid-Induced CoughStrong antitussive activity; acts on the peripheral cough reflex pathway.[1]
Tuberostemonine Guinea PigCitric Acid-Induced CoughReduces the number of coughs at a dose of 100 mg/kg.[2]
Neotuberostemonine Guinea PigCitric Acid-Induced CoughSignificant antitussive activity.[3][4]
Neostenine Guinea PigCitric Acid-Induced CoughSignificant antitussive activity.[3][4]
Codeine (Reference) Guinea PigCitric Acid Aerosol (7.5%)ED50: 29.2 mg/kg, p.o.[5]

Table 2: Insecticidal Activity

CompoundOrganismAssayResultsCitation
This compound GeneralNot SpecifiedGeneral insecticidal properties attributed to Stemona extracts.
Tuberostemonine Spodoptera littoralis (5th instar larvae)Feeding Deterrent AssayFeeding deterrent activity at 0.01 µg/cm².[2]
Repellent AssayRepellent activity at 0.1 µg/cm².[2]
Didehydrostemofoline Spodoptera littoralis (neonate larvae)Leaf-Dip BioassayLC50: 0.84 ppm
EC50: 0.46 ppm

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are the generalized protocols for the key bioassays mentioned in this guide.

Antitussive Activity: Citric Acid-Induced Cough Model in Guinea Pigs

This widely used model assesses the potential of a compound to suppress cough reflexes.

  • Animal Model: Male Hartley guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized to the experimental conditions before the study.

  • Administration of Test Compound: The test compound (e.g., this compound) is administered, often intraperitoneally or orally, at various doses. A control group receives the vehicle.

  • Cough Induction: After a set period, the animals are placed in a whole-body plethysmograph and exposed to an aerosol of a tussive agent, commonly citric acid (e.g., 0.4 M solution), for a specific duration (e.g., 5-10 minutes) to induce coughing.[6][7][8][9]

  • Data Recording: The number of coughs is recorded during and after the exposure period. A cough is characterized by a biphasic change in the plethysmograph signal.

  • Analysis: The antitussive effect is calculated as the percentage of inhibition of the cough response in the treated group compared to the control group.

Insecticidal Activity: Leaf-Dip Bioassay against Spodoptera littoralis

This method is a standard for evaluating the toxicity of compounds to leaf-eating insects.

  • Insect Rearing: Larvae of Spodoptera littoralis are reared on an artificial diet under controlled laboratory conditions.

  • Preparation of Test Solutions: The test compound is dissolved in an appropriate solvent to prepare a series of concentrations.

  • Treatment of Leaves: Leaves of a suitable host plant (e.g., castor bean) are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry.[10][11][12] Control leaves are dipped in the solvent alone.

  • Bioassay: The treated leaves are placed in petri dishes or other suitable containers, and a known number of larvae (e.g., 10-20) are introduced.

  • Incubation: The containers are maintained under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: The number of dead larvae is recorded at specific time points (e.g., 24, 48, 72, and 96 hours post-treatment).[10]

  • Data Analysis: The mortality data is used to calculate the lethal concentration (LC50), the concentration that kills 50% of the test population, and the effective concentration (EC50), the concentration that causes a 50% response (e.g., growth inhibition).

Visualizing the Process

To further clarify the experimental workflows, the following diagrams have been generated.

Antitussive_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Guinea Pig Acclimatization Administration Compound/Vehicle Administration Animal_Acclimatization->Administration Compound_Preparation Test Compound & Vehicle Preparation Compound_Preparation->Administration Cough_Induction Citric Acid Aerosol Exposure Administration->Cough_Induction Data_Recording Record Coughs Cough_Induction->Data_Recording Calculate_Inhibition Calculate % Inhibition Data_Recording->Calculate_Inhibition Statistical_Analysis Statistical Analysis Calculate_Inhibition->Statistical_Analysis

Antitussive Activity Experimental Workflow.

Insecticidal_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Insect_Rearing S. littoralis Rearing Bioassay_Setup Introduce Larvae Insect_Rearing->Bioassay_Setup Solution_Preparation Test Solution Preparation Leaf_Treatment Leaf Dipping Solution_Preparation->Leaf_Treatment Leaf_Preparation Host Plant Leaf Collection Leaf_Preparation->Leaf_Treatment Leaf_Treatment->Bioassay_Setup Incubation Controlled Incubation Bioassay_Setup->Incubation Mortality_Assessment Record Mortality Incubation->Mortality_Assessment LC50_EC50_Calculation Calculate LC50/EC50 Mortality_Assessment->LC50_EC50_Calculation

Insecticidal Activity Experimental Workflow.

References

Safety Operating Guide

Personal protective equipment for handling Stemoninine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Stemoninine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines procedures based on best practices for handling similar plant-derived alkaloids and potent chemical compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Inhalation May cause respiratory irritation.[1][2]- Respirator: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. A full-face respirator also provides eye protection.[3] - Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
Skin Contact May cause skin irritation. Some alkaloids can be fatal in contact with skin.[1]- Gloves: Wear chemically impervious gloves, such as nitrile or neoprene rubber.[4] Avoid latex gloves.[4] Ensure gloves are regularly inspected for tears or holes. - Lab Coat: A long-sleeved, buttoned lab coat is mandatory. - Coveralls: For larger quantities or when there is a risk of splashing, consider disposable coveralls.
Eye Contact Causes serious eye irritation.[1][2][5]- Goggles: Wear chemical splash goggles that meet EN 166 standards or a face shield for full-face protection.[3][6]
Ingestion Harmful if swallowed.[1]- General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Safe Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure safety.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials prep_waste Prepare Labeled Waste Containers prep_materials->prep_waste handling_weigh Weigh this compound in Fume Hood prep_waste->handling_weigh handling_dissolve Dissolve or Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_final_steps Final Steps spill_incident This compound Spill Occurs action_alert Alert Colleagues and Supervisor spill_incident->action_alert action_evacuate Evacuate the Immediate Area (if necessary) action_alert->action_evacuate action_ppe Don Additional PPE (if safe to do so) action_evacuate->action_ppe contain_absorb Cover with Inert Absorbent Material action_ppe->contain_absorb contain_collect Carefully Collect Absorbed Material contain_absorb->contain_collect contain_place Place in Labeled Hazardous Waste Container contain_collect->contain_place final_decontaminate Decontaminate the Spill Area contain_place->final_decontaminate final_dispose Dispose of All Contaminated Materials final_decontaminate->final_dispose final_report Report the Incident final_dispose->final_report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stemoninine
Reactant of Route 2
Stemoninine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.